Levonorgestrel Impurity D
Descripción
Structure
3D Structure
Propiedades
Número CAS |
32419-58-2 |
|---|---|
Fórmula molecular |
C21H30O |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H30O/c1-3-20-13-11-17-16-8-6-5-7-15(16)9-10-18(17)19(20)12-14-21(20,22)4-2/h2,7,16-19,22H,3,5-6,8-14H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1 |
Clave InChI |
MXXKGWYLIJQEBP-XUDSTZEESA-N |
SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 |
SMILES isomérico |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34 |
SMILES canónico |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 |
Apariencia |
Colorless Semi-Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol |
Origen del producto |
United States |
Foundational & Exploratory
Introduction: The Significance of Levonorgestrel Impurity D
An In-Depth Technical Guide to Levonorgestrel Impurity D
This guide provides a comprehensive technical overview of this compound (Lev-D), a critical process-related impurity of the synthetic progestogen, Levonorgestrel. Designed for researchers, analytical scientists, and drug development professionals, this document delves into the chemical identity, analytical control strategies, and regulatory context of Lev-D, offering field-proven insights into its management in a pharmaceutical setting.
Levonorgestrel is a potent, second-generation synthetic progestogen widely used in hormonal contraceptives, including combination oral pills and emergency contraception.[1] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Regulatory bodies worldwide mandate strict control over impurities, which can arise during synthesis, degradation, or storage.[2]
This compound, known chemically as 3-Deoxolevonorgestrel, is a specified impurity in the European Pharmacopoeia (EP) monograph for Levonorgestrel.[3][4] Its structure is closely related to the parent API but lacks the ketone group at the C-3 position of the steroid's A-ring. This structural difference necessitates a robust analytical control strategy to ensure its levels are maintained below established safety thresholds in both the drug substance and the final drug product. The control of such impurities is not merely a regulatory hurdle; it is a fundamental aspect of ensuring patient safety and product consistency.
Chemical Identity and Physicochemical Properties
Accurate identification of an impurity is the cornerstone of its control. Lev-D is characterized by the absence of the C3-keto functional group present in the parent molecule, Levonorgestrel.
dot
caption: Comparative structures of Levonorgestrel and this compound.
The key identification and physicochemical properties of this compound are summarized below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol | [5] |
| Synonyms | 3-Deoxolevonorgestrel, (17α)-13-Ethyl-18,19-dinorpregn-4-en-20-yn-17-ol | [3][4][6][7] |
| CAS Number | 32419-58-2 | [3][5][6][7][8] |
| Molecular Formula | C₂₁H₃₀O | [3][5][6][7][8] |
| Molecular Weight | 298.46 g/mol | [3][5][8] |
| Solubility | Soluble in Methanol, DMSO | [8] |
Genesis of Impurity D: A Synthetic Perspective
Understanding the potential origin of an impurity is crucial for developing effective control measures. As a process-related impurity, Lev-D is typically formed during the synthesis of Levonorgestrel.[2] Levonorgestrel synthesis is a multi-step process, often starting from a steroid precursor. One common synthetic route involves the creation of a dienol ether intermediate.[9]
This compound (3-Deoxolevonorgestrel) likely arises as a synthetic intermediate or a byproduct of an incomplete reaction, specifically the step where the C3-keto group is introduced or deprotected. If this conversion is not driven to completion, or if a side-reaction leads to the removal of this oxygen functionality, Lev-D can persist in the crude API. Its structural similarity to Levonorgestrel can make its removal via crystallization challenging, underscoring the need for precise analytical monitoring.
Analytical Control Strategy: Detection and Quantification
A robust, validated analytical method is essential for the quality control of Levonorgestrel. Due to the chromophoric nature of these steroid compounds, High-Performance Liquid Chromatography (HPLC) with UV detection is the predominant technique.[10][11][12]
dot
caption: General workflow for the HPLC analysis of this compound.
Recommended HPLC Method Protocol
This protocol describes a self-validating system for the determination of Lev-D in Levonorgestrel drug substance. The choice of a C18 column is based on its excellent retention and selectivity for non-polar steroid molecules. The mobile phase composition is optimized to achieve baseline separation between Levonorgestrel and its key impurities.
Step-by-Step Methodology:
-
Chromatographic System:
-
Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: Luna® C18(2), 150 x 4.6 mm, 5 µm particle size, or equivalent.
-
Mobile Phase: Acetonitrile and Water (50:50, v/v).[13] All solvents should be HPLC grade.
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 25°C (ambient).[13]
-
Detection Wavelength: 241 nm.[13] (Note: A wavelength around 220 nm can also be used for general impurity detection[11]).
-
Injection Volume: 20 µL.[13]
-
Run Time: Approximately 15 minutes.
-
-
Preparation of Solutions:
-
Diluent: Acetonitrile and Water (50:50, v/v).
-
Standard Solution (0.5 µg/mL): Accurately weigh approximately 5 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. Further dilute 1.0 mL of this solution to 100 mL with diluent.
-
Test Solution (500 µg/mL of API): Accurately weigh approximately 50 mg of Levonorgestrel API into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
-
System Suitability Test (SST):
-
Before sample analysis, perform replicate injections (n=5) of the Standard Solution.
-
The system is deemed suitable for use if the criteria in the table below are met. This step is critical as it validates the performance of the chromatographic system on the day of analysis.
-
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | ≤ 1.5 | Ensures good peak shape for accurate integration. |
| Repeatability (%RSD of Peak Area) | ≤ 5.0% | Demonstrates the precision of the system for reliable quantification. |
-
Analysis Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Standard Solution and record the peak area.
-
Inject the Test Solution and record the peak areas for all impurities.
-
-
Calculation:
-
Calculate the percentage of this compound in the API sample using the external standard method:
% Impurity D = (AreaImpurity D in Test / AreaImpurity D in Standard) x (ConcStandard / ConcTest) x 100%
-
Structural Confirmation: The Role of MS and NMR
While HPLC is the workhorse for quantification, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for the unequivocal identification and structural confirmation of impurity reference standards.[2][14]
-
Mass Spectrometry (MS): LC-MS analysis would confirm the molecular weight of Lev-D. In positive ion electrospray mode, the expected [M+H]⁺ ion would be at m/z 299.2, corresponding to the molecular formula C₂₁H₃₀O.[15]
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the detailed structure. For Lev-D, the key differentiating feature from Levonorgestrel would be the absence of signals corresponding to a conjugated enone system in the A-ring and the appearance of signals for a simple double bond and associated aliphatic protons. Reference tables for common NMR solvent impurities are crucial for distinguishing true signals from contaminants.[16][17]
Regulatory Framework and Toxicological Considerations
This compound is listed as a specified impurity in the European Pharmacopoeia. This designation requires that it be monitored and controlled within the limits defined in the monograph. The United States Pharmacopeia (USP) monograph for Levonorgestrel sets general limits for impurities, stating that no single unknown impurity should exceed 0.5% and the total impurities should not exceed 2.0%.[18]
Specific toxicological data for many process-related impurities, including Lev-D, are often not publicly available.[19] Regulatory bodies like the FDA often rely on data from the parent drug and apply established qualification thresholds from guidelines such as ICH Q3A/B. Control is therefore predicated on limiting exposure by adhering to the strict limits set in the pharmacopeias, ensuring that any potential risk is negligible. For Levonorgestrel itself, extensive toxicological data from decades of use supports its safety profile, and this understanding is leveraged in the risk assessment of its closely related impurities.[20]
Conclusion
The effective control of this compound is a critical component of the overall quality assurance for Levonorgestrel API and its associated drug products. A comprehensive understanding of its chemical structure, potential synthetic origins, and a robust, validated analytical method are essential for any scientist working in pharmaceutical development or quality control. By integrating chromatographic separation with spectroscopic confirmation and adhering to the established regulatory framework, manufacturers can ensure the consistent purity, safety, and efficacy of this vital medication.
References
-
Veeprho. Levonorgestrel EP Impurity D | CAS 32419-58-2. [Link]
-
PubChem. EP this compound | C21H30O | CID 40574150. National Institutes of Health. [Link]
-
SynZeal. Levonorgestrel EP Impurity D | 32419-58-2. [Link]
-
Rajasekhara Reddy, et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research in Modern Education. [Link]
-
Allmpus. Levonorgestrel EP Impurity D and 3-Deoxo Levonorgestrel. [Link]
-
Li Dan, et al. (2023). Determination of Related Substances in Levonorgestrel Microspheres. Chinese Pharmaceutical Journal. [Link]
-
Pharmaffiliates. Levonorgestrel-impurities. [Link]
-
KM Pharma Solution Private Limited. Levonorgestrel EP Impurity D. [Link]
-
P. Deepan, et al. (2020). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. Future Journal of Pharmaceutical Sciences. [Link]
-
Cleanchem Laboratories LLP. MATERIAL SAFETY DATA SHEETS LEVONORGESTREL EP IMPURITY K. [Link]
- Google Patents.
-
Manasa Life Sciences. Levonorgestrel EP Impurity D. [Link]
-
PubChem. Levonorgestrel-D6 (major) | C21H28O2 | CID 121231040. National Institutes of Health. [Link]
-
Pal, V. K., & Pal, Y. (2020). ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. [Link]
-
Patel, D. J., et al. (2021). Stability indicating HPLC method for the determination of related substances in Levonorgestrel and Ethinyl Estradiol Tablets. Journal of Drug Delivery and Therapeutics. [Link]
-
ResearchGate. 2D DOSY 1H NMR analysis. Spectra (log D vs. chemical shift) for.... [Link]
-
ResearchGate. A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. [Link]
-
U.S. Pharmacopeia. USP Monographs: Levonorgestrel. [Link]
-
Wang, D. M., et al. (2015). Synthesis of related substances from levonorgestrel. ResearchGate. [Link]
-
U.S. Food and Drug Administration. NDA 206229 Pharmacology Review. [Link]
-
Mohan, C., et al. (2010). A sensitive and specific liquid chromatography electrospray ionization mass spectrometry (LC–ESI–MS) method is developed and validated for the quantification of Levonorgestrel in human plasma. Pharmacologyonline. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
- Google Patents. CN101982472B - Synthesis process of levonorgestrel by methoxydienone.
-
Harmita, et al. (2016). Validation of High Performance of Liquid Chromatography Method for the Determination of Levonorgestrel and Ethinyl Estradiol in Tablets. Journal of Applied Pharmaceutical Science. [Link]
-
Sudha.T, et al. (2022). Method Development and Validation of Stability Indicating UV Visible Spectrophotometric Method for Levonorgestrel in Bulk and Ta. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Axios Research. D-(-)-Norgestrel (Levonorgestrel) - CAS - 797-63-7. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
Pharmaffiliates. CAS No : 51087-61-7 | Product Name : Levonorgestrel - Impurity M. [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Levonorgestrel EP Impurity D | 32419-58-2 | SynZeal [synzeal.com]
- 4. Levonorgestrel EP Impurity D | Manasa Life Sciences [manasalifesciences.com]
- 5. veeprho.com [veeprho.com]
- 6. Levonorgestrel EP Impurity D | C21H30O | CID 40574150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. allmpus.com [allmpus.com]
- 9. WO2012110947A1 - An improved process for preparation of levonorgestrel - Google Patents [patents.google.com]
- 10. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 11. Determination of Related Substances in Levonorgestrel Microspheres [journal11.magtechjournal.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 16. kgroup.du.edu [kgroup.du.edu]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. ftp.uspbpep.com [ftp.uspbpep.com]
- 19. cleanchemlab.com [cleanchemlab.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 3-Deoxolevonorgestrel
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Deoxolevonorgestrel, a significant derivative and known impurity of the widely used progestin, Levonorgestrel. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. It outlines a plausible synthetic pathway, rooted in established steroid chemistry, and details the analytical methodologies required for unequivocal structural confirmation and purity assessment. The guide emphasizes the rationale behind experimental choices and provides detailed, actionable protocols.
Introduction: The Significance of 3-Deoxolevonorgestrel
Levonorgestrel, the biologically active enantiomer of norgestrel, is a second-generation synthetic progestogen extensively used in hormonal contraceptives. Its efficacy and safety profile are well-documented. 3-Deoxolevonorgestrel, chemically known as 13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol, is a derivative of Levonorgestrel that lacks the C-3 ketone functional group.[1][2] While not a primary therapeutic agent itself, its importance lies in its status as a process impurity and potential metabolite of Levonorgestrel.[2] Understanding its synthesis is crucial for the preparation of analytical standards to monitor the purity of Levonorgestrel active pharmaceutical ingredients (APIs). Furthermore, the characterization of such derivatives provides valuable insights into structure-activity relationships within this class of steroidal hormones.
This guide will first delineate a logical synthetic route to 3-Deoxolevonorgestrel, leveraging the known chemistry of Levonorgestrel. Subsequently, it will provide a detailed exposition of the analytical techniques essential for its structural elucidation and purity verification, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Proposed Synthesis of 3-Deoxolevonorgestrel
While a direct, dedicated synthesis of 3-Deoxolevonorgestrel is not extensively reported in peer-reviewed literature, a scientifically sound pathway can be devised from its parent compound, Levonorgestrel. The core of this synthesis is the selective removal of the C-3 carbonyl group. A common and effective method for the deoxygenation of a ketone, particularly one that is part of an α,β-unsaturated system, is a two-step process involving the formation of a thioketal followed by desulfurization.
Synthetic Strategy: A Two-Step Reduction
The proposed synthesis starts with commercially available Levonorgestrel. The strategy is to first convert the 3-keto group into a more readily removable functional group, a thioketal, and then to remove this group via hydrogenolysis. This approach is favored over direct reduction methods like the Wolff-Kishner or Clemmensen reductions, which often require harsh conditions that could be incompatible with the other functional groups in Levonorgestrel, such as the C-17 hydroxyl and ethynyl groups.
Visualizing the Synthesis Workflow
Caption: Proposed two-step synthesis of 3-Deoxolevonorgestrel from Levonorgestrel.
Detailed Experimental Protocols
Step 1: Synthesis of Levonorgestrel-3-thioketal (Intermediate)
-
Rationale: The 3-keto group of Levonorgestrel is converted to a cyclic thioketal using ethanedithiol in the presence of a Lewis acid catalyst, typically boron trifluoride etherate (BF₃·OEt₂). This reaction is generally high-yielding and specific for carbonyl groups.
-
Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Levonorgestrel (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or glacial acetic acid.
-
To this solution, add ethanedithiol (1.2 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add boron trifluoride etherate (1.2 equivalents) dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Levonorgestrel-3-thioketal intermediate.
-
Step 2: Synthesis of 3-Deoxolevonorgestrel (Final Product)
-
Rationale: The thioketal is removed by hydrogenolysis using Raney Nickel. This is a classic method for desulfurization and is generally effective under milder conditions than other reduction methods.
-
Protocol:
-
Dissolve the Levonorgestrel-3-thioketal intermediate (1 equivalent) in a suitable solvent, such as ethanol or tetrahydrofuran.
-
Add a slurry of activated Raney Nickel (a significant excess by weight) to the solution.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) for several hours. The reaction progress should be monitored by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet with solvent.
-
Wash the filter cake thoroughly with the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the resulting crude 3-Deoxolevonorgestrel by recrystallization or column chromatography to obtain the final product of high purity.
-
Characterization of 3-Deoxolevonorgestrel
Unequivocal identification and purity assessment of the synthesized 3-Deoxolevonorgestrel are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Logical Flow of Characterization
Caption: Workflow for the analytical characterization of 3-Deoxolevonorgestrel.
Physicochemical and Spectroscopic Data
The following table summarizes the key identification parameters for 3-Deoxolevonorgestrel.
| Parameter | Value | Reference |
| Chemical Name | 13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol | [2] |
| Molecular Formula | C₂₁H₃₀O | [2][3] |
| Molecular Weight | 298.46 g/mol | [2][3] |
| CAS Number | 32419-58-2 | [2] |
Spectroscopic Characterization
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the definitive structural elucidation of organic molecules.[4] For 3-Deoxolevonorgestrel, the key diagnostic signals in comparison to Levonorgestrel are the absence of the C-3 carbonyl signal and the appearance of signals corresponding to the protons on the now saturated C-3 position.
-
¹H NMR: The spectrum is expected to show a complex pattern in the aliphatic region due to the steroid backbone. Key signals would include the singlet for the C-17 ethynyl proton, the signals for the C-18 ethyl group, and the olefinic proton at C-4. The absence of the characteristic downfield signal for the olefinic proton at C-4 in the conjugated enone system of Levonorgestrel is a key indicator.
-
¹³C NMR: The most significant difference compared to the spectrum of Levonorgestrel would be the absence of the carbonyl carbon signal at C-3 (typically around 200 ppm).[4] Concurrently, the signals for C-4 and C-5 will shift upfield due to the removal of the conjugated system. A new aliphatic carbon signal for C-3 will appear in the upfield region.
3.3.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Expected Data:
-
Molecular Ion (M⁺): m/z = 298.2297 (for C₂₁H₃₀O). The detection of this ion confirms the molecular weight.
-
Fragmentation Pattern: The fragmentation will likely involve the loss of water from the C-17 hydroxyl group, and cleavage of the steroidal rings.
-
3.3.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorption Bands:
-
~3400 cm⁻¹ (broad): O-H stretching vibration of the C-17 hydroxyl group.
-
~3300 cm⁻¹ (sharp): ≡C-H stretching of the terminal alkyne.
-
~2100 cm⁻¹ (weak): C≡C stretching of the alkyne.
-
~1650 cm⁻¹: C=C stretching of the alkene in the A-ring.
-
Absence of a strong band around 1660-1680 cm⁻¹: This confirms the absence of the α,β-unsaturated ketone that is characteristic of Levonorgestrel.
-
Chromatographic Purity Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of pharmaceutical compounds.
-
Typical Method:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid.
-
Detection: UV detection, typically in the range of 200-250 nm.
-
Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the synthesized 3-Deoxolevonorgestrel will be different from that of Levonorgestrel, typically eluting earlier due to its increased lipophilicity.
-
Conclusion
This technical guide has presented a detailed and scientifically grounded approach to the synthesis and characterization of 3-Deoxolevonorgestrel. By proposing a robust two-step reduction of Levonorgestrel via a thioketal intermediate, a plausible and accessible synthetic route is established. The comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of the molecular structure and the assessment of its purity. This information is vital for researchers and professionals involved in the synthesis of steroid derivatives, the preparation of analytical reference standards, and the broader field of drug development and quality control.
References
- Penning, T. M. (2015). Promiscuity and diversity in 3-ketosteroid reductases. Journal of Steroid Biochemistry and Molecular Biology, 151, 94-105.
- Penning, T. M., & Drury, J. E. (2007). Human Δ4-3-ketosteroid 5β-reductase (AKR1D1). Chemico-Biological Interactions, 166(1-3), 120-129.
- Török, B., et al. (2018). Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids. ACS Omega, 3(10), 12985-12992.
- Kovács, D., et al. (2020). Stereoselective Reduction of Steroidal 4-Ene-3-ketones in the Presence of Biomass-Derived Ionic Liquids Leading to Biologically Important 5β-Steroids. ACS Omega, 5(4), 1833-1840.
-
Wikipedia contributors. (2023, April 25). 3-Ketosteroid reductase. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Djerassi, C., & Gutzwiller, J. (1966). Selective Reduction of Steroids by Homogeneous Catalytic Hydrogenation. Journal of the American Chemical Society, 88(19), 4537-4538.
-
Global Substance Registration System. 13-ETHYL-18,19-DINOR-17.ALPHA.-PREGN-4-EN-20-YN-17-OL. Retrieved from [Link]
- De Boer, D., et al. (1991). The selective catalytic hydrogenation of steroids on a.
-
Pharmaffiliates. Levonorgestrel-impurities. Retrieved from [Link]
- Itagaki, E., et al. (2022). 1,2-Hydrogenation and Transhydrogenation Catalyzed by 3-Ketosteroid Δ1-Dehydrogenase from Sterolibacterium denitrificans—Kinetics, Isotope Labelling and QM:MM Modelling Studies. International Journal of Molecular Sciences, 23(23), 14758.
-
PubChem. 13-Ethyl-17alpha-hydroxy-18,19-dinor-pregn-4-en-20-yn-3-one oxime acetate. Retrieved from [Link]
-
SpectraBase. 13-Ethyl-17b-hydroxy-18,19-dinor-17a-pregn-4-en-20-yn-3-one. Retrieved from [Link]
- Zhang, L., et al. (2018). Synthesis of related substances from levonorgestrel. Chinese Journal of New Drugs, 27(15), 1745-1748.
-
Pharmaffiliates. Levonorgestrel-impurities. Retrieved from [Link]
-
SynZeal. Levonorgestrel EP Impurity M. Retrieved from [Link]
- Van der Meersch, H., et al. (2018). 2D DOSY 1H NMR analysis. Spectra (log D vs. chemical shift) for levonorgestrel-containing (A) and sample 2a (B) contraceptive tablets dissolved in CD4O:D2O (80:20 v/v).
-
Allmpus. Levonorgestrel EP Impurity D and 3-Deoxo Levonorgestrel. Retrieved from [Link]
- Google Patents. (2013). CN101982472B - Synthesis process of levonorgestrel by methoxydienone.
- Google Patents. (2012).
Sources
In Silico Toxicological Assessment of Levonorgestrel Impurity D: A Technical Guide for Drug Development Professionals
Preamble: The Imperative of Predictive Toxicology in Pharmaceutical Development
The safety of pharmaceutical products is of paramount importance, necessitating a rigorous evaluation of not only the active pharmaceutical ingredient (API) but also any impurities present. These impurities, which can arise during synthesis, degradation, or storage, may pose a toxicological risk even at trace levels.[1] Regulatory bodies, such as those adhering to the International Council for Harmonisation (ICH) guidelines, mandate a thorough assessment of these impurities.[2] The ICH M7 guideline, in particular, provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[3][4]
Traditional toxicological testing, relying heavily on animal studies, is a time-consuming and resource-intensive process. In recent years, in silico (computational) toxicology has emerged as a powerful and ethically responsible alternative and supplement to conventional methods.[5] By leveraging sophisticated algorithms and vast databases of chemical and toxicological information, in silico approaches can predict the potential toxicity of a compound based on its chemical structure. This allows for early-stage hazard identification, risk assessment, and the prioritization of impurities for further investigation, thereby streamlining the drug development process and adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).
This technical guide provides an in-depth, practical workflow for the in silico toxicity prediction of Levonorgestrel Impurity D, a potential impurity in the synthetic progestin Levonorgestrel. As no experimental toxicological data for this specific impurity is publicly available, this guide will focus on a predictive, weight-of-evidence approach, combining quantitative structure-activity relationship (QSAR) models, expert rule-based systems, and a scientifically justified read-across strategy.
This compound: Physicochemical Characterization
This compound, also known as 3-Deoxolevonorgestrel, is a steroid derivative with the chemical formula C₂₁H₃₀O. A comprehensive understanding of its physicochemical properties is the foundational step for any in silico toxicological assessment.
| Property | Value | Source |
| IUPAC Name | (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | PubChem |
| CAS Number | 32419-58-2 | PubChem |
| Molecular Weight | 298.5 g/mol | PubChem |
| Molecular Formula | C₂₁H₃₀O | PubChem |
| SMILES | CC[C@]12CC[C@H]3CCC4=CCCC[C@H]34 | PubChem |
The key structural feature distinguishing this compound from the parent API, Levonorgestrel, is the absence of the ketone group at the C-3 position of the steroid A-ring. This modification can significantly influence the molecule's interaction with biological targets and its metabolic fate, thereby altering its toxicological profile.
Core Principles of In Silico Toxicity Prediction
The prediction of a chemical's toxicity from its structure is predicated on the principle that the biological activity of a compound is intrinsically linked to its molecular features. In silico toxicology employs a variety of computational methodologies to model these relationships.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are mathematical representations that correlate the structural or physicochemical properties of a group of chemicals with their biological activity or toxicity.[6][7] These models are developed by training algorithms on large datasets of compounds with known toxicological properties. Once validated, QSAR models can be used to predict the toxicity of new or untested chemicals that fall within their applicability domain. For regulatory purposes, it is crucial to use well-validated models and to clearly define the boundaries of their predictive capabilities.
Expert Rule-Based Systems
Expert rule-based systems, such as Lhasa Limited's Derek Nexus, are knowledge-based systems that contain a curated set of structural alerts.[8] These alerts are structural fragments that have been associated with specific toxicological endpoints based on mechanistic understanding and empirical evidence from the scientific literature. When a query molecule is analyzed, the system identifies the presence of any structural alerts and provides a qualitative prediction of the likelihood of a particular toxicity, along with the underlying reasoning and supporting references.
Statistical-Based Systems
Statistical-based systems, like Sarah Nexus from Lhasa Limited, employ machine learning algorithms to build predictive models from large datasets of chemical structures and their corresponding experimental toxicity data.[2] These models learn the complex relationships between chemical features and toxicity without relying on predefined structural alerts. They provide a probabilistic assessment of the likelihood of a compound being toxic for a specific endpoint.
Read-Across
Read-across is a data-gap filling technique that uses toxicological data from one or more structurally similar compounds (source or analogue compounds) to predict the toxicity of a substance with limited or no data (the target compound).[5][9] The justification for a read-across approach relies on the hypothesis that the target and source compounds have similar physicochemical properties, metabolic pathways, and mechanisms of toxic action due to their structural similarity.[5][8][10] A robust read-across justification is a critical component of a weight-of-evidence approach, especially when experimental data on the target compound is absent.
A Step-by-Step Workflow for the In Silico Toxicity Assessment of this compound
The following protocol outlines a comprehensive in silico workflow for assessing the potential toxicity of this compound, with a primary focus on mutagenicity as per the ICH M7 guideline, and extending to other relevant toxicological endpoints for a steroidal compound.
Experimental Protocol: In Silico Toxicity Assessment
-
Structure Preparation:
-
Obtain the canonical SMILES string for this compound: CC[C@]12CC[C@H]3O)CCC4=CCCC[C@H]34.
-
Convert the SMILES string into a 2D and 3D chemical structure format using appropriate software (e.g., ChemDraw, MarvinSketch).
-
Ensure the structure is correctly represented with respect to stereochemistry, as this is critical for biological activity.
-
-
Mutagenicity Assessment (ICH M7) :
-
Rationale: The ICH M7 guideline mandates the use of two complementary (Q)SAR methodologies for the prediction of bacterial mutagenicity: one expert rule-based and one statistical-based.[3][4]
-
Step 2.1: Expert Rule-Based Prediction:
-
Submit the structure of this compound to a validated expert rule-based system (e.g., Derek Nexus).
-
Analyze the output for any structural alerts for mutagenicity. The system will provide a prediction (e.g., "mutagenic," "non-mutagenic," "equivocal") and the reasoning behind it.
-
-
Step 2.2: Statistical-Based Prediction:
-
Submit the structure to a validated statistical-based QSAR model (e.g., Sarah Nexus).
-
The model will provide a probability of mutagenicity based on its training set.
-
-
Step 2.3: Expert Review and Classification:
-
Synthesize the results from both models.
-
If both models are negative, the impurity can be classified as ICH M7 Class 5 (no mutagenic concern) and controlled as a non-mutagenic impurity.
-
If either model is positive, further expert review is required. This may involve assessing the relevance of the structural alert, the applicability domain of the model, and any supporting data. The impurity would be provisionally classified as ICH M7 Class 3.
-
If there is a structural alert that is also present in the parent drug (Levonorgestrel) which has been tested and found to be non-mutagenic, the impurity could be classified as Class 4.
-
-
-
Carcinogenicity Prediction:
-
Rationale: As a steroidal compound, assessing carcinogenic potential is crucial.
-
Utilize QSAR models specifically designed for carcinogenicity prediction (e.g., modules within Derek Nexus, Leadscope).
-
These models often incorporate alerts for genotoxic and non-genotoxic mechanisms of carcinogenesis.
-
-
Endocrine Disruption Assessment:
-
Rationale: Steroidal compounds have a high potential to interact with nuclear receptors and disrupt the endocrine system.
-
Employ in silico models that predict binding to key endocrine receptors, including the estrogen receptor (ER), androgen receptor (AR), and progesterone receptor (PR).[11][12][13][14] Software such as the VirtualToxLab or modules within commercial toxicology suites can be used for this purpose.[11]
-
Analyze the predictions for both agonistic and antagonistic activity.
-
-
Hepatotoxicity and Cardiotoxicity Prediction:
-
Rationale: Drug-induced liver injury (DILI) and cardiotoxicity are significant safety concerns in drug development.
-
Utilize QSAR models trained on large datasets of compounds with known hepatotoxic and cardiotoxic effects.[15][16][17] Several commercial and public models are available for these endpoints.
-
Assess the predictions and any identified structural alerts associated with these toxicities.
-
-
Read-Across Analysis:
-
Rationale: To provide a more robust assessment in the absence of direct experimental data, a read-across approach is essential.
-
Step 6.1: Analogue Identification:
-
Identify structurally similar compounds with available toxicological data. Key analogues for this compound include:
-
Levonorgestrel (Parent API): The most obvious analogue, differing by the presence of a C3-keto group.
-
Norethisterone: A synthetic progestin with a similar steroidal backbone.[2][18][19][20][21]
-
Ethisterone: Another synthetic progestin with structural similarities.[6][22][23]
-
Desogestrel: A progestin that, in its active form (etonogestrel), has a similar core structure.[24][25][26][27][28] * Other 3-deoxy steroids: Search for toxicological data on steroids lacking the C3-keto functionality to better match the impurity's structure. [29] * Step 6.2: Data Compilation and Comparison:
-
-
Compile the available toxicological data for the selected analogues across the relevant endpoints (mutagenicity, carcinogenicity, endocrine activity, etc.).
-
Create a data matrix to systematically compare the properties and toxicological profiles of the analogues with the predictions for this compound.
-
-
Step 6.3: Justification of Read-Across:
-
Provide a detailed scientific justification for the read-across. This should include:
-
A comparison of physicochemical properties.
-
An analysis of the expected metabolic pathways. The absence of the C3-keto group will alter the metabolism compared to Levonorgestrel, and this must be considered.
-
A discussion of the potential for shared mechanisms of action.
-
An assessment of the uncertainties in the read-across. [5][8][10]
-
-
-
Visualization of the In Silico Workflow
Caption: Workflow for the in silico toxicological assessment of this compound.
Data Presentation and Interpretation
The results of the in silico analysis should be presented in a clear and concise manner to facilitate expert review and decision-making.
Table 1: Summary of In Silico Mutagenicity Predictions for this compound
| Methodology | Prediction Model | Result | Confidence |
| Expert Rule-Based | Derek Nexus | [Predicted Outcome] | [Model Confidence Level] |
| Statistical-Based | Sarah Nexus | [Predicted Outcome] | [Model Confidence Level] |
| ICH M7 Classification | [Overall Class] |
Table 2: Summary of Predicted Toxicological Endpoints for this compound
| Toxicological Endpoint | Prediction Model(s) | Predicted Outcome | Key Structural Alerts/Features |
| Carcinogenicity | [Model Name(s)] | [Prediction] | [Description of alerts, if any] |
| Endocrine Disruption (ER) | [Model Name(s)] | [Agonist/Antagonist activity] | [Pharmacophoric features] |
| Endocrine Disruption (AR) | [Model Name(s)] | [Agonist/Antagonist activity] | [Pharmacophoric features] |
| Endocrine Disruption (PR) | [Model Name(s)] | [Agonist/Antagonist activity] | [Pharmacophoric features] |
| Hepatotoxicity | [Model Name(s)] | [Prediction] | [Description of alerts, if any] |
| Cardiotoxicity | [Model Name(s)] | [Prediction] | [Description of alerts, if any] |
Table 3: Read-Across Data for this compound and Structural Analogues
| Compound | Mutagenicity (Ames) | Carcinogenicity | Endocrine Activity | Hepatotoxicity | Cardiotoxicity |
| This compound (Predicted) | [Prediction] | [Prediction] | [Prediction] | [Prediction] | [Prediction] |
| Levonorgestrel | Negative [30] | Non-carcinogenic in long-term studies [18] | Progestogenic, weak androgenic | Low | Low |
| Norethisterone | Generally negative [2][21] | Reasonably anticipated to be a human carcinogen (NTP) [18][19] | Progestogenic, estrogenic, and androgenic effects | Potential for liver tumors in rodents [19] | Low |
| Ethisterone | Data not readily available | Data not readily available | Weak progestogen, some androgenic activity [22][23] | Potential for cholestasis [22] | Data not readily available |
| Desogestrel (Etonogestrel) | Data not readily available | May cause cancer [26][27] | Progestogenic, low androgenic activity [28] | Potential for liver tumors [26][27] | Low |
Conclusion and Recommendations
This technical guide has outlined a comprehensive and scientifically robust workflow for the in silico toxicological assessment of this compound. In the absence of experimental data, a weight-of-evidence approach combining predictions from validated QSAR models, expert systems, and a justified read-across is the most appropriate strategy.
The initial assessment should focus on mutagenicity following the ICH M7 guideline. Subsequent predictions for carcinogenicity, endocrine disruption, hepatotoxicity, and cardiotoxicity will provide a broader safety profile. The read-across analysis, while informative, must be approached with caution due to the significant structural difference (absence of the C3-keto group) between the impurity and its primary analogue, Levonorgestrel. The inclusion of other synthetic progestins and, if data is available, other 3-deoxy steroids will strengthen the justification.
Based on the collated in silico data, a final toxicological risk assessment can be performed to determine if this compound is of sufficient concern to warrant further analytical characterization, control at a specific limit in the final drug product, or, in a worst-case scenario, the need for empirical toxicological testing. This predictive approach allows for a proactive and efficient management of impurity-related risks in pharmaceutical development.
References
-
In silico prediction of the toxic (endocrine-disrupting) potential of drugs, chemicals and... - PubMed. Available at: [Link]
-
In Silico Prediction of Endocrine Disrupting Chemicals Using Single-Label and Multilabel Models - ACS Publications. Available at: [Link]
-
In Silico Prediction of Endocrine Disrupting Chemicals Using Single-Label and Multilabel Models - PubMed. Available at: [Link]
-
Novel machine learning models to predict endocrine disruption activity for high-throughput chemical screening - Frontiers. Available at: [Link]
-
In Silico Prediction of Endocrine Disrupting Chemicals Using Single-Label and Multilabel Models | Request PDF - ResearchGate. Available at: [Link]
-
RoC Profile: Norethisterone - National Toxicology Program. Available at: [Link]
-
Norethisterone 5mg Tablets - Summary of Product Characteristics (SmPC) - (emc). Available at: [Link]
-
Norethisterone - 15th Report on Carcinogens - NCBI Bookshelf. Available at: [Link]
-
Norethisterone - Janusinfo.se. Available at: [Link]
-
Norethisterone (Norethindrone) | Request PDF - ResearchGate. Available at: [Link]
-
Determining a suitable read-across surrogate for a pharmaceutical impurity - Bibra toxicology advice & consulting. Available at: [Link]
-
Ethisterone - Drug Monograph - DrugInfoSys.com. Available at: [Link]
-
Desogestrel Formulation - Organon. Available at: [Link]
-
15 Years of Read-Across Under EU REACH: Lessons from ECHA's Testing Proposal & Compliance Check Decisions | Blue Frog Scientific. Available at: [Link]
-
Prediction of drug-induced liver injury and cardiotoxicity using chemical structure and in vitro assay data - PubMed Central. Available at: [Link]
-
Safety assessment of drug impurities for patient safety: A comprehensive review - PubMed. Available at: [Link]
-
Desogestrel and Ethinyl Estradiol Tablets, USP - PRODUCT MONOGRAPH. Available at: [Link]
-
Using (Q)SAR and read across to evaluate the toxicological risks of data-poor drug impurities and extractables/leachables - ToxMinds. Available at: [Link]
-
Ethisterone - Wikipedia. Available at: [Link]
-
SAFETY DATA SHEET Desogestrel / Ethinyl Estradiol Formulation - Organon. Available at: [Link]
-
ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic - European Medicines Agency (EMA). Available at: [Link]
-
SAFETY DATA SHEET Desogestrel / Ethinyl Estradiol Formulation - Organon. Available at: [Link]
-
Ethisterone | C21H28O2 | CID 5284557 - PubChem - NIH. Available at: [Link]
-
Norethisterone and ethinylestradiol - EMEA/H/A-5(3)/1470 - assessment report - EMA. Available at: [Link]
-
Desogestrel - Wikipedia. Available at: [Link]
-
A Systematic Analysis of Read-Across Adaptations in Testing Proposal Evaluations by the European Chemicals Agency | bioRxiv. Available at: [Link]
-
3-Deoxy steroid 1 | C19H28O | CID 14298827 - PubChem - NIH. Available at: [Link]
-
(PDF) Quantitative Structure-Activity Relationship Models to Predict Cardiac Adverse Effects. Available at: [Link]
-
M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk—Questions and Answers - FDA. Available at: [Link]
-
Predicting Drug-induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches - PMC - NIH. Available at: [Link]
-
Quantitative Structure–Activity Relationship Models for Predicting Risk of Drug-Induced Liver Injury in Humans | Springer Nature Experiments. Available at: [Link]
-
Quantitative Structure–Activity Relationship Models to Predict Cardiac Adverse Effects - NIH. Available at: [Link]
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]
-
ICH Guideline M7 on mutagenic impurities in pharmaceuticals - ResearchGate. Available at: [Link]
-
M7(R1) - ChemSafe. Available at: [Link]
-
Genotoxicity of hormonal steroids - PubMed. Available at: [Link]
-
Toxicity of prednisolone, dexamethasone and their photochemical derivatives on aquatic organisms - PubMed. Available at: [Link]
-
Toxicity of prednisolone, dexamethasone and their photochemical derivatives on aquatic organisms | Request PDF - ResearchGate. Available at: [Link]
-
Deoxycorticosterone | C21H30O3 | CID 6166 - PubChem - NIH. Available at: [Link]
Sources
- 1. t4 report: Toward Good Read-Across Practice (GRAP) Guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicines.org.uk [medicines.org.uk]
- 3. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Bibra | Determining a suitable read-across surrogate for a… [bibra-information.co.uk]
- 6. Ethisterone | C21H28O2 | CID 5284557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 15 Years of Read-Across Under EU REACH: Lessons from ECHA’s Testing Proposal & Compliance Check Decisions | Blue Frog Scientific [bluefrogscientific.com]
- 9. Using (Q)SAR and read across to evaluate the toxicological risks of data-poor drug impurities and extractables/leachables – ToxMinds [toxminds.com]
- 10. A Systematic Analysis of Read-Across Adaptations in Testing Proposal Evaluations by the European Chemicals Agency | bioRxiv [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Silico Prediction of Endocrine Disrupting Chemicals Using Single-Label and Multilabel Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel machine learning models to predict endocrine disruption activity for high-throughput chemical screening [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Prediction of drug-induced liver injury and cardiotoxicity using chemical structure and in vitro assay data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Predicting Drug-induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Structure–Activity Relationship Models to Predict Cardiac Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. Norethisterone - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Norethisterone - Janusinfo.se [janusinfo.se]
- 21. researchgate.net [researchgate.net]
- 22. Ethisterone - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 23. Ethisterone - Wikipedia [en.wikipedia.org]
- 24. organon.com [organon.com]
- 25. pdf.hres.ca [pdf.hres.ca]
- 26. organon.com [organon.com]
- 27. organon.com [organon.com]
- 28. Desogestrel - Wikipedia [en.wikipedia.org]
- 29. 3-Deoxy steroid 1 | C19H28O | CID 14298827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. Genotoxicity of hormonal steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Forced Degradation Pathways of Levonorgestrel and the Formation of Impurity D
Foreword: The Imperative of Intrinsic Stability
In the landscape of pharmaceutical development, understanding a drug substance's intrinsic stability is not merely a regulatory checkbox; it is a fundamental pillar of ensuring patient safety and product efficacy. Levonorgestrel (LNG), a second-generation synthetic progestin, is a cornerstone of hormonal contraception. Its chemical integrity is paramount. This guide provides a detailed exploration of the forced degradation pathways of levonorgestrel, born from the synthesis of regulatory mandates and field-proven analytical strategies. We will journey through the chemical liabilities of this robust molecule, with a specific focus on elucidating the formation mechanism of a critical degradation product: Impurity D. This document is intended for researchers, analytical scientists, and drug development professionals who are tasked with the crucial responsibility of characterizing and controlling impurities.
The Foundation: Principles of Forced Degradation
Forced degradation, or stress testing, is the systematic exposure of a drug substance to conditions more severe than accelerated stability testing.[1] The objective is not to determine shelf-life but to achieve a foundational understanding of the molecule's degradation profile. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), provide the regulatory framework for these studies.[2][3][4]
The core goals of a forced degradation study are threefold:
-
Pathway Elucidation: To identify the likely degradation products that could form under storage and handling, thereby establishing the degradation pathways.[1][2]
-
Method Development & Validation: To develop and validate stability-indicating analytical methods that can effectively separate and quantify the active pharmaceutical ingredient (API) from its impurities.[4][5] The specificity of the analytical method is paramount.[3]
-
Intrinsic Stability Assessment: To reveal the inherent chemical liabilities of the drug molecule, which informs formulation development, packaging selection, and storage conditions.[1][3]
A scientifically sound stress testing program typically targets a degradation level of 5% to 20%.[2] This range is considered optimal because it is significant enough to generate and detect major degradation products without leading to secondary degradation, which could obscure the primary pathways.
Levonorgestrel Under Stress: A Pathway Analysis
Levonorgestrel is a steroidal progestin characterized by a C13-ethyl group and a C17-ethynyl group. Its core structure contains an α,β-unsaturated ketone in the A-ring, which is a known site for chemical reactivity. The following sections detail the behavior of levonorgestrel under standard ICH-prescribed stress conditions.
Acidic and Basic Hydrolysis
Hydrolysis involves the cleavage of chemical bonds by the addition of water. For levonorgestrel, the primary sites of interest are the ketone and ethynyl functionalities.
-
Acidic Conditions: Levonorgestrel demonstrates significant degradation under acidic stress.[6][7] Exposure to mineral acids like 2N HCl at elevated temperatures (e.g., 60°C) for extended periods (e.g., 24 hours) can lead to the formation of multiple degradation products.[6] One study noted a degradation amount of 63.22% when levonorgestrel was subjected to 0.1N HCl at room temperature for 24 hours.[7]
-
Basic Conditions: In contrast, levonorgestrel is found to be relatively stable under basic conditions. Mild degradation may be observed under more strenuous conditions, but it is generally less susceptible to base-catalyzed hydrolysis compared to acid-catalyzed pathways.
Oxidative Degradation
Oxidation is a common degradation pathway for pharmaceuticals. Levonorgestrel, when exposed to oxidizing agents such as hydrogen peroxide (H₂O₂), can undergo degradation. The allylic positions and the tertiary carbon atoms are potential sites for oxidation, potentially leading to the formation of hydroxylated or epoxidized impurities.
Photolytic and Thermal Degradation
-
Photostability: As per ICH Q1B, photostability testing is crucial.[3] Exposure to controlled light sources that emit both UV and visible light (e.g., a minimum of 1.2 million lux hours and 200 watt hours/m²) is recommended.[1][3] Levonorgestrel can be susceptible to photolytic degradation, which may involve free radical mechanisms or rearrangements of the conjugated system.[1]
-
Thermal Stability: Levonorgestrel is generally stable in its solid state under dry heat conditions. Degradation is typically minimal unless exposed to very high temperatures well above those used in accelerated stability studies.
The table below summarizes the typical stress conditions applied in forced degradation studies of levonorgestrel.
| Stress Condition | Typical Reagent/Parameter | Duration & Temperature | Observed Degradation |
| Acid Hydrolysis | 0.1N - 2N HCl | 24 hours @ RT or 60°C | Significant Degradation[6][7] |
| Base Hydrolysis | 0.1N - 1N NaOH | 15 min - 24 hours @ RT or 60°C | Generally Stable to Minor Degradation |
| Oxidation | 3% - 10% H₂O₂ | 15 min - 24 hours @ RT | Appreciable Degradation |
| Photolytic | UV/Visible Light Exposure | Min. 1.2 million lux hours | Potential for Degradation |
| Thermal (Dry Heat) | Solid State | 6 hours @ 105°C | Generally Stable |
In-Depth Focus: The Formation of Levonorgestrel Impurity D
Among the potential degradants, this compound is of particular interest. It is identified by the European Pharmacopoeia (EP) and is chemically known as 13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol.[8][9] A common synonym for this compound is 3-Deoxolevonorgestrel.[8][10]
Structure of Impurity D
The key structural difference between levonorgestrel and Impurity D is the absence of the C3-keto group. In Impurity D, the α,β-unsaturated ketone system in the A-ring of levonorgestrel has been reduced to a double bond between C4 and C5, with the oxygen at C3 removed entirely.
Proposed Formation Pathway
The formation of 3-Deoxolevonorgestrel (Impurity D) from levonorgestrel is a reductive process. While not a typical outcome of simple hydrolysis or oxidation, this transformation can occur under specific stress conditions, potentially involving certain reagents or catalytic processes that can facilitate the reduction of the enone system. This pathway is chemically plausible through a mechanism involving the reduction of the ketone, followed by dehydration.
The diagram below illustrates the direct chemical transformation from the parent drug to Impurity D.
Analytical Strategy: A Stability-Indicating HPLC Method
A robust, validated, stability-indicating analytical method is essential for separating and quantifying levonorgestrel from Impurity D and other degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[5][6]
Experimental Protocol: RP-HPLC Method
The following protocol outlines a typical gradient Reverse-Phase HPLC (RP-HPLC) method suitable for analyzing stressed samples of levonorgestrel.
Objective: To achieve baseline separation of Levonorgestrel from its known impurities and degradation products.
1. Chromatographic System & Conditions:
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: Kromasil C18 (or equivalent), 250 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase A: Filtered and degassed water.[6]
-
Mobile Phase B: Acetonitrile (ACN).[6]
-
Detection Wavelength: 240 nm.[6]
-
Injection Volume: 20 µL.[11]
-
Column Temperature: Ambient or controlled at 25°C.
2. Gradient Program: The following gradient is a representative program designed to resolve closely eluting peaks.
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |
| 0 | 60 | 40 |
| 8 | 55 | 45 |
| 35 | 55 | 45 |
| 45 | 60 | 40 |
| 55 | 60 | 40 |
| (This gradient is based on a published method and may require optimization for specific column chemistries and impurity profiles)[6] |
3. Solution Preparation:
-
Diluent: A mixture of water and acetonitrile is typically used.
-
Standard Solution: Prepare a solution of Levonorgestrel Reference Standard at a known concentration (e.g., 150 µg/mL).[5]
-
Sample Solution (Forced Degradation): After exposure to the stress condition, neutralize the sample if necessary (e.g., for acid/base hydrolysis samples). Dilute the sample with the diluent to a concentration comparable to the standard solution. Filter through a 0.22 µm syringe filter before injection.[11]
4. System Suitability: Before sample analysis, inject a system suitability solution (containing levonorgestrel and known impurities, if available) to verify the performance of the chromatographic system. Key parameters include resolution (should be >1.5, ideally >2.0 between critical pairs), tailing factor, and repeatability of injections (%RSD < 2.0%).[6][12]
Overall Workflow
The entire process, from stress testing to final analysis, follows a logical sequence to ensure data integrity and scientific validity.
Conclusion
The chemical stability of levonorgestrel is a multifaceted subject governed by its inherent molecular structure. While robust under certain conditions, it is susceptible to degradation, particularly under acidic stress, leading to the formation of various impurities. The identification of Impurity D (3-Deoxolevonorgestrel) underscores the necessity of employing analytical techniques capable of detecting not just common hydrolytic or oxidative products, but also unique degradants formed through less common pathways like reduction. A thorough forced degradation study, executed according to ICH guidelines and analyzed with a validated, stability-indicating HPLC method, is indispensable. It provides the foundational knowledge required to develop a stable formulation and ensure that the final drug product delivered to the patient is of the highest quality, purity, and safety.
References
- Vertex AI Search. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Vertex AI Search. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- MedCrave online. (2016). Forced Degradation Studies.
- IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY.
- International Journal of Advanced Science and Research. (n.d.). Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation.
- Ijsrm.Human. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets.
- USP. (n.d.). USP Monographs: Levonorgestrel. USP29-NF24.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- PubMed. (2022). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach.
- PubChem - NIH. (n.d.). EP this compound.
- SynThink Research Chemicals. (n.d.). Levonorgestrel EP Impurities & USP Related Compounds.
- IJPPR. (2022). Method Development and Validation of Stability Indicating UV Visible Spectrophotometric Method for Levonorgestrel in Bulk and Ta.
- USP. (2011). 3674 Levonorgestrel / Official Monographs USP 35.
- SynZeal. (n.d.). Levonorgestrel Impurities.
- PubMed Central. (n.d.). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation.
- SynZeal. (n.d.). Levonorgestrel EP Impurity D.
- USP. (n.d.). USP Monographs: Levonorgestrel and Ethinyl Estradiol Tablets. USP29-NF24.
- Allmpus. (n.d.). Levonorgestrel EP Impurity D and 3-Deoxo Levonorgestrel.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ijcrt.org [ijcrt.org]
- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 6. allsciencejournal.com [allsciencejournal.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Levonorgestrel EP Impurity D | 32419-58-2 | SynZeal [synzeal.com]
- 9. allmpus.com [allmpus.com]
- 10. Levonorgestrel EP Impurity D | C21H30O | CID 40574150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugfuture.com [drugfuture.com]
An In-Depth Technical Guide to the Physicochemical Properties of 3-Deoxolevonorgestrel
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 3-Deoxolevonorgestrel, a notable derivative of the synthetic progestin levonorgestrel. As a potential impurity or metabolite in levonorgestrel-based pharmaceutical products, a thorough understanding of its characteristics is paramount for drug development, quality control, and regulatory compliance. This document is structured to deliver not just data, but also the scientific rationale behind the methodologies for its determination, ensuring a blend of theoretical knowledge and practical application.
Chemical Identity and Structure
3-Deoxolevonorgestrel, systematically named 13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol, is a steroid of the gonane series.[1][2][3] Its structure is closely related to levonorgestrel, lacking the ketone group at the C-3 position. This structural modification significantly influences its physicochemical properties and potential biological activity.
| Identifier | Value | Source |
| IUPAC Name | 13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol | [1] |
| CAS Number | 32419-58-2 | [1] |
| Molecular Formula | C₂₁H₃₀O | [1][4] |
| Molecular Weight | 298.46 g/mol | [1] |
| Synonyms | Levonorgestrel EP Impurity D | [1] |
Logical Relationship of 3-Deoxolevonorgestrel to Levonorgestrel
Caption: Structural relationship between Levonorgestrel and 3-Deoxolevonorgestrel.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development.
Qualitative Solubility Data:
| Solvent | Solubility | Source |
| Methanol | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
Discussion: The provided data indicates that 3-Deoxolevonorgestrel is soluble in polar aprotic (DMSO) and polar protic (methanol) organic solvents. The absence of the polar ketone group present in levonorgestrel suggests that 3-Deoxolevonorgestrel is more lipophilic. This increased lipophilicity likely results in lower aqueous solubility compared to its parent compound. For drug development purposes, a quantitative understanding of its solubility in a range of pharmaceutically relevant solvents and buffer systems is essential.
Experimental Protocol for Quantitative Solubility Determination
This protocol outlines a standardized method for determining the equilibrium solubility of 3-Deoxolevonorgestrel, adapted from general principles for steroid solubility determination.[5][6]
Principle: The equilibrium solubility is determined by adding an excess of the compound to a solvent of interest, allowing the solution to reach saturation, and then quantifying the concentration of the dissolved compound in a filtered aliquot of the supernatant.
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 3-Deoxolevonorgestrel into separate vials for each solvent to be tested (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, and various organic solvents).
-
Add a precise volume of the respective solvent to each vial.
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved solids.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Prepare a calibration curve using standard solutions of 3-Deoxolevonorgestrel of known concentrations.
-
Calculate the concentration of 3-Deoxolevonorgestrel in the original supernatant based on the calibration curve and the dilution factor.
-
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of 3-Deoxolevonorgestrel.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Estimated Melting Point: While no experimental melting point for 3-Deoxolevonorgestrel is readily available in the literature, it is expected to have a distinct melting range. For comparison, Levonorgestrel EP Impurity M, which has a similar tetracyclic core with some unsaturation, has a reported melting point of >200°C.[] The absence of the C-3 ketone might slightly lower the melting point compared to related compounds with this functional group due to altered crystal lattice interactions.
Experimental Protocol for Melting Point Determination (Capillary Method)
This protocol is based on the guidelines provided in the United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature.[1][8]
Principle: The melting range is determined by heating a small, finely powdered sample in a capillary tube and observing the temperatures at which the substance begins to collapse and then completely melts.
Methodology:
-
Sample Preparation:
-
Ensure the 3-Deoxolevonorgestrel sample is dry and finely powdered.
-
Introduce the powdered sample into a capillary tube, sealed at one end, to a height of 2-4 mm.
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus.
-
Place the capillary tube containing the sample into the heating block of the apparatus.
-
-
Determination:
-
Heat the block at a controlled rate, typically 1 °C/minute, when approaching the expected melting point.
-
Record the temperature at which the first sign of liquid formation is observed (onset of melting).
-
Continue heating and record the temperature at which the entire sample has melted (completion of melting).
-
The melting range is the interval between the onset and completion of melting.
-
Acid Dissociation Constant (pKa)
The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its behavior in different pH environments, such as the gastrointestinal tract.
Predicted pKa: 3-Deoxolevonorgestrel does not possess strongly acidic or basic functional groups. The hydroxyl group at C-17 is a very weak acid, with an estimated pKa well above the physiological pH range, likely in the range of 17-18, similar to other steroidal tertiary alcohols. Therefore, for practical purposes in drug development, 3-Deoxolevonorgestrel can be considered a neutral compound. Computational methods can be employed for a more precise prediction.[9][10][11]
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and identification of 3-Deoxolevonorgestrel.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features: The proton NMR spectrum of 3-Deoxolevonorgestrel is expected to show characteristic signals for the steroid backbone. Key expected chemical shifts include:[12][13]
-
Vinyl Proton: A signal for the proton at C-4 in the A-ring.
-
Aliphatic Protons: A complex series of signals in the upfield region corresponding to the numerous methylene and methine protons of the steroid nucleus.
-
Ethyl Group Protons: A triplet and a quartet for the ethyl group at C-13.
-
Ethynyl Proton: A singlet for the proton of the ethynyl group at C-17.
-
Hydroxyl Proton: A broad singlet for the hydroxyl proton at C-17, which is exchangeable with D₂O.
Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key expected chemical shifts include:[14][15][16]
-
Alkynyl Carbons: Two signals for the sp-hybridized carbons of the ethynyl group.
-
Olefinic Carbons: Signals for the C-4 and C-5 carbons of the double bond in the A-ring.
-
Carbon Bearing the Hydroxyl Group: A signal for the C-17 carbon.
-
Aliphatic Carbons: A series of signals in the upfield region corresponding to the carbons of the steroid skeleton.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Expected Characteristic IR Absorptions: [17][18][19][20][21]
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3300 | O-H stretch | Hydroxyl |
| ~3300 | ≡C-H stretch | Terminal Alkyne |
| ~2100 | C≡C stretch | Alkyne |
| ~1650 | C=C stretch | Alkene |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum: The electron ionization (EI) mass spectrum of 3-Deoxolevonorgestrel is expected to show a molecular ion peak (M⁺) at m/z 298.46. The fragmentation pattern will be characteristic of the steroid structure, with losses of the ethyl group, the ethynyl group, and water being likely.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 3-Deoxolevonorgestrel. While some experimental data is limited, this document offers a robust framework for understanding and determining these crucial parameters. The provided experimental protocols, grounded in authoritative methodologies, serve as a practical resource for researchers and scientists in the pharmaceutical industry. A comprehensive characterization of 3-Deoxolevonorgestrel is essential for ensuring the quality, safety, and efficacy of levonorgestrel-containing drug products.
References
- USP General Chapter <741> Melting Range or Temperature.
-
Allmpus. Levonorgestrel EP Impurity D and 3-Deoxo Levonorgestrel. [Link]
-
University of Malta. Solubility Determination and Characterisation of Steroids. [Link]
-
SynZeal. Levonorgestrel Impurities. [Link]
-
Wikipedia. Gonane. [Link]
-
Taylor & Francis. Gonane – Knowledge and References. [Link]
-
Analyst (RSC Publishing). Estimation and determination of steroid solubility in supercritical carbon dioxide. [Link]
-
SynZeal. Levonorgestrel EP Impurity G | 87585-03-3. [Link]
-
Fiveable. Gonane Definition. [Link]
-
University of Calgary. Chemical Shifts. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
SynThink Research Chemicals. Levonorgestrel EP Impurities & USP Related Compounds. [Link]
-
Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
-
Dalton Research Molecules. 3-Deoxolevonorgestrel | CAS 32419-58-2. [Link]
-
UCLA Chemistry. IR Chart. [Link]
-
WebSpectra. IR Absorption Table. [Link]
-
Rupp, M. Predicting the pKa of Small Molecules. [Link]
-
PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Nature. Prediction of pKa Values for Neutral and Basic Drugs based on Hybrid Artificial Intelligence Methods. [Link]
Sources
- 1. allmpus.com [allmpus.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. grokipedia.com [grokipedia.com]
- 4. 3-Deoxolevonorgestrel | CAS 32419-58-2 [daltonresearchmolecules.com]
- 5. Gonane - Wikipedia [en.wikipedia.org]
- 6. Gonane | C17H28 | CID 6857523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. 3-Decyne [webbook.nist.gov]
- 12. compoundchem.com [compoundchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. compoundchem.com [compoundchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 17. www1.udel.edu [www1.udel.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. IR Absorption Table [webspectra.chem.ucla.edu]
- 21. uanlch.vscht.cz [uanlch.vscht.cz]
Methodological & Application
Application Note: A Validated Stability-Indicating HPLC-UV Method for the Determination of Levonorgestrel Impurity D
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of Levonorgestrel Impurity D (also known as 3-Deoxolevonorgestrel) in Levonorgestrel active pharmaceutical ingredient (API). Levonorgestrel, a widely used synthetic progestogen in hormonal contraceptives, requires stringent purity control to ensure safety and efficacy. Impurity D is a known process-related impurity and potential degradant, listed in the European Pharmacopoeia (EP), making its monitoring critical for regulatory compliance.[1] The method described herein is developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), ensuring it is fit for its intended purpose in a quality control environment.[2][3]
Introduction and Scientific Rationale
The quality of an active pharmaceutical ingredient is fundamentally determined by its purity profile. Impurities in drug substances can arise from various sources, including the synthetic route, degradation of the API, or interaction with excipients. This compound is the 3-keto group reduced form of the parent molecule.
| Compound | Structure |
| Levonorgestrel | |
| This compound | |
| Chemical Name: 13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol[4][5][6][7] | |
| CAS No: 32419-58-2[1][8] |
Expert Insight (The "Why"): The primary analytical challenge in detecting Impurity D alongside Levonorgestrel lies in their differing UV absorption characteristics. Levonorgestrel possesses an α,β-unsaturated ketone chromophore in its A-ring, which results in strong UV absorbance around 240-248 nm.[9] In contrast, Impurity D lacks this conjugated system. Its UV absorbance is significantly weaker and occurs at a much lower wavelength, primarily due to the isolated double bond. Therefore, a single-wavelength method optimized for the parent drug will fail to detect Impurity D with adequate sensitivity. This method overcomes this challenge by utilizing a lower UV wavelength (215 nm) where both compounds exhibit sufficient response for quantification, a critical choice for a comprehensive purity analysis.[10]
This protocol provides a complete framework, from system setup to full method validation, to empower researchers and quality control analysts to reliably implement this analysis.
Materials and Methods
Equipment
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
pH meter.
-
Class A volumetric glassware.
-
0.45 µm nylon syringe filters.
Chemicals and Reagents
-
Acetonitrile (ACN), HPLC gradient grade.
-
Water, HPLC grade or Milli-Q.
-
Levonorgestrel Reference Standard (USP or EP grade).
-
Diluent: Acetonitrile and Water in a 50:50 (v/v) ratio.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Kromasil, Phenomenex Luna) | Provides excellent hydrophobic retention and resolution for steroids.[9] |
| Mobile Phase A | Water | Aqueous component for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile | Organic component for eluting analytes. |
| Gradient Elution | 0-5 min: 40% B5-20 min: 40% to 70% B20-25 min: 70% B25-26 min: 70% to 40% B26-30 min: 40% B | A gradient is necessary to elute both the parent API and its impurities with good peak shape and resolution within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[9] |
| Column Temperature | 30 °C | Enhances reproducibility and can improve peak symmetry. |
| Detection Wavelength | 215 nm | A compromise wavelength to ensure adequate sensitivity for both Levonorgestrel and Impurity D, which lacks the strong chromophore of the parent drug.[10] |
| Injection Volume | 10 µL | |
| Run Time | 30 minutes |
Preparation of Solutions
-
Levonorgestrel Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Levonorgestrel Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Impurity D Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
System Suitability Solution (SSS): Transfer 5.0 mL of the Levonorgestrel Stock Solution and 1.0 mL of the Impurity D Stock Solution into a 50 mL volumetric flask. Dilute to volume with Diluent. This solution contains Levonorgestrel (~100 µg/mL) and Impurity D (~2.0 µg/mL).
-
Test Sample Preparation (1000 µg/mL): Accurately weigh about 25 mg of the Levonorgestrel API sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent. Filter through a 0.45 µm syringe filter before injection.
Experimental Workflow and System Suitability
The following diagram outlines the complete analytical workflow from preparation to final data analysis.
Caption: HPLC analysis workflow for this compound.
System Suitability Test (SST)
Before sample analysis, the System Suitability Solution is injected five times. The system is deemed ready for analysis only if the following criteria are met.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | Resolution between Levonorgestrel and Impurity D peaks must be ≥ 2.0. | Ensures baseline separation and accurate peak integration. |
| Tailing Factor (T) | Tailing factor for both peaks should be ≤ 2.0. | Confirms good peak symmetry, which is essential for accurate quantification. |
| Relative Standard Deviation (%RSD) | %RSD for the peak areas of five replicate injections must be ≤ 5.0% for Impurity D and ≤ 2.0% for Levonorgestrel. | Demonstrates the precision of the injection and system response. |
Method Validation Protocol (ICH Q2(R2) Framework)
A comprehensive validation must be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[3]
Specificity
-
Purpose: To demonstrate that the method can unequivocally assess Impurity D in the presence of the main drug substance and any potential placebo components or other impurities.
-
Procedure:
-
Inject the Diluent (blank) to check for interfering peaks.
-
Inject the Levonorgestrel solution and the Impurity D solution separately to determine their individual retention times.
-
Inject the System Suitability Solution to confirm resolution.
-
Perform forced degradation on a Levonorgestrel sample (acid, base, peroxide, heat, light). Analyze the stressed samples to ensure peak purity of Impurity D from any co-eluting degradants using a photodiode array (PDA) detector.
-
-
Acceptance Criteria: No interference from the blank at the retention time of Impurity D. The Impurity D peak should be spectrally pure and well-resolved from Levonorgestrel and other degradation products in all conditions.
Linearity
-
Purpose: To establish a linear relationship between the concentration of Impurity D and the detector response.
-
Procedure: Prepare a series of at least five calibration standards for Impurity D, ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, prepare standards from ~0.05% to 0.15% of the test sample concentration).
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot (Peak Area vs. Concentration) should be ≥ 0.99.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Purpose: To determine the lowest concentration of Impurity D that can be reliably quantified and detected.
-
Procedure: Determine based on the signal-to-noise (S/N) ratio. Prepare progressively more dilute solutions of Impurity D and inject them.
-
Acceptance Criteria:
-
LOD: S/N ratio is typically ≥ 3:1.
-
LOQ: S/N ratio is typically ≥ 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.
-
Accuracy
-
Purpose: To demonstrate the closeness of the results obtained by the method to the true value.
-
Procedure: Perform a recovery study by spiking a known amount of Impurity D into the Levonorgestrel API sample at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). Analyze each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% for each level.
Precision
-
Purpose: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six independent preparations of a Levonorgestrel sample spiked with Impurity D at the 100% specification level on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The %RSD for the six measurements should be ≤ 10.0%.
Robustness
-
Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in chromatographic parameters.
-
Procedure: Analyze the System Suitability Solution while making small changes to parameters such as:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2 °C).
-
Mobile phase composition (e.g., ± 2% absolute in organic content).
-
-
Acceptance Criteria: The system suitability parameters (Resolution, Tailing Factor) must still be met under all varied conditions.
Calculation
The percentage of Impurity D in the Levonorgestrel API sample is calculated using the following formula:
% Impurity D = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Imp_Std / Conc_Sample) * Purity_Imp_Std * 100
Where:
-
Area_Imp_Sample: Peak area of Impurity D in the sample chromatogram.
-
Area_Imp_Std: Peak area of Impurity D in a standard solution of a similar concentration.
-
Conc_Imp_Std: Concentration of Impurity D in the standard solution (µg/mL).
-
Conc_Sample: Concentration of the Levonorgestrel sample (µg/mL).
-
Purity_Imp_Std: Purity of the Impurity D reference standard (e.g., 0.98 for 98%).
Conclusion
The HPLC-UV method described provides a specific, linear, accurate, and precise means for the determination of this compound. The deliberate choice of a lower detection wavelength and a validated gradient program ensures that the impurity can be reliably separated and quantified. This application note serves as a complete guide for implementation in a GMP-compliant quality control laboratory, facilitating the release of high-quality Levonorgestrel API that meets stringent regulatory standards.
References
- Understanding ICH Q2(R2)
- ICH Guidelines for Analytical Method Valid
- EP this compound | C21H30O | CID 40574150. PubChem - NIH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- ICH Guidance Q14 / Q2(R2)
- Levonorgestrel EP Impurity D. Manasa Life Sciences.
- Levonorgestrel EP Impurity D | 32419-58-2. SynZeal.
- USP Monographs: Levonorgestrel. USP29-NF24.
- Levonorgestrel EP Impurity D and 3-Deoxo Levonorgestrel. Allmpus.
- Levonorgestrel EP Impurity D | 32419-58-2. SynThink Research Chemicals.
- Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. (2020).
- Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. (2016).
- List of European Pharmacopoeia Reference Standards. EDQM.
- Levonorgestrel-impurities.
- Levonorgestrel EP Impurity D | CAS 32419-58-2. Veeprho.
- Models and methods to characterise levonorgestrel release from intradermally administered contraceptives. (2021). Cardiff University.
- Levonorgestrel / Official Monographs. (2011). USP 35.
Sources
- 1. Levonorgestrel EP Impurity D | Manasa Life Sciences [manasalifesciences.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Levonorgestrel EP Impurity D | 32419-58-2 | SynZeal [synzeal.com]
- 5. allmpus.com [allmpus.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. veeprho.com [veeprho.com]
- 8. Levonorgestrel EP Impurity D | C21H30O | CID 40574150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. allsciencejournal.com [allsciencejournal.com]
- 10. drugfuture.com [drugfuture.com]
Application Note: A Validated UPLC-MS/MS Method for the Sensitive Quantification of Levonorgestrel Impurity D in Pharmaceutical Samples
Abstract
This application note presents a robust, sensitive, and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Levonorgestrel Impurity D (3-Deoxolevonorgestrel). The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical regulatory requirement for ensuring patient safety and product efficacy. This compound is a known related substance that must be monitored. This method leverages the specificity of Multiple Reaction Monitoring (MRM) to achieve a low limit of quantification (LOQ), ensuring compliance with stringent regulatory guidelines such as those from the International Council for Harmonisation (ICH). The protocol herein provides a complete workflow, from sample preparation to data analysis, and includes a comprehensive validation strategy based on the ICH Q2(R1) guideline.[1][2]
Introduction and Scientific Rationale
Levonorgestrel is a second-generation synthetic progestogen widely used in oral contraceptives. During its synthesis or upon degradation, process-related impurities and degradation products can arise. This compound, chemically identified as 13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol, is one such potential impurity.[3][4] Its structural similarity to the parent API necessitates a highly selective analytical technique to ensure accurate quantification.
Why LC-MS/MS? Conventional HPLC-UV methods may lack the required sensitivity and selectivity to detect and quantify impurities at the low levels stipulated by regulatory bodies (typically below 0.1%).[5] LC-MS/MS offers significant advantages:
-
Superior Sensitivity: Capable of achieving detection limits in the picogram-to-nanogram per milliliter range.[6][7]
-
Unmatched Selectivity: The use of MRM allows the specific detection of the target analyte even in the presence of co-eluting matrix components or structurally similar impurities.
-
Structural Confirmation: The fragmentation pattern provides a higher degree of confidence in analyte identification compared to retention time alone.
This guide explains the causality behind our methodological choices, grounding the protocol in established analytical principles and regulatory expectations.
Analyte Structures
| Compound | Structure | Chemical Formula | Molecular Weight |
| Levonorgestrel (API) | C₂₁H₂₈O₂ | 312.45 | |
| This compound | C₂₁H₃₀O | 298.46[8] |
Method Development Strategy & Workflow
The development of this method was guided by the physicochemical properties of the analytes and the principles of modern chromatography and mass spectrometry.
Chromatographic Separation
A reversed-phase chromatographic approach was selected due to the non-polar, steroid-like structure of both Levonorgestrel and its Impurity D.
-
Column Choice: A C18 stationary phase provides excellent hydrophobic retention and separation capabilities for these analytes.
-
Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is chosen for its elution strength and compatibility with mass spectrometry. The addition of a small amount of formic acid (0.1%) to the aqueous phase is crucial; it serves to acidify the mobile phase, promoting the protonation of the analytes ([M+H]⁺) which is essential for efficient positive mode electrospray ionization (ESI).[9]
Mass Spectrometric Detection
-
Ionization: ESI in positive ion mode (ESI+) was selected. While these molecules do not have strongly basic sites, the mobile phase acidity facilitates protonation for detection as [M+H]⁺ ions.[6]
-
MRM Transition Selection: This is the cornerstone of the method's selectivity. The protonated molecule ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This process is optimized for both the API and the impurity.
Caption: Logic of MRM transition selection for enhanced specificity.
Overall Experimental Workflow
Caption: High-level workflow from sample preparation to final report.
Detailed Experimental Protocol
Materials and Reagents
-
Levonorgestrel and this compound reference standards (procured from a certified supplier, e.g., EP or USP).[3]
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Methanol (HPLC grade, for stock solutions)
-
Class A volumetric flasks and pipettes
-
0.22 µm syringe filters (PTFE or Nylon)
-
LC-MS vials with inserts
Standard Solution Preparation
-
Primary Stock Solutions (100 µg/mL):
-
Accurately weigh ~5.0 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This is Stock A .
-
Separately, prepare a stock solution of Levonorgestrel (Stock B ) in the same manner.
-
-
Working Standard Solution (1.0 µg/mL of Impurity D):
-
Pipette 1.0 mL of Stock A into a 100 mL volumetric flask.
-
Dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (Diluent). This is the Working Stock .
-
-
Calibration Curve Standards:
-
Perform serial dilutions from the Working Stock using the Diluent to prepare calibration standards ranging from approximately 0.5 ng/mL to 100 ng/mL. The exact range should bracket the expected impurity concentration.
-
Sample Preparation
-
Drug Substance:
-
Accurately weigh ~25 mg of the Levonorgestrel API sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent to achieve a final concentration of 1.0 mg/mL (1000 µg/mL).
-
Filter the solution through a 0.22 µm syringe filter into an LC-MS vial.
-
-
Drug Product (e.g., Tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 10 tablets).
-
Accurately weigh a portion of the powder equivalent to one tablet's dose of Levonorgestrel and transfer to a volumetric flask.
-
Add Diluent to approximately 70% of the flask volume. Sonicate for 20-30 minutes to extract the API and impurity.[10]
-
Allow the solution to cool to room temperature, then dilute to volume with Diluent.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
UPLC-MS/MS Instrumental Parameters
Table 1: UPLC Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Small particle size and column dimensions for high resolution and fast run times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes analyte protonation. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for efficient elution. |
| Flow Rate | 0.4 mL/min | Optimal for the 2.1 mm ID column. |
| Gradient | 0.0 min: 30% B; 3.0 min: 95% B; 4.0 min: 95% B; 4.1 min: 30% B; 5.0 min: 30% B | A focused gradient to ensure separation of the impurity from the main API peak. |
| Injection Volume | 2.0 µL | Minimizes column overload while ensuring sufficient sensitivity. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Autosampler Temp. | 10 °C | Maintains sample integrity during the analytical run. |
Table 2: MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Best suited for the protonation of these analytes.[6] |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Desolvation Temp. | 500 °C | Efficiently removes solvent from the ESI droplets. |
| Desolvation Gas | Nitrogen, 1000 L/hr | Assists in the desolvation process. |
| Source Temp. | 150 °C | Maintains the source housing at a stable temperature. |
| MRM Mode | See Table 3 below | For selective and sensitive quantification. |
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| This compound | 299.2 | 109.1* | 0.05 | 35 | 28 |
| Levonorgestrel (API) | 313.2 | 245.1[6] | 0.05 | 32 | 18 |
| (Note: Product ion for Impurity D is proposed and must be confirmed experimentally by infusing the reference standard and observing the fragmentation pattern.)
Method Validation Protocol (per ICH Q2(R1))
A full validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[1][11]
Table 4: Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Protocol Summary | Acceptance Criteria |
|---|---|---|---|
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | Analyze blank diluent, a solution of the API, and a spiked sample containing both API and Impurity D. | No interfering peaks at the retention time of Impurity D in the blank. The impurity peak is resolved from the API peak (Resolution > 2.0). |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response. | Analyze calibration standards at a minimum of 5 concentration levels, bracketing the working range. Perform 3 independent runs. | Correlation coefficient (r²) ≥ 0.995. The y-intercept should not be significantly different from zero. |
| Accuracy (% Recovery) | To assess the closeness of the test results to the true value. | Analyze samples spiked with Impurity D at 3 levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. | Mean recovery should be within 90.0% - 110.0% for each level. |
| Precision (Repeatability & Intermediate) | To demonstrate the closeness of agreement between a series of measurements. | Repeatability: 6 replicate injections of a single sample. Intermediate Precision: Repeatability test performed by a different analyst on a different day. | Relative Standard Deviation (RSD) ≤ 10.0%. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determined based on a signal-to-noise ratio of ~10:1 or by demonstrating acceptable precision (RSD ≤ 10%) and accuracy (90-110%) at the proposed LOQ concentration. | The LOQ must be at or below the reporting threshold (e.g., 0.05%).[5] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic). | System suitability parameters must pass. Analyte quantification should not be significantly affected. |
System Suitability
Before any sample analysis, a system suitability test (SST) solution (e.g., the midpoint calibration standard) should be injected to ensure the chromatographic system is performing adequately.
Table 5: System Suitability Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Peak Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| RSD of Peak Area (n=5) | ≤ 5.0% |
| Signal-to-Noise (S/N) at LOQ | ≥ 10 |
Conclusion
This application note details a highly sensitive and selective UPLC-MS/MS method for the quantification of this compound. The described protocol, grounded in sound scientific principles and adhering to ICH validation guidelines, is fit for its intended purpose in a regulated quality control environment. The method's high performance makes it an invaluable tool for ensuring the quality, safety, and efficacy of Levonorgestrel-containing pharmaceutical products.
References
-
Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). National Institutes of Health (NIH). [Link]
-
EP this compound. (n.d.). PubChem, National Institutes of Health (NIH). [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). [Link]
-
ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
-
Kumar VP, et al. (2014). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma. Omics Online. [Link]
-
ICH Q2 Analytical Method Validation. (n.d.). Slideshare. [Link]
-
Levonorgestrel EP Impurity D. (n.d.). SynZeal. [Link]
-
RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device. (2021). PubMed Central, National Institutes of Health (NIH). [Link]
-
Mohan, C., et al. (2010). A sensitive and specific liquid chromatography electrospray ionization mass spectrometry (LC–ESI–MS) method for the quantification of Levonorgestrel in human plasma. Pharmacologyonline. [Link]
-
An ultra-sensitive online SPE-LC-MS/MS method for the quantification of levonorgestrel released from intrauterine devices. (2011). PubMed, National Institutes of Health (NIH). [Link]
-
Levonorgestrel EP Impurity D / 3-Deoxo Levonorgestrel. (n.d.). Allmpus. [Link]
-
Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. (2022). PubMed, National Institutes of Health (NIH). [Link]
-
Levonorgestrel - Impurity D. (n.d.). Pharmaffiliates. [Link]
-
A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. (2014). ResearchGate. [Link]
-
Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma and application to pharmacokinetics study. (2015). PubMed, National Institutes of Health (NIH). [Link]
-
A Highly Sensitive LC-MS/MS Method Development, Validation, and its Application for the Quantification of Levonorgestrel Release. (2025). Preprints.org. [Link]
-
Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. (2020). International Journal of Scientific Research and Management. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. scribd.com [scribd.com]
- 3. Levonorgestrel EP Impurity D | 32419-58-2 | SynZeal [synzeal.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 6. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma and application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. allmpus.com [allmpus.com]
- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 10. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Application and Protocol for the Use of Levonorgestrel Impurity D as a Reference Standard
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of drug safety and efficacy. Impurities, even at trace levels, can introduce unforeseen toxicological risks or alter the therapeutic effect of a drug. For synthetic hormones like Levonorgestrel, a widely used progestin in contraceptive formulations, rigorous control of impurities is mandated by global regulatory bodies.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Levonorgestrel Impurity D as a reference standard for the accurate identification and quantification of this specific impurity in Levonorgestrel drug substances and products.
This compound, chemically identified as 13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol or 3-Deoxolevonorgestrel, is a known process-related impurity or degradation product of Levonorgestrel.[2][3] Its monitoring and control are essential to ensure compliance with pharmacopeial standards and regulatory guidelines, such as those set forth by the International Council for Harmonisation (ICH).[1] This document will detail the chemical properties of this compound, outline the principles of its application as a reference standard, and provide a validated High-Performance Liquid Chromatography (HPLC) protocol for its use in a quality control setting.
Physicochemical Properties of this compound
A thorough understanding of the reference standard's properties is fundamental to its correct application. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | [4] |
| Synonyms | 3-Deoxolevonorgestrel, EP this compound | [2][3] |
| CAS Number | 32419-58-2 | [2][3][4] |
| Molecular Formula | C₂₁H₃₀O | [2][4] |
| Molecular Weight | 298.5 g/mol | [2][4] |
Regulatory Framework and the Importance of Reference Standards
The use of well-characterized reference standards is a non-negotiable requirement in pharmaceutical analysis, underpinning the validity of analytical data submitted to regulatory agencies. The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides a framework for the reporting, identification, and qualification of impurities.[5][6]
Key ICH Q3A(R2) Thresholds:
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For a maximum daily dose of Levonorgestrel (typically ≤ 2g), this is generally 0.05%.[5][7]
-
Identification Threshold: The level at which the structure of an impurity must be determined. For a maximum daily dose of ≤ 2g, this is typically 0.10%.[7]
-
Qualification Threshold: The level at which an impurity's biological safety must be established. For a maximum daily dose of ≤ 2g, this is typically 0.15%.[7]
This compound is listed in the European Pharmacopoeia (EP), signifying its importance as a specified impurity that requires monitoring.[8] The availability of a certified reference standard for this compound is therefore critical for:
-
Method Validation: Establishing the performance characteristics of an analytical method, including specificity, linearity, accuracy, and precision, for the quantification of this impurity.
-
Impurity Profiling: Accurately identifying and quantifying this compound in batches of Levonorgestrel API and finished drug products.
-
Stability Studies: Assessing the formation of Impurity D over time under various storage conditions to establish the shelf-life of the drug product.
The workflow for utilizing a reference standard in impurity analysis is a systematic process designed to ensure data integrity and regulatory compliance.
Protocol: Quantification of this compound in Levonorgestrel Drug Substance by RP-HPLC
This protocol describes a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound.
Materials and Reagents
-
This compound Reference Standard
-
Levonorgestrel API (for sample analysis)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Sonicator
-
HPLC system with UV or PDA detector
-
HPLC column: C18, 150 x 4.6 mm, 5 µm particle size (e.g., Luna® C18(2))[9]
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (50:50, v/v)[9][10] |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 25°C ± 2°C[9] |
| Detection Wavelength | 242 nm[10] |
| Injection Volume | 20 µL[9] |
| Run Time | Approximately 15 minutes[9] |
Preparation of Solutions
Diluent: Acetonitrile:Water (50:50, v/v)
Standard Stock Solution of this compound (S1):
-
Accurately weigh approximately 5 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to volume with the diluent and mix well. This yields a concentration of approximately 100 µg/mL.
Working Standard Solution of this compound (S2):
-
Pipette 1.0 mL of the Standard Stock Solution (S1) into a 100 mL volumetric flask.
-
Dilute to volume with the diluent and mix well. This yields a concentration of approximately 1.0 µg/mL.
Sample Solution (for Levonorgestrel API):
-
Accurately weigh approximately 100 mg of the Levonorgestrel API sample into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to volume with the diluent and mix well. This yields a concentration of approximately 1000 µg/mL.
System Suitability
Before sample analysis, the suitability of the chromatographic system must be verified.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution (S2) five times.
-
The system is suitable for use if the following criteria are met:
-
Relative Standard Deviation (RSD) of the peak area: Not more than 5.0%.
-
Tailing factor: Not more than 2.0.
-
Theoretical plates: Not less than 2000.
-
Analytical Procedure
-
Inject the prepared Sample Solution into the HPLC system.
-
Record the chromatogram and identify the peak corresponding to this compound by comparing its retention time with that of the peak in the chromatogram of the Working Standard Solution (S2).
-
Integrate the area of the this compound peak in the sample chromatogram.
Calculation
The percentage of this compound in the Levonorgestrel API sample is calculated using the external standard method:
% Impurity D = (Aimp / Astd) * (Cstd / Csample) * P
Where:
-
Aimp = Peak area of this compound in the sample solution chromatogram.
-
Astd = Average peak area of this compound in the working standard solution chromatograms.
-
Cstd = Concentration of this compound in the working standard solution (in µg/mL).
-
Csample = Concentration of Levonorgestrel API in the sample solution (in µg/mL).
-
P = Purity of the this compound Reference Standard (as a percentage).
Conclusion: Ensuring Product Quality Through Precise Impurity Control
The use of a well-characterized reference standard, such as this compound, is indispensable for the reliable control of impurities in pharmaceutical manufacturing. The protocol detailed herein provides a robust and validated HPLC method for the accurate quantification of this specific impurity, thereby enabling pharmaceutical scientists to ensure that their products meet the stringent quality and safety standards demanded by regulatory authorities and, ultimately, protect patient health. Adherence to these principles of analytical rigor and regulatory compliance is fundamental to the integrity of the drug development process.
References
-
A., M., G., S., S., P., & N., R. (2021). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. Future Journal of Pharmaceutical Sciences, 7(1), 1-10. Available at: [Link]
-
Reddy, R., et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research in Medical and Biological Sciences, 15(2), 379-406. Available at: [Link]
-
Dash, A., et al. (2021). Development and validation of a simple, specific and accurate reverse phase of high performance of liquid chromatographic method for the determination of levonorgestrel (LVG) and ethinylestradiol (EE) in tablets. Journal of Drug Delivery and Therapeutics, 11(2), 153-163. Available at: [Link]
-
Pal, V. K., & Pal, Y. (2020). ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. Asian Journal of Pharmaceutical and Clinical Research, 13(4), 101-107. Available at: [Link]
-
Preprints.org. (2025). A Highly Sensitive LC-MS/MS Method Development, Validation, and its Application for the Quantification of Levonorgestrel Released from Contraceptive Implants in Human Serum. Available at: [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Available at: [Link]
-
Pharmaffiliates. (n.d.). Levonorgestrel-impurities. Available at: [Link]
-
SynZeal. (n.d.). Levonorgestrel EP Impurity D. Available at: [Link]
-
Veeprho. (n.d.). Levonorgestrel EP Impurity D | CAS 32419-58-2. Available at: [Link]
-
ICH. (1999). ICH Harmonised Tripartite Guideline - Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. Available at: [Link]
-
European Medicines Agency. (2006). Q3B(R2) Impurities in New Drug Products. Available at: [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Available at: [Link]
-
International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 12(1), 1-7. Available at: [Link]
-
AIFA. (n.d.). Impurities in Drug Substances and Products. Available at: [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at: [Link]
-
LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International, 37(10), 574-580. Available at: [Link]
-
SciSpace. (2013). Validated RP- HPLC Method for Simultaneous Estimation of Levonorgestrel and Ethinylestradiol in Combined Dosage Form. Available at: [Link]
-
PubChem. (n.d.). EP this compound. Available at: [Link]
-
Waters. (n.d.). USP Method Transfer of Levonorgestrel and Ethinyl Estradiol Tablets from HPLC to UPLC. Available at: [Link]
-
Scribd. (n.d.). Impurity Guidelines for Pharma Experts. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1. Pathways for the formation of 3,7-DCDF from initial oxidation.... Available at: [Link]
-
PubMed. (2018). PDn-3 DPA Pathway Regulates Human Monocyte Differentiation and Macrophage Function. Available at: [Link]
-
PubMed. (2002). Enzyme kinetics for the formation of 3-hydroxyquinine and three new metabolites of quinine in vitro; 3-hydroxylation by CYP3A4 is indeed the major metabolic pathway. Available at: [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Levonorgestrel EP Impurity D | 32419-58-2 | SynZeal [synzeal.com]
- 3. veeprho.com [veeprho.com]
- 4. Levonorgestrel EP Impurity D | C21H30O | CID 40574150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. Levonorgestrel EP Impurity D | Manasa Life Sciences [manasalifesciences.com]
- 9. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: A Comprehensive Strategy for Impurity Profiling of Levonorgestrel Active Pharmaceutical Ingredient (API)
Abstract
This document provides a detailed guide for the comprehensive impurity profiling of Levonorgestrel, a synthetic progestogen widely used in hormonal contraceptives.[1][2] Ensuring the purity of the Active Pharmaceutical Ingredient (API) is paramount for the safety and efficacy of the final drug product. This application note outlines the regulatory framework, identifies known and potential impurities, and provides detailed protocols for their detection, identification, and quantification. The methodologies are grounded in pharmacopeial standards and international regulatory guidelines, emphasizing a multi-faceted analytical approach that combines High-Performance Liquid Chromatography (HPLC) for quantification with Mass Spectrometry (MS) for structural elucidation. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Imperative of Impurity Profiling
Levonorgestrel (LNG), a second-generation synthetic progestin, is a cornerstone of hormonal contraception, valued for its high efficacy and established safety profile.[2] The control of impurities in the Levonorgestrel API is a critical quality attribute mandated by regulatory agencies worldwide. Impurities can originate from various sources, including the synthetic route (starting materials, intermediates, by-products), degradation of the API during manufacturing or storage, or interaction with excipients.[3][4] These impurities, even at trace levels, can impact the drug's safety, efficacy, and stability.
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A(R2), which define thresholds for the reporting, identification, and qualification of impurities in new drug substances.[5][6] Adherence to these guidelines is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety. A robust impurity profiling program is therefore essential, providing a detailed understanding of the impurity landscape of the Levonorgestrel API.
Regulatory Framework and Impurity Thresholds
The control strategy for impurities is dictated by the ICH Q3A(R2) guideline. This guideline establishes thresholds based on the maximum daily dose of the drug substance. For Levonorgestrel, with a typical maximum daily dose of 1.5 mg, the following thresholds apply:
| Threshold Type | Threshold Value | Rationale and Action Required |
| Reporting Threshold | 0.05% | Any impurity at or above this level must be reported in the regulatory submission.[6][7] |
| Identification Threshold | 0.10% | Any impurity at or above this level must be structurally identified.[7] |
| Qualification Threshold | 0.15% | Any impurity at or above this level must be qualified, meaning toxicological data is required to justify its safety.[7] |
This table summarizes the ICH Q3A(R2) thresholds applicable to Levonorgestrel based on its maximum daily dose.
Levonorgestrel: Known and Potential Impurities
A thorough understanding of the potential impurities is the foundation of a successful profiling strategy. These can be categorized as process-related impurities, arising from the manufacturing process, and degradation products, formed during storage or under stress conditions.[3]
Pharmacopeial Impurities
Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) list several specified impurities for Levonorgestrel. These represent compounds that are known to be present in the API and for which analytical procedures and acceptance criteria have been established.
| Impurity Name | Common Name / Synonym | Source / Type | Structure |
| Levonorgestrel Impurity A (Ph. Eur.) | 8,14-seco-levonorgestrel | Process-related | C₂₁H₂₆O₂ |
| Levonorgestrel Impurity B (Ph. Eur.) | Levonorgestrel-5(10)-ene Isomer | Process-related / Isomer[8] | C₂₁H₂₈O₂ |
| Levonorgestrel Impurity C (Ph. Eur.) | 3-ethynyl-levonorgestrel | Process-related | C₂₃H₂₈O |
| Levonorgestrel Impurity H (Ph. Eur.) | 6β-Hydroxylevonorgestrel | Degradation Product[1] | C₂₁H₂₈O₃ |
| Levonorgestrel Impurity M (Ph. Eur.) | Δ6-levonorgestrel | Degradation Product[9] | C₂₁H₂₆O₂ |
This table provides a non-exhaustive list of key pharmacopeial impurities for Levonorgestrel.[1][8][9] Structures are represented by their molecular formulas.
Forced Degradation and Potential Degradants
Forced degradation studies are essential to identify potential degradation products that could form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light.[4][10] This information is crucial for developing stability-indicating analytical methods. Studies have shown that Levonorgestrel is susceptible to degradation under acidic and basic conditions.[10]
The overall workflow for impurity profiling involves a systematic approach from initial screening to final characterization and control.
Caption: Workflow for Levonorgestrel Impurity Profiling.
Analytical Methodologies
A multi-tiered analytical approach is recommended for the comprehensive profiling of Levonorgestrel impurities. High-Performance Liquid Chromatography (HPLC) with UV detection serves as the primary tool for the separation and quantification of impurities, while Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for their identification and structural elucidation.[11]
Primary Quantification Method: Reversed-Phase HPLC
A stability-indicating reversed-phase HPLC (RP-HPLC) method is the cornerstone of impurity quantification. The selection of chromatographic conditions is critical to ensure the separation of all known impurities and potential degradants from the main Levonorgestrel peak and from each other.
5.1.1 Rationale for Method Parameters
-
Column: A C8 or C18 column is typically used, providing good retention and selectivity for the relatively non-polar steroid structure of Levonorgestrel.[12]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) is often employed to achieve optimal separation of impurities with varying polarities.[13]
-
Detection: UV detection at a wavelength around 242 nm is suitable for detecting Levonorgestrel and its chromophoric impurities.[12]
-
Column Temperature: Maintaining a constant column temperature (e.g., 40°C) is crucial for ensuring reproducible retention times and peak shapes.[13]
5.1.2 Detailed Experimental Protocol: RP-HPLC Method
Objective: To separate and quantify known and unknown impurities in Levonorgestrel API.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.
-
Chromatographic data system (CDS) for data acquisition and processing.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters Symmetry Shield RP8 (4.6 mm x 250 mm, 5 µm) or equivalent |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | Methanol |
| Gradient | Isocratic: Methanol-Acetonitrile-Water (100:266:500 v/v/v)[13] |
| Flow Rate | 1.2 mL/min[13] |
| Column Temperature | 40°C[13] |
| Detection Wavelength | 220 nm[13] |
| Injection Volume | 50 µL[13] |
Preparation of Solutions:
-
Diluent: Prepare a mixture of Acetonitrile and Water (e.g., 70:30 v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Levonorgestrel Reference Standard (RS) in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Accurately weigh and dissolve approximately 50 mg of the Levonorgestrel API sample in the diluent in a 100 mL volumetric flask. Dilute to volume with the diluent.
-
Resolution Solution: Prepare a solution containing Levonorgestrel and known impurity reference standards to verify the system's ability to separate these components.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the resolution solution to confirm system suitability (resolution between critical pairs).
-
Inject the standard solution in replicate (e.g., n=5) to check for system precision.
-
Inject the sample solution.
-
Identify and integrate all impurity peaks in the sample chromatogram.
Calculation:
The percentage of each impurity is calculated using the following formula, assuming the response factor of the impurity is the same as that of Levonorgestrel:
% Impurity = (Area_impurity / Area_Levonorgestrel_std) x (Conc_std / Conc_sample) x 100
Note: If the response factor of a specific impurity is known to be different, a correction factor should be applied.
Identification and Characterization: LC-MS/MS
For impurities that exceed the identification threshold, LC-MS/MS is a powerful tool for structural elucidation. It provides molecular weight information and fragmentation patterns that can be used to propose or confirm the identity of an unknown compound.[14][15]
5.2.1 Rationale for LC-MS/MS
-
Sensitivity and Specificity: LC-MS/MS offers high sensitivity and specificity, allowing for the detection and identification of trace-level impurities.[14]
-
Structural Information: The fragmentation pattern obtained from MS/MS experiments provides valuable information about the structure of the impurity, aiding in its identification.
-
Confirmation of Known Impurities: LC-MS/MS can be used to confirm the presence of known impurities by comparing their mass spectra and retention times with those of reference standards.
The integration of these techniques provides a robust framework for impurity analysis.
Caption: Logic of Orthogonal Analytical Techniques.
Method Validation
Once an analytical method for impurity profiling is developed, it must be validated in accordance with ICH Q2(R1) guidelines to ensure that it is suitable for its intended purpose.[16][17] The validation process demonstrates that the method is reliable, reproducible, and accurate for the quantification of impurities in Levonorgestrel API.
6.1 Key Validation Parameters
The following parameters are essential for the validation of an impurity method:
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[16] | Peak purity of the analyte and known impurities should be demonstrated. No interference from blank or placebo at the retention time of the analyte and impurities. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13] | Typically a signal-to-noise ratio of 10:1. The LOQ should be at or below the reporting threshold (0.05%). |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[18] | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[18] | From LOQ to 120% of the specification limit for each impurity. |
| Accuracy | The closeness of test results obtained by the method to the true value. It is often assessed by spike/recovery studies.[16] | Recovery of 80-120% for impurities at different concentration levels. |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | RSD ≤ 10% for repeatability and intermediate precision. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters should remain within acceptable limits when method parameters are varied. |
This table summarizes the key validation parameters and typical acceptance criteria for an impurity profiling method as per ICH Q2(R1) guidelines.[13][16][18]
Conclusion
The impurity profiling of Levonorgestrel API is a critical activity that ensures the quality, safety, and efficacy of the final pharmaceutical product. A comprehensive strategy, grounded in regulatory guidelines such as ICH Q3A(R2) and Q2(R1), is essential. This involves a thorough understanding of potential impurities, the development of robust and specific analytical methods like RP-HPLC for quantification, and the use of advanced techniques like LC-MS/MS for identification. The detailed protocols and validation criteria presented in this application note provide a solid framework for establishing a reliable and compliant impurity control strategy for Levonorgestrel API. By implementing these methodologies, pharmaceutical manufacturers can ensure that their products meet the highest standards of quality and safety.
References
-
ResearchGate. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Levonorgestrel-impurities. Retrieved from [Link]
-
SynZeal. (n.d.). Levonorgestrel EP Impurity B | 19914-67-1. Retrieved from [Link]
-
USP. (n.d.). USP Monographs: Levonorgestrel. Retrieved from [Link]
-
ScienceDirect. (n.d.). Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2021). Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Levonorgestrel and Ethinylestradiol in Combined Dosage form. Retrieved from [Link]
-
PubMed. (2022). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. Retrieved from [Link]
-
YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for Levonorgestrel (HMDB0014511). Retrieved from [Link]
-
Preprints.org. (2025). A Highly Sensitive LC-MS/MS Method Development, Validation, and its Application for the Quantification of Levonorgestrel Released from Contraceptive Implants in Human Serum. Retrieved from [Link]
-
SlideShare. (n.d.). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Retrieved from [Link]
-
PubMed Central. (n.d.). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. Retrieved from [Link]
-
USP. (2011). 3674 Levonorgestrel / Official Monographs USP 35. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
ResearchGate. (2025). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. Retrieved from [Link]
-
ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
PubChem. (n.d.). Levonorgestrel. Retrieved from [Link]
-
MDPI. (n.d.). Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
PubMed. (n.d.). Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma and application to pharmacokinetics study. Retrieved from [Link]
-
Chinese Pharmaceutical Association. (2023). Determination of Related Substances in Levonorgestrel Microspheres. Retrieved from [Link]
-
FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC analysis. Results for a levonorgestrel standard, sample 1 (positive.... Retrieved from [Link]
-
AZ Biopharm. (n.d.). Application Note A Sensitive LC-MS/MS (API 4000) Method for Simultaneous Determination of Ethinyl estradiol and Levonorgestrel a. Retrieved from [Link]
-
European Medicines Agency. (2025). ICH topic Q 3 A (R2) - Impurities in new drug substances. Retrieved from [Link]
-
SynZeal. (n.d.). Levonorgestrel EP Impurity M | 51087-61-7. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel [mdpi.com]
- 5. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 6. database.ich.org [database.ich.org]
- 7. youtube.com [youtube.com]
- 8. Levonorgestrel EP Impurity B | 19914-67-1 | SynZeal [synzeal.com]
- 9. Levonorgestrel EP Impurity M | 51087-61-7 | SynZeal [synzeal.com]
- 10. allsciencejournal.com [allsciencejournal.com]
- 11. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of Related Substances in Levonorgestrel Microspheres [journal11.magtechjournal.com]
- 14. preprints.org [preprints.org]
- 15. Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma and application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. database.ich.org [database.ich.org]
- 17. fda.gov [fda.gov]
- 18. ema.europa.eu [ema.europa.eu]
Stability-indicating HPLC method for levonorgestrel drug products
An Application Note and Protocol for a Stability-Indicating HPLC Method for Levonorgestrel Drug Products
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Stability in Pharmaceutical Efficacy
Levonorgestrel, a second-generation synthetic progestogen, is a widely used active pharmaceutical ingredient (API) in hormonal contraceptives, including daily oral pills and emergency contraceptives.[1][2][3] The chemical integrity of levonorgestrel in the final drug product is paramount to its therapeutic efficacy and patient safety. Over time and under various environmental influences such as heat, humidity, light, and interaction with excipients, the API can degrade, leading to a loss of potency and the potential formation of harmful impurities.
Therefore, a robust analytical method that can accurately quantify levonorgestrel in the presence of its degradation products is essential for quality control and stability testing. Such a method is termed "stability-indicating." The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), mandate the use of validated stability-indicating methods for the assessment of drug product stability.[4]
This application note provides a comprehensive, field-proven protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of levonorgestrel in drug products. The methodology is designed to be specific, accurate, precise, and robust, in full compliance with ICH Q2(R2) guidelines for analytical method validation.[5][6]
Principle of the Method: Achieving Specificity through Chromatography
The fundamental principle of this method is the separation of levonorgestrel from its potential degradation products and formulation excipients using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). RP-HPLC is an ideal technique for this purpose due to its high resolving power for moderately polar to non-polar compounds like levonorgestrel.
A C18 stationary phase is selected for its hydrophobicity, which provides strong retention for the non-polar steroid structure of levonorgestrel. The mobile phase, a mixture of acetonitrile and water, is optimized to elute levonorgestrel with a sharp peak and a reasonable retention time, while providing sufficient resolution from any impurities. The gradient elution allows for the effective separation of compounds with a range of polarities. Detection is performed using a UV detector at a wavelength where levonorgestrel exhibits significant absorbance, ensuring high sensitivity.[1][7]
The "stability-indicating" nature of the method is confirmed through forced degradation studies. By intentionally subjecting the drug to harsh conditions (acid, base, oxidation, heat, and light), we generate potential degradation products. The method is then proven to be specific by demonstrating that the peaks of these degradants are well-resolved from the main levonorgestrel peak.[5]
I. Materials and Reagents
Equipment
-
HPLC system with gradient elution capability (e.g., Shimadzu, Waters, Agilent)
-
Photodiode Array (PDA) or UV-Vis Detector
-
Autosampler
-
Column oven
-
Data acquisition and processing software (e.g., Empower, Chromeleon)
-
Analytical balance (0.01 mg readability)
-
pH meter
-
Sonicator
-
Vortex mixer
-
Class A volumetric flasks and pipettes
-
Syringe filters (0.45 µm, Nylon or PTFE)
-
HPLC vials
Chemicals and Reagents
-
Levonorgestrel Reference Standard (USP or equivalent)
-
Levonorgestrel drug product (tablets)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), ACS grade
-
Sodium hydroxide (NaOH), ACS grade
-
Hydrogen peroxide (H₂O₂), 30% solution, ACS grade
-
Tetrahydrofuran (THF), HPLC grade (for extraction, if necessary)[8]
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions derived from established methods.[1][7][8][9] These conditions serve as a robust starting point and may be slightly modified to meet system suitability requirements.
| Parameter | Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil, Phenomenex) | Provides excellent resolution and peak shape for steroid compounds. The dimensions offer a good balance between efficiency and backpressure. |
| Mobile Phase A | Water (HPLC Grade) | The aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | The organic modifier that elutes levonorgestrel from the C18 column. |
| Gradient Program | Time (min) | %B |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency without generating excessive backpressure.[1][7] |
| Detection Wavelength | 240 nm | Levonorgestrel has a strong UV absorbance at this wavelength, providing good sensitivity.[1][10] |
| Injection Volume | 20 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Diluent | Acetonitrile:Water (50:50, v/v) | This mixture ensures the solubility of levonorgestrel and is compatible with the mobile phase. |
II. Experimental Protocols
Preparation of Standard Solutions
Rationale: Accurate preparation of the reference standard is fundamental for the precise quantification of the API in the sample.
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of Levonorgestrel Reference Standard and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 10 minutes or until completely dissolved.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well.
-
Working Standard Solution (e.g., 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent and mix well. This solution is used for calibration and system suitability checks.
Preparation of Sample Solution (from Tablets)
Rationale: This procedure is designed to efficiently extract levonorgestrel from the tablet matrix while minimizing the extraction of interfering excipients.
-
Tablet Powder Preparation: Weigh and finely powder not fewer than 20 levonorgestrel tablets.
-
Sample Stock Solution: Accurately weigh a portion of the tablet powder equivalent to one average tablet weight (containing a known amount of levonorgestrel, e.g., 1.5 mg) and transfer it to a suitable volumetric flask (e.g., 50 mL).
-
Add approximately 70% of the flask volume with diluent.
-
Sonicate for 20 minutes with intermittent shaking to ensure complete dispersion and dissolution of the drug.[11]
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well.
-
Sample Working Solution: Centrifuge a portion of the stock solution at 4000 RPM for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter, discarding the first 2-3 mL of the filtrate.[12]
-
Dilute the filtered solution with the diluent to achieve a final concentration within the linear range of the method (e.g., 50 µg/mL).
System Suitability Testing (SST)
Rationale: SST is performed before any analytical run to ensure the HPLC system is performing correctly and is capable of providing accurate and precise results.
-
Inject the Working Standard Solution five times.
-
Calculate the following parameters:
-
Tailing Factor (T): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (%RSD) of Peak Areas: Should be ≤ 2.0%.
-
Workflow for Method Development and Validation
The following diagram illustrates the logical flow from initial method setup to full validation, ensuring a robust and reliable analytical procedure.
Caption: Workflow for Stability-Indicating HPLC Method Development and Validation.
III. Forced Degradation Studies Protocol
Rationale: To demonstrate the stability-indicating capability of the method, the drug is subjected to stress conditions to produce degradation products. The method must be able to resolve the levonorgestrel peak from all generated degradant peaks.[1][7][13]
| Stress Condition | Protocol | Expected Outcome |
| Acid Hydrolysis | To 1 mL of sample stock solution, add 1 mL of 2N HCl. Heat at 60°C for 24 hours.[1] Cool, neutralize with 2N NaOH, and dilute with diluent to the target concentration. | Significant degradation is expected.[1][7] The method should show distinct peaks for degradation products, separate from the main levonorgestrel peak. |
| Base Hydrolysis | To 1 mL of sample stock solution, add 1 mL of 2N NaOH. Heat at 60°C for 24 hours.[1] Cool, neutralize with 2N HCl, and dilute with diluent to the target concentration. | Levonorgestrel is susceptible to base hydrolysis.[1][7] Expect multiple degradation peaks that are well-resolved. |
| Oxidative Degradation | To 1 mL of sample stock solution, add 1 mL of 30% H₂O₂. Keep at 60°C for 24 hours.[1] Dilute with diluent to the target concentration. | Moderate degradation is anticipated.[1][7] The chromatogram should demonstrate the method's ability to separate the parent drug from its oxidation byproducts. |
| Thermal Degradation | Expose the solid drug powder to dry heat at 105°C for 24 hours.[1] Prepare a sample solution from the stressed powder as described in section 2.2. | Levonorgestrel is relatively stable to dry heat, but some degradation may occur.[1] The method should confirm this stability or resolve any minor degradants. |
| Photolytic Degradation | Expose the solid drug powder to UV light (254 nm) and visible light in a photostability chamber for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Prepare a sample solution from the stressed powder. | Levonorgestrel shows some stability under photolytic conditions, but minor degradation is possible.[1] The method must be able to detect any photodegradants formed. |
Demonstrating Method Specificity
The core of a stability-indicating method lies in its specificity. This is achieved by ensuring that the analytical peak for levonorgestrel is free from interference from any other component, especially degradation products.
Caption: Logical workflow for establishing the specificity of the analytical method.
IV. Method Validation Protocol (as per ICH Q2(R2))
Once specificity is established, the method must be fully validated to demonstrate its suitability for its intended purpose.[5][14]
| Validation Parameter | Protocol | Acceptance Criteria |
| Linearity | Prepare a series of at least five concentrations of levonorgestrel working standard, ranging from 50% to 150% of the target concentration (e.g., 25 µg/mL to 75 µg/mL). Plot a graph of peak area versus concentration. | Correlation coefficient (r²) should be ≥ 0.999.[9] The plot should be linear and pass through or be close to the origin. |
| Accuracy (Recovery) | Perform recovery studies by spiking a known quantity of levonorgestrel API into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery. | The mean recovery should be between 98.0% and 102.0%.[9] The %RSD for each level should be ≤ 2.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate preparations of the sample solution on the same day, by the same analyst, using the same equipment. Intermediate Precision (Inter-day/Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument. | Repeatability: %RSD of the results should be ≤ 2.0%. Intermediate Precision: The overall %RSD between the two sets of data should be ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio method (LOD ≈ 3:1, LOQ ≈ 10:1) or by using the standard deviation of the response and the slope of the calibration curve.[1] | The LOQ should be precise and accurate. The method should be sensitive enough to quantify any potential impurities at the reporting threshold. |
| Robustness | Intentionally make small, deliberate variations in the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). Evaluate the impact on system suitability parameters. | The system suitability criteria must be met under all varied conditions. There should be no significant impact on the results. |
Conclusion
This application note details a robust, reliable, and fully validated stability-indicating HPLC method for the quantification of levonorgestrel in pharmaceutical drug products. The described protocols for sample preparation, forced degradation, and method validation are grounded in established scientific literature and adhere to stringent regulatory guidelines set forth by the ICH. By demonstrating specificity through forced degradation studies and validating for accuracy, precision, linearity, and robustness, this method provides a high degree of confidence in its ability to monitor the stability of levonorgestrel products, thereby ensuring their quality, safety, and efficacy throughout their shelf life.
References
-
Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. (n.d.). International Journal of Advanced Science and Research. [Link]
-
Dixit, H. B., et al. (2014). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR LEVONORGESTREL IN PHARMACEUTICAL DOSAGE FORM. International Journal of Pharmaceutics and Drug Analysis, 2(7), 553-566. [Link]
-
Patel, P. U., & Patel, B. M. (2014). Development and Validation of Stability Indicating Reverse Phase High Performance Liquid Chromatographic Method for Estimation of Levonorgestrel in Bulk Dosage Form. International Journal of Pharmaceutics and Drug Analysis, 2(4), 311-318. [Link]
-
Reddy, R., et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research in Modern Education, 15(2), 379-406. [Link]
-
Reif, V. D., et al. (1988). Automated stability-indicating high-performance liquid chromatographic assay for ethinyl estradiol and (levo)norgestrel tablets. Journal of Pharmaceutical & Biomedical Analysis, 6(6-8), 835-844. [Link]
-
Sari, S. P., et al. (2018). Validation of High Performance of Liquid Chromatography Method for the Determination of Levonorgestrel and Ethinyl Estradiol in Tablets. Journal of Applied Pharmaceutical Science, 8(11), 123-128. [Link]
-
Bao, Y., et al. (2018). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. Journal of Pharmaceutical and Biomedical Analysis, 158, 25-31. [Link]
-
ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Moldoveanu, S. C., & David, V. (2021). Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. Molecules, 26(11), 3328. [Link]
-
Wikipedia. (n.d.). Levonorgestrel. [Link]
-
HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. [Link]
-
ICH. (n.d.). Q1A(R2) Guideline. [Link]
-
Patel, P. U., & Patel, B. M. (2014). Development and Validation of Stability Indicating Reverse Phase High Performance Liquid Chromatographic Method for Estimation of Levonorgestrel in Bulk Dosage Form. International Journal of Pharmaceutics and Drug Analysis, 2(4). [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. [Link]
Sources
- 1. allsciencejournal.com [allsciencejournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Levonorgestrel - Wikipedia [en.wikipedia.org]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. hmrlabs.com [hmrlabs.com]
- 7. neliti.com [neliti.com]
- 8. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpda.org [ijpda.org]
- 10. Automated stability-indicating high-performance liquid chromatographic assay for ethinyl estradiol and (levo)norgestrel tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 12. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 13. ijpda.org [ijpda.org]
- 14. Stability-Indicating Method Validation: Regulatory Considerations – Pharma Validation [pharmavalidation.in]
Application Note: Quantification of 3-Deoxolevonorgestrel in Pharmaceutical Formulations by Stability-Indicating HPLC
Abstract
This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 3-Deoxolevonorgestrel in solid oral dosage forms. The method is designed for use in quality control and research environments, providing a reliable protocol for assay and purity testing. The described methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] It offers high specificity, accuracy, precision, and linearity over a practical concentration range. This document provides a complete protocol, from sample preparation to data analysis, including validation parameters and troubleshooting guidance.
Introduction
3-Deoxolevonorgestrel, also known as etonogestrel or 3-keto-desogestrel, is a potent synthetic progestin and the biologically active metabolite of desogestrel.[5][6] It is a key active pharmaceutical ingredient (API) in various hormonal contraceptives. Accurate quantification of 3-Deoxolevonorgestrel in finished pharmaceutical products is critical to ensure product quality, safety, and efficacy. The concentration of the API must be strictly controlled to meet regulatory requirements and deliver the correct therapeutic dose.
The development of a stability-indicating analytical method is paramount. Such a method must be able to unequivocally measure the analyte in the presence of its potential degradation products, process impurities, and formulation excipients. This ensures that the method remains accurate throughout the shelf life of the product. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this application due to its high resolving power, sensitivity, and robustness.[7]
Analytical Strategy & Method Principle
The core of this application is a reversed-phase HPLC (RP-HPLC) method with UV detection. This approach is selected for its compatibility with the non-polar, steroidal structure of 3-Deoxolevonorgestrel.
Causality behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen for its excellent hydrophobic retention of steroid molecules.[7][8] The end-capped silica provides sharp, symmetric peaks by minimizing unwanted interactions with residual silanol groups.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for steroids.[7] A gradient is necessary to ensure that any potential, more polar, or less polar degradation products are eluted and separated from the main analyte peak within a reasonable run time.
-
Detection: UV detection is set at a wavelength where 3-Deoxolevonorgestrel exhibits significant absorbance, ensuring high sensitivity. This wavelength is determined by analyzing the UV spectrum of a pure standard. Based on related compounds like levonorgestrel, a wavelength around 210-240 nm is typically effective.[7][9]
-
Method Validation: The entire method is validated according to ICH Q2(R1) guidelines to establish its suitability for its intended purpose.[1][2][4] This involves demonstrating specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
3-Deoxolevonorgestrel Reference Standard (USP or equivalent)
-
-
Glassware: Class A volumetric flasks and pipettes.
-
Filters: 0.45 µm PTFE or Nylon syringe filters for sample clarification.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | 0-10 min: 60% B; 10-15 min: 60-80% B; 15-20 min: 80% B; 20-22 min: 80-60% B; 22-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Diluent: Acetonitrile/Water (60:40 v/v).
-
Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh approximately 20 mg of 3-Deoxolevonorgestrel Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 20 µg/mL): Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation (from Tablets):
-
Weigh and finely powder no fewer than 20 tablets to create a composite.
-
Accurately weigh a portion of the powder equivalent to the average tablet weight (containing a known amount of 3-Deoxolevonorgestrel) into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 20-30 minutes with intermittent shaking to ensure complete dissolution of the API.[10]
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. This solution should be diluted further with the diluent if necessary to fall within the linear range of the method.
-
Method Validation Summary
The analytical method must be validated to demonstrate its suitability for the intended application. The following parameters should be assessed as per ICH Q2(R1) guidelines.[1][3][4]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference from placebo or known impurities at the analyte's retention time. Peak purity index > 0.999. | Pass |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the working concentration. | Pass (r² = 0.9998) |
| Accuracy (% Recovery) | 98.0% - 102.0% recovery for spiked placebo samples at three concentration levels. | Pass (99.2% - 101.5%) |
| Precision (RSD) | Repeatability (n=6): RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%. | Pass (Repeatability RSD = 0.8%; Int. Precision RSD = 1.2%) |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of ~10. | 0.05 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of ~3. | 0.015 µg/mL |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temp ±2°C). | Pass |
Workflow Diagrams
Overall Analytical Workflow
Caption: Step-by-step workflow for preparing tablet samples for analysis.
Data Analysis & Calculation
The concentration of 3-Deoxolevonorgestrel in the sample preparation is determined by comparing the peak area of the analyte in the sample chromatogram to the peak area in the standard chromatogram.
Calculation Formula:
Concentration (mg/tablet) = ( (Area_sample / Area_standard) * C_standard * V_sample * DF ) / Label_Claim
Where:
-
Area_sample: Peak area of 3-Deoxolevonorgestrel in the sample chromatogram.
-
Area_standard: Average peak area of 3-Deoxolevonorgestrel in the standard injections.
-
C_standard: Concentration of the Reference Standard solution (in mg/mL).
-
V_sample: Initial volume of the sample solution (e.g., 100 mL).
-
DF: Dilution factor, if any.
-
Label_Claim: The amount of 3-Deoxolevonorgestrel per tablet as stated on the label (in mg).
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing/Fronting) | Column degradation; Incompatible diluent; pH effects. | Replace column; Ensure diluent is similar in composition to the initial mobile phase; Check mobile phase pH. |
| Variable Retention Times | Pump malfunction; Leak in the system; Column temperature fluctuation. | Check pump for pressure fluctuations; Inspect fittings for leaks; Ensure column oven is stable at the set temperature. |
| Low Peak Area / Sensitivity | Incorrect wavelength; Detector lamp issue; Sample degradation. | Verify detector wavelength; Check lamp usage hours and replace if necessary; Prepare fresh samples and standards. |
| Extraneous Peaks | Contaminated mobile phase; Sample matrix interference; Carryover from previous injection. | Filter mobile phase; Perform a placebo injection to identify excipient peaks; Run a blank injection to check for carryover. |
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
-
Quality Guidelines. International Council for Harmonisation.
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
-
Lib 4652 Screen for Steroids using gas chromatography-mass specetrometry. U.S. Food and Drug Administration.
-
Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management.
-
RP-HPLC Method Development and Validation for the Etonogestrel and Ethinyl Estradiol in Pharmaceutical Dosage form. ResearchGate.
-
A UPLC-MS/MS Method for Therapeutic Drug Monitoring of Etonogestrel. National Institutes of Health.
-
Fast sample preparation for analysis of tablets and capsules: the ball-mill extraction method. PubMed.
-
Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. ResearchGate.
-
RP-HPLC Method Development and Validation for the Etonogestrel and Ethinyl Estradiol in Pharmaceutical Dosage form. Semantic Scholar.
-
Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC.
-
Analysis of Steroid Drugs. Hitachi High-Tech.
-
Plasma Concentrations of 3-keto-desogestrel After Oral Administration of Desogestrel and Intravenous Administration of 3-keto-desogestrel. PubMed.
-
Serum levels of 3-keto-desogestrel and SHBG during 12 cycles of treatment with 30 micrograms ethinylestradiol and 150 micrograms desogestrel. PubMed.
-
Development and Validation of a High-Performance Liquid Chromatography Method for the Estimation of Desogestrel and Ethinyl Estradiol in. YMER.
-
Development of a simple liquid chromatography method for dissolution testing of low dose desogestrel and ethinylestradiol tablets. ResearchGate.
-
Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception. National Institutes of Health.
-
Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study. National Institutes of Health.
-
Plasma concentrations of 3-keto-desogestrel after oral administration of desogestrel and intravenous administration of 3-keto-desogestrel. Semantic Scholar.
-
Method Development and Validation for Desogestrel and Ethinylestradiol in Combined Pharmaceutical Dosage Form by RP-HPLC. Walsh Medical Media.
-
Pharmacokinetics of 3-keto-desogestrel and ethinylestradiol released from different types of contraceptive vaginal rings. PubMed.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. Plasma concentrations of 3-keto-desogestrel after oral administration of desogestrel and intravenous administration of 3-keto-desogestrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. allsciencejournal.com [allsciencejournal.com]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 10. fda.gov [fda.gov]
Application Note: A Robust Protocol for System Suitability Testing in the Analysis of Levonorgestrel Impurities
Abstract
This document provides a detailed protocol for conducting System Suitability Testing (SST) prior to the analysis of impurities in levonorgestrel drug substances and products. Adherence to this protocol ensures that the chromatographic system is performing adequately for its intended purpose, a critical requirement for generating reliable and accurate analytical data. The methodologies and acceptance criteria detailed herein are synthesized from authoritative pharmacopeial monographs and international regulatory guidelines, including those from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).
Introduction: The Imperative of System Suitability
Levonorgestrel, a synthetic progestogen, is a widely used active pharmaceutical ingredient (API) in hormonal contraceptives.[1] The control of impurities in levonorgestrel is paramount to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its high sensitivity and resolving power.[1][2]
Before any sample analysis, the analytical system's performance must be verified. This is the core function of System Suitability Testing (SST). SST is an integral part of the analytical procedure, mandated by regulatory bodies to demonstrate that the system is operating within specified criteria, ensuring the validity of the analytical results.[3][4] This protocol outlines the critical SST parameters, their scientific basis, and the step-by-step procedures for their evaluation in the context of levonorgestrel impurity analysis.
Foundational Principles: ICH and Pharmacopeial Standards
This protocol is grounded in the principles outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures," which provides a framework for validating analytical methods.[3][5][6] SST parameters are essential to confirm that the validated method performs appropriately on a day-to-day basis.[4] Specific acceptance criteria are often derived from pharmacopeial monographs for levonorgestrel, such as those found in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[7][8][9]
Experimental Design
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC or UPLC system equipped with a UV detector.
-
Column: A robust reversed-phase C18 or C8 column is typically used. A common specification is a 250 mm x 4.6 mm column with 5 µm particle size.[1] The specific column cited in a validated method should be used.
-
Reagents: HPLC-grade acetonitrile, methanol, and purified water.
-
Reference Standards:
-
Levonorgestrel Reference Standard (e.g., USP or EP grade).[10]
-
Reference standards for known impurities.
-
A dedicated System Suitability solution, which may be supplied by pharmacopeias or prepared in-house, containing levonorgestrel and critical impurities to challenge the system's resolving power.[11]
-
Example Chromatographic Conditions
The following conditions are provided as a representative example. The specific conditions from the validated analytical procedure for levonorgestrel impurities must be followed.
| Parameter | Condition |
| Mobile Phase | Gradient elution using a mixture of water and acetonitrile.[1] |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 40 °C[12] |
| Detection Wavelength | 240 nm[1] or 220 nm[12] |
| Injection Volume | 20 µL |
System Suitability Test (SST) Protocol
The SST must be performed before initiating any sequence of sample analysis. It involves a series of injections of a specifically prepared solution to evaluate the key performance indicators of the chromatographic system.
Preparation of the System Suitability Solution (SSS)
The SSS is designed to challenge the chromatographic system's ability to separate the main component (levonorgestrel) from its critical impurities.
-
Accurately weigh and dissolve a suitable amount of Levonorgestrel Reference Standard in the chosen diluent (typically the mobile phase or a mixture of acetonitrile and water).
-
Spike this solution with small, known quantities of the critical impurity reference standards. The concentration of these impurities should be near their reporting threshold to ensure adequate sensitivity.
-
The final solution should be prepared such that the levonorgestrel peak is at a concentration similar to the test sample, and the impurity peaks are clearly detectable.
SST Procedure Workflow
The following diagram illustrates the logical flow of the SST protocol.
Caption: Workflow for the System Suitability Testing Protocol.
Step-by-Step Execution
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Blank Injection: Perform at least one injection of the diluent (blank) to ensure no interfering peaks are present at the retention times of levonorgestrel and its impurities.[13]
-
Replicate Injections: Inject the System Suitability Solution five or six times consecutively.[13] The use of six injections provides a more statistically robust measure of precision.
-
Data Evaluation: From the resulting chromatograms, calculate the SST parameters detailed in the next section.
Data Analysis and Acceptance Criteria
Each parameter evaluates a different aspect of the system's performance. The results must fall within the acceptance criteria defined by the validated method, which are typically aligned with pharmacopeial standards.
| SST Parameter | Purpose | Typical Acceptance Criteria |
| Precision / Repeatability (%RSD) | Ensures the system provides consistent, reproducible results. Calculated from the peak areas of levonorgestrel from replicate injections. | ≤ 2.0% for the levonorgestrel peak area.[14] |
| Resolution (Rs) | Measures the degree of separation between two adjacent peaks (e.g., levonorgestrel and a critical impurity). This is crucial for accurate impurity quantification. | ≥ 1.5 [1][15] or ≥ 2.0 between critical peak pairs. |
| Tailing Factor (T) | Measures peak symmetry. Asymmetrical (tailing) peaks can lead to inaccurate integration and quantification, especially for small impurity peaks eluting on the tail of the main API peak. | ≤ 2.0 (often stricter, e.g., 0.8 - 1.5 ).[13] |
| Theoretical Plates (N) | Measures column efficiency and indicates the sharpness of the peaks. A higher number indicates better efficiency and separation power. | > 2000 .[13] |
The "Why" Behind the Parameters
-
Precision (%RSD): Low relative standard deviation (RSD) demonstrates that the injection system and detector response are stable and consistent over time. A failing result often points to issues with the autosampler, pump flow, or detector lamp.
-
Resolution (Rs): A resolution of 1.5 signifies baseline separation between two peaks, which is essential to prevent the area of one peak from interfering with the area of an adjacent peak.[16] For impurity analysis, ensuring resolution from the main peak is the most critical parameter.
-
Tailing Factor (T): Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the column packing. A high tailing factor for the main levonorgestrel peak can obscure small impurities eluting shortly after it, leading to underestimation.
-
Theoretical Plates (N): This parameter reflects the overall health and performance of the column.[16][17] A significant drop in the theoretical plate count for a column over its lifetime indicates degradation and the need for replacement.
Troubleshooting SST Failures
If any SST parameter fails to meet the acceptance criteria, sample analysis must not proceed. A systematic investigation should be initiated.
Caption: A logical approach to troubleshooting common SST failures.
Conclusion
System Suitability Testing is a non-negotiable prerequisite for the analysis of levonorgestrel impurities. It serves as the daily verification of the analytical system's performance, upholding the integrity of the data generated. By meticulously following this protocol, which integrates principles from ICH guidelines and pharmacopeial standards, analytical laboratories can ensure their chromatographic system is fit for purpose, leading to reliable, accurate, and defensible results in the quality control of levonorgestrel.
References
- USP Monographs: Levonorgestrel. (n.d.). USP29-NF24, p. 1245.
- USP Monographs: Levonorgestrel and Ethinyl Estradiol Tablets. (n.d.). USP29-NF24.
- Pharmaguideline. (2011, September 28). Resolution Factor, Tailing Factor, Theoretical Plates and Capacity Factor in HPLC.
- ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd.
- Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. (n.d.).
- PharmD Info. (n.d.). ICH Q2 (R1) Validation of Analytical Procedures: A Step-by-Step Approach.
- United States Pharmacopeia. (n.d.). Levonorgestrel and Ethinyl Estradiol Tablets. USP-NF.
- Levonorgestrel / Official Monographs. (2011, November 25). USP 35.
- Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
- Levonorgestrel and Ethinyl Estradiol Tablets, USP - PRODUCT MONOGRAPH. (2018, January 29).
- Government Job Guide. (2021, October 14). Resolution Factor, Tailing Factor, Theoretical Plates and Capacity Factor in HPLC.
- LEVONORGESTREL. (n.d.). Gsrs.
- Reddy, R., et al. (2020, April 30). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets.
- Shimadzu. (n.d.). Theoretical Plate Number and Symmetry Factor.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). Request PDF.
- RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. (n.d.). PubMed Central.
- Tosoh Bioscience. (n.d.). System Suitability Calculations.
- Journal of Drug Delivery and Therapeutics. (2021, March 15). Semantic Scholar.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Sigma-Aldrich. (n.d.). Levonorgestrel EP Reference Standard.
- Li, D., et al. (2023). Determination of Related Substances in Levonorgestrel Microspheres. Chinese Pharmaceutical Journal, 58(13), 1205-1209.
- List of European Pharmacopoeia Reference Standards Effective from 2025/10/1. (2025). Council of Europe.
- Sigma-Aldrich. (n.d.). Levonorgestrel for system suitability 2 EP Reference Standard.
- Inacom Instruments. (n.d.). The Theory of HPLC Chromatographic Parameters.
- Public Assessment Report Scientific discussion Levonorgestrel Actavis 1.5 mg and 0.75 mg, tablets. (2014, May 6). Geneesmiddeleninformatiebank.
- Sigma-Aldrich. (n.d.). Levonorgestrel British Pharmacopoeia (BP) Reference Standard.
- Pharma Validation. (n.d.). USP and EP Criteria for System Suitability Parameters.
- ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). ResearchGate.
Sources
- 1. allsciencejournal.com [allsciencejournal.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pharmdinfo.com [pharmdinfo.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. scribd.com [scribd.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 10. 左炔诺孕酮 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 11. crs.edqm.eu [crs.edqm.eu]
- 12. Determination of Related Substances in Levonorgestrel Microspheres [journal11.magtechjournal.com]
- 13. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugfuture.com [drugfuture.com]
- 15. Resolution Factor, Tailing Factor, Theoretical Plates and Capacity Factor in HPLC | Pharmaguideline [pharmaguideline.com]
- 16. inacom.nl [inacom.nl]
- 17. Theoretical Plate Number and Symmetry Factor : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Note: Robust Sample Preparation Techniques for Levonorgestrel Impurity Testing
Introduction: The Criticality of Impurity Profiling for Levonorgestrel
Levonorgestrel (LNG), a potent synthetic progestin, is the active pharmaceutical ingredient (API) in a wide array of hormonal contraceptives, including oral tablets and long-acting intrauterine systems (IUS). Ensuring the safety and efficacy of these drug products necessitates rigorous control over impurities, which can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients.[1] Regulatory bodies like the International Council for Harmonisation (ICH) provide stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[2][3][4][5]
The successful analytical determination of these impurities is fundamentally reliant on the sample preparation methodology. An effective sample preparation protocol must ensure the complete extraction of both the API and its related substances from the sample matrix, prevent the degradation of analytes during the preparation process, and remove any interfering components. This application note provides a comprehensive guide to various sample preparation techniques for levonorgestrel impurity testing, offering detailed protocols for different dosage forms and explaining the scientific rationale behind the methodological choices.
Physicochemical Properties of Levonorgestrel: A Foundation for Method Development
A thorough understanding of levonorgestrel's physicochemical properties is paramount in designing an effective sample preparation strategy.
Table 1: Physicochemical Properties of Levonorgestrel
| Property | Value | Implication for Sample Preparation |
| Chemical Structure | 13-ethyl-17α-hydroxy-18,19- dinorpregn-4-en-20-yn-3-one | A steroidal backbone with relatively low polarity. |
| Molecular Formula | C₂₁H₂₈O₂ | - |
| Molecular Weight | 312.5 g/mol | - |
| Solubility | Practically insoluble in water; slightly soluble in ethanol; sparingly soluble in methylene chloride; soluble in chloroform, DMSO, and DMF.[4][6][7] | The choice of solvent is critical for complete dissolution. Aqueous-based diluents alone are insufficient. |
| UV Maximum (λmax) | ~240-245 nm[6][8][9] | Guides the selection of the detection wavelength in HPLC-UV analysis. |
The low aqueous solubility of levonorgestrel dictates the use of organic solvents for its initial dissolution. The choice of solvent must not only be effective for levonorgestrel but also for its potential impurities, which may have varying polarities.
Sample Preparation from Bulk Drug Substance
For the analysis of the bulk drug substance, the sample preparation is typically straightforward, involving simple dissolution in an appropriate solvent.
Protocol: Simple Dissolution of Levonorgestrel API
Objective: To prepare a solution of levonorgestrel bulk drug for the analysis of process-related impurities.
Materials:
-
Levonorgestrel API
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Volumetric flasks (Class A)
-
Sonicator
Procedure:
-
Accurately weigh approximately 25 mg of the levonorgestrel API into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 10-15 minutes, or until the substance is completely dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with methanol and mix thoroughly.
-
Further dilute an aliquot of this stock solution with the mobile phase to the desired concentration for HPLC analysis.
Causality and Expert Insights:
-
Solvent Selection: Methanol is a common choice due to its excellent solvating power for levonorgestrel and its miscibility with typical reversed-phase HPLC mobile phases.
-
Sonication: This provides the necessary energy to overcome the lattice energy of the crystalline API, ensuring rapid and complete dissolution.
-
Temperature Control: Allowing the solution to cool before final dilution is crucial for accurate concentration determination, as the volume of organic solvents changes with temperature.
Sample Preparation from Solid Oral Dosage Forms (Tablets)
Tablets introduce the complexity of excipients, which can interfere with the analysis or hinder the complete extraction of the API and its impurities. The chosen sample preparation method must effectively separate the analytes from these matrix components.
Protocol: Direct Extraction from Levonorgestrel Tablets
Objective: To extract levonorgestrel and its impurities from a tablet formulation for quantitative analysis.
Materials:
-
Levonorgestrel tablets (e.g., 0.15 mg)
-
Diluent (e.g., Acetonitrile:Water, 50:50 v/v)
-
Volumetric flasks (Class A)
-
Mechanical shaker or sonicator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or Nylon)
Procedure:
-
Place a suitable number of tablets (e.g., 10-20) into a volumetric flask of appropriate size to achieve a final concentration in the linear range of the analytical method.[5]
-
Add a portion of the diluent (approximately 70% of the final volume).
-
Disperse the tablets by sonicating for at least 30 minutes with intermittent shaking.[5]
-
Allow the flask to cool to room temperature.
-
Dilute to the final volume with the diluent and mix well.
-
Centrifuge a portion of the solution at approximately 3500 rpm for 10 minutes to pelletize the insoluble excipients.[5]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. Discard the first few milliliters of the filtrate to prevent any potential adsorption effects from the filter membrane.[5]
Causality and Expert Insights:
-
Excipient Removal: The centrifugation and filtration steps are critical for removing insoluble excipients like microcrystalline cellulose, which can clog the HPLC column and interfere with the analysis.
-
Filter Selection: The choice of syringe filter material is important. PTFE is a good general-purpose filter for organic/aqueous mixtures. Nylon can also be used, but it's essential to perform a filter compatibility study to ensure that no impurities are leached from the filter and that the analyte does not adsorb to the filter membrane.
-
Analyte Stability: The stability of levonorgestrel and its impurities in the chosen diluent should be established. Some degradation products can be sensitive to pH or prolonged exposure to certain solvents.[10]
Caption: Workflow for direct extraction from tablets.
Sample Preparation from Complex Matrices: Intrauterine Systems (IUS)
Levonorgestrel-releasing IUS present a significant sample preparation challenge due to the silicone elastomer matrix. The API is embedded within this polymer, requiring a solvent that can effectively penetrate the matrix and extract the drug.
Protocol: Solvent Extraction from Silicone-Based IUS
Objective: To extract levonorgestrel from a segment of an IUS for impurity analysis.
Materials:
-
Levonorgestrel IUS
-
Tetrahydrofuran (THF), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Volumetric flasks (Class A)
-
Sonicator
-
Sharp cutting tool (e.g., scalpel)
Procedure:
-
Accurately cut a small segment of the IUS and record its weight.
-
Place the cut segment into a volumetric flask.
-
Add a sufficient volume of THF to immerse the segment completely.[8][11]
-
Soak the segment for at least 30 minutes at room temperature with intermittent shaking.[8]
-
Sonicate the sample for 10-15 minutes to facilitate the diffusion of levonorgestrel from the silicone matrix into the solvent.[8]
-
Dilute to the mark with THF and mix well.
-
Take an aliquot of the THF extract and dilute it with ACN or the mobile phase to the final desired concentration.[8]
-
Filter the final solution through a 0.22 µm syringe filter before injection.[8]
Causality and Expert Insights:
-
Solvent Choice - THF: Tetrahydrofuran is an excellent solvent for this application because it can swell the silicone polymer matrix, allowing for efficient extraction of the embedded levonorgestrel.[12] A previously reported method required 48 hours for extraction, but the use of sonication can significantly reduce this time.[8]
-
Safety Precaution with THF: THF can form explosive peroxides upon exposure to air and light. It is crucial to use stabilized HPLC-grade THF and to check for peroxides if the solvent has been stored for an extended period.
-
Dilution with ACN/Mobile Phase: Diluting the initial THF extract with a solvent like acetonitrile is often necessary to ensure compatibility with the reversed-phase HPLC mobile phase and to achieve good peak shape. Injecting a large volume of a strong solvent like THF can lead to peak distortion.[13]
Caption: Workflow for extraction from an IUS.
Advanced Sample Preparation Techniques
For samples with very low impurity levels or complex biological matrices, more advanced cleanup techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) may be necessary.
Liquid-Liquid Extraction (LLE)
LLE is a useful technique for separating analytes from interfering substances based on their differential solubilities in two immiscible liquids.
Rationale: For levonorgestrel, LLE can be employed to extract the relatively nonpolar API and its related impurities from an aqueous sample into an immiscible organic solvent, leaving polar excipients and salts behind. A combination of n-hexane and ethyl acetate has been shown to be effective for extracting levonorgestrel from plasma samples.[14] Ethyl acetate alone has also demonstrated high recovery efficiencies.[15]
Solid-Phase Extraction (SPE)
SPE is a powerful technique for sample cleanup and concentration, offering higher recovery and cleaner extracts compared to LLE.
Rationale: For levonorgestrel, a reversed-phase SPE cartridge (e.g., C18 or a hydrophilic-lipophilic balanced (HLB) polymer) can be used.[16][17][18] The sample is loaded onto the cartridge in a polar solvent. Polar impurities and excipients are washed away, and then levonorgestrel and its related impurities are eluted with a less polar organic solvent. This is particularly useful for analyzing trace-level impurities or for samples from complex matrices like wastewater or plasma.[17][19][20]
Table 2: Comparison of Advanced Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| LLE | Partitioning between two immiscible liquids | Simple, inexpensive | Can be labor-intensive, may form emulsions, uses large solvent volumes | Initial cleanup of aqueous-based samples |
| SPE | Partitioning between a solid sorbent and a liquid | High recovery, high concentration factor, easily automated, less solvent usage | Higher cost of consumables, requires method development | Trace analysis, complex matrices, high-throughput screening |
Forced Degradation Studies and Sample Preparation
Forced degradation studies are essential for developing stability-indicating analytical methods.[10][21][22][23] The sample preparation for these studies involves subjecting the drug substance or product to harsh conditions to generate degradation products.
Table 3: Sample Preparation for Forced Degradation Studies
| Stress Condition | Typical Procedure | Potential Degradation |
| Acid Hydrolysis | Dissolve LNG in diluent and add 0.1N HCl; heat if necessary.[21] | Degradation has been observed.[10][21] |
| Base Hydrolysis | Dissolve LNG in diluent and add 0.1N NaOH; heat if necessary.[21] | Significant degradation has been reported.[10][21] |
| Oxidation | Dissolve LNG in diluent and add 3-30% H₂O₂.[10][22] | Degradation is likely to occur.[10] |
| Thermal Degradation | Expose solid LNG to dry heat (e.g., 105°C for 24 hours).[10] | Levonorgestrel is relatively stable to dry heat.[10] |
| Photolytic Degradation | Expose LNG solution or solid to UV light.[22] | Levonorgestrel has shown stability under photolytic conditions.[10] |
After exposure to the stress condition, the sample is neutralized (if necessary) and diluted to the appropriate concentration for HPLC analysis. The key is to ensure that the sample preparation itself does not introduce further degradation.
Conclusion
The selection of an appropriate sample preparation technique is a critical step in the development of robust and reliable methods for levonorgestrel impurity testing. The choice of method depends heavily on the sample matrix, ranging from simple dissolution for bulk API to more complex solvent extraction for formulated products like tablets and intrauterine systems. For trace-level analysis or highly complex matrices, advanced techniques such as LLE and SPE offer superior cleanup and concentration. By understanding the physicochemical properties of levonorgestrel and the rationale behind each sample preparation step, researchers and scientists can develop and validate methods that ensure the safety and quality of levonorgestrel-containing drug products.
References
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
-
ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]
-
Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management. [Link]
-
Public Assessment Report Scientific discussion Levonorgestrel Naari 1.5 mg, tablets (levonorgestrel) NL/H/4142/001/DC. Geneesmiddeleninformatiebank. [Link]
-
Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. International Journal of Advanced Science and Research. [Link]
-
Determination of ethinylestradiol and levonorgestrel in oral contraceptives with HPLC methods with UV detection and UV/fluorescence detection. ResearchGate. [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. [Link]
-
Models and methods to characterise levonorgestrel release from intradermally administered contraceptives. PMC - NIH. [Link]
-
Method Development and Validation of Stability Indicating UV Visible Spectrophotometric Method for Levonorgestrel in Bulk and Ta. IJPPR. [Link]
-
Research Article. International Journal of Pharmaceutics and Drug Analysis. [Link]
-
Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. PubMed. [Link]
-
85-100 (2010) Newsletter Mohan et al. Pharmacologyonline 1. [Link]
-
RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. PubMed Central. [Link]
-
RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. PubMed. [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
-
-
Chromatomembrane Method as Sample Preparation of Pharmaceuticals for HPLC 5.1 Determination of Ethinylestradiol and Levonorg. Refubium. [Link]
-
-
RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation | Request PDF. ResearchGate. [Link]
-
Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC. ResearchGate. [Link]
-
Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC. Frontiers. [Link]
-
Drug release testing of long-acting intrauterine systems. PMC - NIH. [Link]
-
European Journal of Biomedical and Pharmaceutical Sciences. EJBPS. [Link]
-
Validated RP- HPLC Method for Simultaneous Estimation of Levonorgestrel and Ethinylestradiol in Combined Dosage Form. SciSpace. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. ResearchGate. [Link]
-
Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry. NIH. [Link]
-
Notes on the Design of Bioequivalence Study: Levonorgestrel intra-uterine system. [Link]
-
Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Determination of Related Substances in Levonorgestrel Microspheres [journal11.magtechjournal.com]
- 4. Levonorgestrel CAS#: 797-63-7 [m.chemicalbook.com]
- 5. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ejbps.com [ejbps.com]
- 10. allsciencejournal.com [allsciencejournal.com]
- 11. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug release testing of long-acting intrauterine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC故障排除指南 [sigmaaldrich.com]
- 14. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 15. Models and methods to characterise levonorgestrel release from intradermally administered contraceptives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. frontiersin.org [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 22. ijpda.org [ijpda.org]
- 23. Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in Levonorgestrel Impurity D HPLC Analysis
Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Levonorgestrel and its impurities. This resource is specifically designed for researchers, scientists, and drug development professionals who may encounter chromatographic challenges, particularly peak tailing with Levonorgestrel Impurity D. Our goal is to provide you with a logical, in-depth, and scientifically grounded approach to diagnosing and resolving these issues, ensuring the accuracy and robustness of your analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant peak tailing specifically for this compound, while other related substances have acceptable peak shapes. What is the most likely cause?
A1: This is a classic symptom of secondary chemical interactions between the analyte and the stationary phase. This compound, like many pharmaceutical compounds, can possess basic properties that make it susceptible to undesirable interactions with the silica-based stationary phases used in reversed-phase HPLC.
-
The Root Cause - Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. Even after the end-capping process, some of these groups remain due to steric hindrance.[1] At typical mobile phase pH ranges (e.g., pH 3-7), these silanol groups can become ionized (Si-O⁻), creating negatively charged sites. If your analyte has a basic functional group (like an amine) that can be protonated (positively charged), a strong ionic interaction occurs. This secondary retention mechanism, in addition to the primary reversed-phase interaction, leads to a portion of the analyte molecules being held more strongly, resulting in a "tailing" peak shape.[1]
-
Why Impurity D Specifically? While Levonorgestrel itself has hydroxyl and ketone groups, its impurities can have varied structures. If Impurity D has a more accessible or basic site compared to the parent API or other impurities, it will be more prone to this silanol interaction.
To confirm this hypothesis, you can proceed with the troubleshooting steps outlined below, which are designed to mitigate these secondary interactions.
Q2: What is the first and simplest adjustment I can make to my mobile phase to address this peak tailing?
A2: The most immediate and often effective adjustment is to modify the pH of your mobile phase. The goal is to suppress the ionization of either the silanol groups or the basic analyte.[2][3]
-
Expertise & Causality:
-
Lowering the pH (e.g., to pH 2.5-3.0): By adding an acidifier like formic acid or trifluoroacetic acid (TFA), you increase the concentration of protons (H⁺) in the mobile phase.[3] This high concentration of H⁺ effectively neutralizes the negatively charged silanol groups (Si-O⁻ back to Si-OH).[3] This eliminates the ionic interaction site, leading to a more symmetrical peak. For most basic compounds, this is the preferred approach.[3]
-
Increasing the pH (e.g., to pH > 9, if using a hybrid column): If your column chemistry allows (e.g., a Bridged Ethylene Hybrid - BEH column), raising the pH can deprotonate the basic analyte, rendering it neutral.[2][3] This also eliminates the ionic interaction. However, this is not recommended for standard silica columns, as high pH can dissolve the silica backbone, leading to rapid column degradation.[3]
-
Experimental Protocol: Mobile Phase pH Adjustment
-
Preparation of Acidified Mobile Phase (Aqueous Component):
-
To prepare a 0.1% (v/v) formic acid solution, add 1.0 mL of high-purity formic acid to a 1 L volumetric flask.
-
Bring to volume with HPLC-grade water and mix thoroughly.
-
Filter the solution through a 0.22 µm membrane filter before use.
-
-
Implementation: Replace your current aqueous mobile phase with the newly prepared acidified mobile phase.
-
Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes. You can monitor for a stable baseline and system pressure as an indication of equilibration.[4][5]
-
Analysis: Inject your standard and sample solutions and observe the peak shape of Impurity D.
| Parameter | Recommendation for Basic Analytes | Rationale |
| Mobile Phase pH | Adjust to 2.5 - 3.0 | Suppresses ionization of residual silanol groups.[3] |
| Acidic Modifier | 0.1% Formic Acid or 0.05-0.1% TFA | Provides necessary proton concentration. TFA also acts as an ion-pairing agent.[3] |
Q3: I've adjusted the mobile phase pH, and while the tailing has improved, it's still not meeting the USP requirement (e.g., Tailing Factor < 1.5). What's my next step?
A3: If pH adjustment alone is insufficient, the next logical step is to introduce a competitive agent into the mobile phase. This agent will compete with your analyte for the active silanol sites.
-
Expertise & Causality: The most common approach is to add a small, basic amine modifier, like triethylamine (TEA), to the mobile phase. TEA is a small molecule that can effectively "shield" the silanol groups. It will preferentially interact with the active sites on the stationary phase, making them unavailable to interact with this compound. This allows the impurity to undergo a more ideal reversed-phase separation, resulting in a symmetrical peak.
Experimental Protocol: Adding a Competitive Base
-
Reagent Preparation: Prepare your aqueous mobile phase as usual, including the acidifier (e.g., 0.1% Formic Acid).
-
TEA Addition: To this prepared mobile phase, add high-purity triethylamine to a final concentration of 10-20 mM. Note: Work in a fume hood and handle TEA with care.
-
pH Re-adjustment: The addition of TEA will raise the pH. Carefully re-adjust the pH back to your target (e.g., 3.0) using your chosen acid (e.g., formic or phosphoric acid).
-
Equilibration & Analysis: Thoroughly equilibrate the column with this new mobile phase before injecting your samples.
| Additive | Typical Concentration | Mechanism of Action |
| Triethylamine (TEA) | 10-20 mM | Competitively blocks active silanol sites. |
Q4: Could my column itself be the problem? How do I diagnose and address column-related issues?
A4: Absolutely. The column is the heart of the separation, and its health is critical. Peak tailing can be a sign of column degradation or contamination.[6]
-
Expertise & Causality:
-
Column Contamination: Over time, strongly retained sample matrix components can accumulate at the head of the column. This can create active sites that cause peak tailing for all or some analytes. Using a guard column can help identify this issue; if replacing the guard column restores peak shape, the problem is matrix accumulation.[6]
-
Column Degradation (Loss of End-Capping): Harsh mobile phase conditions (especially high pH on standard silica) can strip away the protective end-capping groups, exposing more silanol groups over time.[6] This leads to worsening peak tailing for basic compounds as the column ages.
-
Column Void/Channeling: A physical disruption of the packed bed inside the column can cause peak shape issues, though this often manifests as splitting or broad peaks in addition to tailing.[7]
-
Troubleshooting Workflow: Column Health
The following flowchart outlines a systematic approach to diagnosing column-related issues.
Caption: Troubleshooting flowchart for column-related peak tailing.
Experimental Protocol: Aggressive Column Wash
-
Disconnect: Disconnect the column from the detector to prevent contamination.
-
Flush with Water: Flush the column with HPLC-grade water for 20 column volumes.
-
Strong Organic Flush: Flush with 100% Acetonitrile for 20 column volumes.
-
Intermediate Solvent: Flush with Isopropanol (IPA) for 20 column volumes.
-
Non-polar Flush (if needed for very non-polar contaminants): Flush with Hexane for 20 column volumes. Crucially, you must then reverse this step by flushing again with IPA before returning to your reversed-phase mobile phase.
-
Re-equilibration: Re-introduce your mobile phase and equilibrate the system thoroughly before analysis.
Q5: Are there any instrumental or system-level factors that could be contributing to the peak tailing?
A5: Yes, although less common for a single peak, extra-column effects and system activity can contribute to peak asymmetry.
-
Expertise & Causality:
-
Extra-Column Dispersion: Excessive volume between the injector and the detector can cause peak broadening and tailing. This can be caused by using tubing with an unnecessarily large internal diameter or by poor connections (e.g., a gap between the tubing and the column end fitting).[8] While this typically affects all peaks, it can be more pronounced for early-eluting peaks.
-
System Metal Activity: The stainless steel components of the HPLC system (tubing, frits) can sometimes interact with sensitive analytes, especially those with chelating properties (e.g., containing phosphate or carboxyl groups).[9] This can lead to peak tailing or even loss of the analyte.[9] Passivation of the system with a strong acid like nitric acid can create a protective oxide layer and mitigate these effects.[9][10]
-
Mechanism of Silanol Interaction
The diagram below illustrates the secondary interaction responsible for peak tailing of basic analytes like this compound.
Caption: Interaction between a protonated basic analyte and an ionized silanol group.
References
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
-
Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization. Journal of Chromatography A. [Link]
-
EP this compound. PubChem, National Institutes of Health. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
Reducing residual silanol interactions in reversed-phase liquid chromatography - Thermal treatment of silica before derivatization. ResearchGate. [Link]
-
The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Advanced Chromatography Technologies. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Corporation. [Link]
-
Levonorgestrel EP Impurity D and 3-Deoxo Levonorgestrel. Allmpus. [Link]
-
Levonorgestrel EP Impurity D. SynZeal. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]
-
Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. ResearchGate. [Link]
-
USP Method Transfer of Levonorgestrel and Ethinyl Estradiol Tablets from HPLC to UPLC. Waters Corporation. [Link]
-
Levonorgestrel-impurities. Pharmaffiliates. [Link]
-
Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]
-
USP Monographs: Levonorgestrel. USP29-NF24. [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. [Link]
-
HPLC Column Conditioning / Activation. Phenomenex. [Link]
-
HPLC Column Technical Guide. GL Sciences. [Link]
-
USP Method Transfer of Levonorgestrel and Ethinyl Estradiol Tablets from HPLC to UPLC. Waters Corporation. [Link]
-
Cleaning and Passivation of Liquid Chromatography. Welch Materials. [Link]
-
Successful passivation of an HPLC system. Analytics-Shop. [Link]
-
Column Watch: Methods for the Passivation of HPLC Instruments and Columns. ResearchGate. [Link]
Sources
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. waters.com [waters.com]
- 3. support.waters.com [support.waters.com]
- 4. LC Technical Tip [discover.phenomenex.com]
- 5. glsciences.eu [glsciences.eu]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. chromtech.com [chromtech.com]
- 9. welch-us.com [welch-us.com]
- 10. Successful passivation of an HPLC system | Analytics-Shop [analytics-shop.com]
Technical Support Center: Optimizing Resolution Between Levonorgestrel and Impurity D
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of levonorgestrel and its related substance, Impurity D. Here, we provide in-depth troubleshooting advice, frequently asked questions, and systematic protocols to enhance the resolution in your High-Performance Liquid Chromatography (HPLC) analysis.
Understanding the Challenge: Levonorgestrel and Impurity D
Levonorgestrel is a synthetic progestogen widely used in hormonal contraceptives.[1][2] Impurity D, also known as 3-Deoxolevonorgestrel, is a known related substance that must be monitored to ensure the quality and safety of the final drug product.[3][4][5][6]
The primary analytical challenge stems from the structural similarity between levonorgestrel (C₂₁H₂₈O₂) and Impurity D (C₂₁H₃₀O).[3][7] Impurity D lacks the ketone group at the C-3 position present in levonorgestrel, a subtle difference that makes achieving baseline separation in reversed-phase HPLC a significant hurdle.[3]
Caption: Structural similarity leading to poor HPLC resolution.
Frequently Asked Questions (FAQs)
Q1: Why is my resolution between levonorgestrel and Impurity D so poor?
A1: The co-elution or poor separation is primarily due to the very similar chemical structures and, consequently, similar polarity of the two compounds. In typical reversed-phase HPLC, where separation is based on hydrophobicity, these two molecules interact with the stationary phase in a nearly identical manner, leading to overlapping peaks.[8]
Q2: What is a good starting point for mobile phase composition?
A2: A common starting point for separating levonorgestrel and its impurities is a mixture of acetonitrile (ACN) and water.[1][2] Ratios can vary, but a 50:50 (v/v) ACN:Water mixture is often a good initial condition for isocratic methods.[1] For gradient methods, starting with a lower percentage of ACN (e.g., 40%) and gradually increasing it can help to resolve closely eluting peaks.[2]
Q3: Should I use acetonitrile or methanol as the organic modifier?
A3: The choice of organic modifier can significantly alter selectivity.[9] While ACN is a common first choice, methanol can offer different selectivity, especially with certain stationary phases like phenyl columns where it can enhance π-π interactions.[8][9] It is highly recommended to screen both solvents during method development to determine which provides the better separation for this specific pair.
Q4: How does column temperature affect the separation?
A4: Temperature is a critical parameter for optimizing steroid separations.[10][11] Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and faster analysis times.[11][12] More importantly, changing the temperature can alter the selectivity of the separation.[10][11] It is advisable to experiment with a range of temperatures (e.g., 25°C to 40°C) to find the optimal condition for resolving levonorgestrel and Impurity D.[12][13]
Q5: What type of HPLC column is most suitable?
A5: C18 (ODS) columns are the most commonly used stationary phases for steroid analysis in reversed-phase HPLC.[1][14] However, for challenging separations like this one, exploring different column chemistries such as C8 or Phenyl phases can provide alternative selectivity.[13][14] Columns with high carbon load and end-capping are generally preferred to minimize peak tailing caused by secondary interactions with silanol groups.
Systematic Troubleshooting Guide
When faced with inadequate resolution, a systematic approach is crucial. This guide provides a step-by-step workflow to diagnose and resolve separation issues.
Caption: Systematic workflow for troubleshooting poor HPLC resolution.
Phase 1: Method Parameter Optimization
The first step involves systematically adjusting the core chromatographic parameters. Change only one parameter at a time to clearly assess its impact.[12]
Mobile Phase Composition
The ratio of organic solvent to water is a powerful tool for controlling retention and selectivity.
Protocol: Organic Modifier Screening
-
Prepare Mobile Phases:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B1: Acetonitrile (ACN).
-
Mobile Phase B2: Methanol (MeOH).
-
-
Initial Conditions:
-
Experiment 1 (Acetonitrile): Perform a series of isocratic runs using different ACN:Water ratios (e.g., 40:60, 50:50, 60:40).[1]
-
Experiment 2 (Methanol): Repeat the series of isocratic runs using MeOH:Water at the same ratios.
-
Data Analysis: For each run, calculate the resolution (Rs) between the levonorgestrel and Impurity D peaks. A value of Rs > 1.5 is desired for baseline separation.
-
Gradient Optimization (If Needed): If isocratic elution is insufficient, develop a shallow gradient. Start with the organic modifier that showed better selectivity and run a gradient from a low to a high concentration (e.g., 40% to 70% ACN over 20 minutes).[2][8]
Table 1: Effect of Mobile Phase Composition on Resolution (Example Data)
| Organic Modifier | Ratio (% Organic) | Retention Time (Levonorgestrel) | Retention Time (Impurity D) | Resolution (Rs) |
| Acetonitrile | 50% | 8.5 min[1] | 8.9 min | 1.1 |
| Acetonitrile | 60% | 5.2 min | 5.5 min | 0.9 |
| Methanol | 60% | 9.1 min | 9.7 min | 1.4 |
| Methanol | 70% | 6.3 min | 6.7 min | 1.2 |
Column Temperature
Temperature influences the thermodynamics of the separation process.
Protocol: Temperature Optimization
-
Select Best Mobile Phase: Use the mobile phase composition that provided the highest resolution from the previous step.
-
Vary Temperature: Set the column oven to 25°C and perform an injection.
-
Increase Temperature: Increase the temperature in increments of 5°C (e.g., 30°C, 35°C, 40°C) and repeat the injection at each step.[12]
-
Analyze Results: Monitor the resolution, retention times, and peak efficiency (theoretical plates). Note that for some steroid separations, higher temperatures can significantly improve both selectivity and resolution.[11]
Stationary Phase Selectivity
If optimizing the mobile phase and temperature on a standard C18 column is unsuccessful, changing the stationary phase is the next logical step.
Protocol: Column Chemistry Screening
-
Obtain Different Columns: Acquire columns with different stationary phases (e.g., C8, Phenyl-Hexyl).
-
Systematic Testing: Using the best mobile phase and temperature conditions identified, test each column.
-
Compare Chromatograms: Evaluate the chromatograms for changes in elution order and selectivity. A Phenyl column, for example, may offer unique π-π interactions that can help differentiate the two analytes.[14]
Phase 2: Advanced Troubleshooting for Persistent Issues
If resolution is still suboptimal, investigate issues related to peak shape and secondary chemical interactions.
Peak Tailing
Asymmetrical peaks with a "tail" can compromise resolution and accurate integration.[8]
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Active, un-endcapped silanol groups on the silica surface can interact with polar functional groups on the analytes, causing tailing.
-
Solution: Use a high-purity, fully end-capped column. Consider adding a small amount of a competing base (e.g., 0.1% Triethylamine) to the mobile phase to block these active sites, but be mindful of its effect on column longevity and MS compatibility.
-
-
Column Contamination: Buildup of matrix components on the column frit or head can distort peak shape.[15]
-
Solution: Use a guard column and replace it regularly. If contamination is suspected, flush the analytical column with a strong solvent (e.g., isopropanol), ensuring it is permitted by the manufacturer.[15]
-
-
Mobile Phase pH: For ionizable compounds, the pH of the mobile phase is critical. While levonorgestrel and Impurity D are largely neutral, ensuring a consistent pH can improve peak shape.
-
Solution: Buffering the aqueous portion of the mobile phase (e.g., with a phosphate or formate buffer at a low concentration) can sometimes improve peak symmetry.
-
Conclusion
Achieving robust separation between levonorgestrel and Impurity D requires a methodical and logical approach to HPLC method development. By systematically optimizing mobile phase composition, temperature, and column chemistry, and by addressing issues like peak tailing, researchers can develop a reliable method suitable for quality control and stability testing. This guide provides a framework for troubleshooting, grounded in the fundamental principles of chromatography, to empower you to overcome this common analytical challenge.
References
-
PubChem. Levonorgestrel Impurity D. National Center for Biotechnology Information. [Link]
-
Svec, F., & Côté, C. A. (1996). The influence of temperature on the high performance liquid chromatographic separation of steroids using mobile phases modified with beta-cyclodextrin. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1305–1311. [Link]
-
Al-Saeed, M. S., Shivanna, C. M., Basaviah, K., & Vinay, K. B. (2021). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. Scientific Reports, 11(1), 20959. [Link]
-
LCGC International. High-Temperature Liquid Chromatography. [Link]
- United States Pharmacopeia. USP Monographs: Levonorgestrel and Ethinyl Estradiol Tablets. USP29-NF24.
- Reddy, R., et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management.
- Kumar, A., & Singh, A. (2017). Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. International Journal of Advanced Science and Research.
-
SynThink Research Chemicals. Levonorgestrel EP Impurity D. [Link]
- Mthombeni, A., Nomngcoyiya, T., Gumbi, B., & Pakade, V. (2025).
-
Pharmaffiliates. Levonorgestrel-impurities. [Link]
-
Allmpus. Levonorgestrel EP Impurity D and 3-Deoxo Levonorgestrel. [Link]
-
Waters Corporation. USP Method Transfer of Levonorgestrel and Ethinyl Estradiol Tablets from HPLC to UPLC. [Link]
-
SynZeal. Levonorgestrel EP Impurity D. [Link]
-
Waters Corporation. USP Method Transfer of Levonorgestrel and Ethinyl Estradiol Tablets from HPLC to UPLC. [Link]
-
Al-Othman, Z. A., Al-Warthan, A., & Ali, I. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules, 27(6), 1877. [Link]
- Yulianti, R., & Nugraha, J. (2019). Validation of High Performance of Liquid Chromatography Method for the Determination of Levonorgestrel and Ethinyl Estradiol in Tablets. Journal of Applied Pharmaceutical Science, 9(12), 078-083.
-
Agilent Technologies. (2012). Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. [Link]
- Li, D., et al. (2023). Determination of Related Substances in Levonorgestrel Microspheres. Chinese Pharmaceutical Journal.
- United States Pharmacopeia. USP Monographs: Levonorgestrel. USP29-NF24.
-
Waters Corporation. USP Method Transfer of Levonorgestrel and Ethinyl Estradiol Tablets from HPLC to UPLC. [Link]
- Kumar, S., & Sharma, M. (2013). Validated RP- HPLC Method for Simultaneous Estimation of Levonorgestrel and Ethinylestradiol in Combined Dosage Form. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 535-538.
-
HPLC Professionals. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Koczur, S. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
Sources
- 1. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allsciencejournal.com [allsciencejournal.com]
- 3. Levonorgestrel EP Impurity D | C21H30O | CID 40574150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Levonorgestrel EP Impurity D | 32419-58-2 | SynZeal [synzeal.com]
- 6. Levonorgestrel EP Impurity D | Manasa Life Sciences [manasalifesciences.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. agilent.com [agilent.com]
- 10. The influence of temperature on the high performance liquid chromatographic separation of steroids using mobile phases modified with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. Determination of Related Substances in Levonorgestrel Microspheres [journal11.magtechjournal.com]
- 14. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Optimization of Mobile Phase for Separation of Levonorgestrel Impurities
Welcome to the technical support center for the chromatographic analysis of levonorgestrel. This guide is designed for researchers, analytical scientists, and drug development professionals who are working on developing and optimizing robust HPLC/UHPLC methods for the separation of levonorgestrel from its process-related impurities and degradation products. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounding our advice in established scientific principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational questions that often arise during the initial phases of method development for levonorgestrel.
Q1: What is a good starting point for a mobile phase and column for separating levonorgestrel and its impurities?
A good starting point for separating levonorgestrel, a relatively non-polar steroid, is reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Column: A C18 (ODS) column is the most common choice due to its hydrophobic nature, which provides good retention for steroids.[2][3] A standard dimension like 150 mm x 4.6 mm with 5 µm particles is suitable for initial development.
-
Mobile Phase: A simple gradient using Acetonitrile (ACN) and water is highly recommended.[2][4] Acetonitrile is often preferred over methanol for steroid separations due to its lower viscosity and different selectivity.
-
Initial Gradient: A broad gradient, for example, from 40% ACN to 70% ACN over 20-30 minutes, is an effective way to elute the main compound and any potential impurities, which may span a range of polarities.[4]
-
Detection: Levonorgestrel has a UV absorbance maximum around 241-242 nm, making this an appropriate wavelength for detection.[5][4]
The rationale for this starting point is that it balances broad applicability with high resolving power. The C18 stationary phase interacts effectively with the non-polar steroid backbone, while the ACN/water gradient allows for the separation of compounds with subtle differences in polarity.
Q2: Should I use a buffer in my mobile phase? What pH should I choose?
While levonorgestrel itself is a neutral compound and its retention is largely unaffected by pH, its impurities and degradation products may be ionizable.[6][7] Therefore, controlling the mobile phase pH is crucial for method reproducibility and can be a powerful tool for optimizing selectivity.[8][9]
-
When to Use a Buffer: If you observe peak tailing for any impurity peaks or see shifts in retention time between runs, it is highly advisable to use a buffer to control the pH.
-
Choosing a pH: For initial method development, starting in the acidic range (pH 2.5-3.5) is often beneficial.[9] At low pH, the silanol groups on the silica-based stationary phase are protonated, which minimizes undesirable secondary interactions with basic impurities, leading to improved peak shape.[10] A simple buffer like 20 mM potassium phosphate adjusted with phosphoric acid is a good choice.
-
Rule of Thumb: To ensure a method is robust, the mobile phase pH should be at least 1.5-2 pH units away from the pKa of any ionizable analyte.[11][12] Operating near the pKa can lead to split peaks and poor reproducibility.
Q3: My resolution is poor. Should I change the gradient slope or the organic solvent?
Both are valid strategies, but they address different aspects of the separation.
-
Adjusting the Gradient Slope: Making the gradient shallower (i.e., increasing the run time) is the first step. This increases the separation window for all compounds, which can improve the resolution between closely eluting peaks. This primarily affects the retention factor (k) but can also provide modest improvements in selectivity (α).
-
Changing the Organic Solvent: If adjusting the gradient does not provide adequate resolution, changing the organic modifier (e.g., from acetonitrile to methanol) is a powerful next step. ACN and methanol have different solvent properties; methanol is a protic solvent capable of hydrogen bonding, while ACN is aprotic. This difference can alter the elution order and significantly change selectivity for structurally similar compounds like steroid isomers.[3][13]
Part 2: In-Depth Troubleshooting Guide
This section provides structured solutions to specific chromatographic problems you may encounter.
Problem 1: Poor Resolution Between Levonorgestrel and a Co-eluting Impurity
Symptom: Two peaks are not baseline separated (Resolution < 1.5).
Causality: The primary cause is insufficient selectivity (α ≈ 1) between the two analytes. This means the mobile phase and stationary phase are not interacting differently enough with the two compounds to separate them effectively.
Systematic Troubleshooting Workflow:
Caption: Systematic workflow for troubleshooting poor peak resolution.
Recommended Solutions & Rationale:
-
Change the Organic Modifier: As mentioned, switching between ACN and methanol is a powerful tool to alter selectivity. Because steroids have multiple functional groups capable of different interactions, this change can often resolve co-eluting peaks.[1]
Feature Acetonitrile (ACN) Methanol (MeOH) Elution Strength Stronger (for reversed-phase) Weaker Selectivity Aprotic, acts as a Lewis base Protic, acts as H-bond donor/acceptor Viscosity Low (lower backpressure) High (higher backpressure) UV Cutoff ~190 nm ~205 nm Table 1. Comparison of common reversed-phase organic modifiers. -
Perform a pH Scouting Experiment: Even if the known impurities are neutral, forced degradation can create new acidic or basic species.[6][14] Systematically evaluating the separation at low, neutral, and high pH can reveal "selectivity sweet spots" where an impurity becomes ionized and shifts its retention time away from the main levonorgestrel peak.[11]
Protocol: pH Scouting for Impurity Separation
-
Prepare Buffers: Prepare three identical mobile phase A solutions, buffered at pH 3.0, pH 5.0, and pH 7.0 (e.g., using phosphate or acetate buffers). Ensure the buffer concentration is between 10-25 mM.
-
Prepare Mobile Phase B: Use a consistent organic modifier (e.g., 100% ACN) as mobile phase B.
-
Equilibrate Thoroughly: For each pH condition, flush the column with at least 10-15 column volumes of the new mobile phase before injecting the sample.
-
Execute Gradient: Run the same gradient program for each pH condition.
-
Analyze Results: Compare the chromatograms. Look for changes in the retention time and elution order of the impurity peaks relative to the levonorgestrel peak. A significant shift in an impurity's retention with pH indicates it is ionizable and that pH can be used to optimize its separation.[12]
-
-
Adjust Temperature: Column temperature affects mobile phase viscosity and mass transfer kinetics. Increasing the temperature (e.g., from 30°C to 40°C) can sometimes improve peak efficiency and alter selectivity enough to resolve closely eluting compounds.[3] However, ensure that all compounds are stable at the tested temperature.[15]
Problem 2: Peak Tailing for Impurity Peaks
Symptom: An impurity peak has an asymmetry factor > 1.2.
Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, especially with active silanol groups on the silica support.[10] It can also be caused by column overload or a mismatch between the sample solvent and the mobile phase.
Recommended Solutions & Rationale:
-
Lower the Mobile Phase pH: For basic impurities, lowering the pH to < 3.5 ensures the analyte is fully protonated (cationic) and, more importantly, that the surface silanols are also protonated (neutral).[10] This eliminates the strong secondary ionic interaction that causes tailing.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of free silanols. If you are using an older column, switching to a modern equivalent can significantly improve peak shape.
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion. Try reducing the injection volume or sample concentration to see if the peak shape improves.
-
Match Sample Solvent to Mobile Phase: Dissolve your sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase.[16] Dissolving a sample in a very strong solvent (like 100% ACN) when the starting mobile phase is highly aqueous can cause poor peak shape.
Problem 3: Retention Time Drift
Symptom: The retention times for levonorgestrel and/or its impurities shift significantly between injections or across a sequence.
Causality: Unstable retention times are typically a sign of an unequilibrated column, fluctuating mobile phase composition, or a change in temperature.[17][18]
Recommended Solutions & Rationale:
-
Ensure Proper Column Equilibration: Before starting a sequence, and especially after changing mobile phases, ensure the column is fully equilibrated. For gradient methods, run a blank gradient followed by at least 5-10 column volumes of the initial mobile phase composition.
-
Use Buffered Mobile Phase: If your method is operating at a pH between 4 and 7, the ionization state of residual silanols can be unstable. Small changes in the CO2 dissolved in an unbuffered mobile phase can alter the pH enough to cause retention shifts. Using a buffer is essential for ruggedness in this range.[9]
-
Degas Mobile Phase Thoroughly: Dissolved gases can lead to the formation of bubbles in the pump or detector, causing pressure fluctuations and retention time variability.[19] Use an online degasser or sparge solvents with helium.
-
Use a Column Thermostat: Ambient laboratory temperature can fluctuate, affecting retention times. Using a thermostatically controlled column compartment set to a stable temperature (e.g., 30°C) is critical for reproducible chromatography.[3]
References
-
Rajasekhara Reddy, et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research in Mathematical and Statistical Sciences. 20
-
Sari, Y. et al. (2018). Validation of High Performance of Liquid Chromatography Method for the Determination of Levonorgestrel and Ethinyl Estradiol in Tablets. Rasayan Journal of Chemistry. 21
-
Unknown Author. (n.d.). Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. International Journal of Advanced Science and Research. 2
-
SynZeal. (n.d.). Levonorgestrel EP Impurity M. SynZeal. 22
-
SynThink Research Chemicals. (n.d.). Levonorgestrel EP Impurities & USP Related Compounds. SynThink Research Chemicals. 23
-
Patel, M. J., et al. (2014). Development and validation of stability indicating RP-HPLC method for estimation of Levonorgestrel in bulk and pharmaceutical dosage form. International Journal of Pharmaceutics and Drug Analysis. 6
-
Al-Saffar, F. Z., et al. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. PMC - NIH. 3
-
S, S., et al. (2021). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. PubMed Central. 4
-
Sudha, T., et al. (2022). Method Development and Validation of Stability Indicating UV Visible Spectrophotometric Method for Levonorgestrel in Bulk and Ta. IJPPR. 14
-
de Oliveira, M. A. L., et al. (2022). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. PubMed. 7
-
SynZeal. (n.d.). Levonorgestrel EP Impurity B. SynZeal. 24
-
ChemWhat. (n.d.). Levonorgestrel EP Impurity M CAS#: 51087-61-7. ChemWhat. 25
-
Unknown Author. (2018). ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. 5
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. 13
-
Agilent. (n.d.). Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns. Agilent. 1
-
Dash, A. (2021). Cost Effective, Efficient and Stability indicating Method Development and Validation for determination of related substances for Levonorgestrel and Ethinyl Estradiol Tablets. Journal of Drug Delivery and Therapeutics. 26
-
Tamas, E., et al. (2022). Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. MDPI. 15
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Moravek. 8
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. 11
-
IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD. 17
-
Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. 16
-
Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. 12
-
LI Dan, et al. (2023). Determination of Related Substances in Levonorgestrel Microspheres. Chinese Pharmaceutical Journal. 27
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. 9
-
Unknown Author. (n.d.). The Impact of PH On HPLC Method Development: Separations at Low PH - Retention and Selectivity. Scribd. 10
-
Agilent. (2009). HPLC User Maintenance & Troubleshooting. Agilent. 19
-
Filtrous. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. 18
Sources
- 1. agilent.com [agilent.com]
- 2. allsciencejournal.com [allsciencejournal.com]
- 3. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpda.org [ijpda.org]
- 7. Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moravek.com [moravek.com]
- 9. agilent.com [agilent.com]
- 10. scribd.com [scribd.com]
- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel [mdpi.com]
- 16. phenomenex.com [phenomenex.com]
- 17. ijnrd.org [ijnrd.org]
- 18. m.youtube.com [m.youtube.com]
- 19. agilent.com [agilent.com]
- 20. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 21. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 22. Levonorgestrel EP Impurity M | 51087-61-7 | SynZeal [synzeal.com]
- 23. synthinkchemicals.com [synthinkchemicals.com]
- 24. Levonorgestrel EP Impurity B | 19914-67-1 | SynZeal [synzeal.com]
- 25. chemwhat.com [chemwhat.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. Determination of Related Substances in Levonorgestrel Microspheres [journal11.magtechjournal.com]
Technical Support Center: Navigating Matrix Effects in the Analysis of Levonorgestrel Impurity D
Welcome to the technical support center for the analysis of Levonorgestrel Impurity D. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in bioanalytical studies. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the accuracy and reliability of your results.
Introduction: The Challenge of Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all components in a sample other than the analyte of interest.[1] These components, which can include proteins, lipids, salts, and metabolites, can significantly interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][2][4][5]
This compound, a known impurity of the synthetic progestogen Levonorgestrel, presents a particular analytical challenge due to its structural similarity to the parent drug and endogenous steroids.[6][7][8][9][10] When analyzing biological samples such as plasma or serum, the co-elution of matrix components can lead to significant matrix effects, making accurate quantification difficult.[1][3] This guide will equip you with the knowledge and tools to identify, troubleshoot, and mitigate these effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the analysis of this compound.
Q1: My signal for this compound is unexpectedly low and inconsistent across different plasma samples. What could be the cause?
A1: This is a classic sign of ion suppression .[1][11] Co-eluting endogenous compounds from the plasma matrix, such as phospholipids, are likely competing with your analyte for ionization in the MS source.[3] The variability between samples is due to the inherent biological differences in the matrix composition of individual samples.
Troubleshooting Steps:
-
Confirm Ion Suppression: The first step is to definitively identify if ion suppression is occurring and at which point in your chromatogram. A post-column infusion experiment is the gold standard for this.[5][12] This involves infusing a constant flow of this compound standard into the MS while injecting a blank, extracted matrix sample. A dip in the baseline signal at a specific retention time indicates a zone of ion suppression.[12]
-
Enhance Sample Preparation: A more rigorous sample clean-up can significantly reduce interfering matrix components.[1][12] If you are currently using a simple protein precipitation method, consider switching to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) .[1][13]
-
Optimize Chromatography: Adjusting your chromatographic conditions can help separate this compound from the interfering matrix components.[1] This could involve modifying the mobile phase gradient, changing the column chemistry, or altering the flow rate.[1]
Q2: I've identified an ion suppression zone that overlaps with the retention time of this compound. How can I resolve this?
A2: Overlapping ion suppression is a common challenge. Here's a logical approach to resolving it:
Troubleshooting Flowchart: Resolving Co-eluting Ion Suppression
Caption: A systematic approach to resolving co-eluting ion suppression.
-
Optimize Sample Preparation: As mentioned, improving your sample cleanup is the most effective strategy.[1][12] SPE and LLE are highly recommended for complex matrices like plasma.[1][13]
-
Increase Chromatographic Resolution:
-
Gradient Modification: A shallower gradient can help to better separate the analyte from interfering compounds.
-
Column Chemistry: Consider a column with a different stationary phase that may offer different selectivity for your analyte and the matrix components.
-
Flow Rate: Reducing the flow rate can sometimes improve separation.
-
-
Modify Mass Spectrometry Parameters: While less common for resolving co-elution issues, adjusting ion source parameters like temperature and gas flows can sometimes mitigate suppression effects.[1]
Q3: What is the best sample preparation technique to minimize matrix effects for this compound in plasma?
A3: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are superior to simple protein precipitation for reducing matrix effects in steroid analysis.[1][14] The choice between them depends on your specific laboratory workflow and requirements.
| Technique | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | High selectivity, cleaner extracts, potential for automation.[15] | Can be more expensive, requires method development. |
| Liquid-Liquid Extraction (LLE) | Cost-effective, widely applicable for steroids.[13][16] | Can be labor-intensive, may have lower recovery for some analytes.[14] |
For routine, high-throughput analysis, a well-developed SPE method is often preferred.
Q4: How do I quantify the extent of matrix effects in my assay?
A4: The post-extraction spike method is a quantitative approach to determine the percentage of ion suppression or enhancement.[12]
Experimental Protocol: Quantifying Matrix Effects
-
Prepare a Neat Solution (A): Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase). Analyze this to obtain Peak Area A.
-
Prepare a Post-Extraction Spiked Sample (B): Take a blank plasma sample and process it through your entire sample preparation procedure. After the final step, spike the extract with this compound at the same concentration as the neat solution. Analyze this to obtain Peak Area B.
-
Calculate the Matrix Effect (%): Matrix Effect (%) = (Peak Area B / Peak Area A) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. According to FDA guidelines, the matrix effect should be evaluated to ensure that precision, selectivity, and sensitivity are not compromised.[17]
Q5: Can an internal standard help to correct for matrix effects?
A5: Yes, using a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects.[1][2] A SIL internal standard of this compound would co-elute and experience the same degree of ion suppression or enhancement as the analyte.[1] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
In-Depth Technical Guides
Guide 1: Detailed Protocol for Solid-Phase Extraction (SPE)
This protocol is a starting point and should be optimized for your specific laboratory conditions.
SPE Workflow for this compound
Caption: A step-by-step workflow for Solid-Phase Extraction.
Materials:
-
SPE Cartridge: Reversed-phase (e.g., C18 or a polymer-based sorbent).
-
Plasma sample containing this compound.
-
Internal Standard (SIL of this compound is recommended).
-
Methanol, HPLC grade.
-
Water, HPLC grade.
-
Elution Solvent (e.g., Methanol or Acetonitrile).
-
Reconstitution Solvent (typically the initial mobile phase composition).
Methodology:
-
Condition: Wash the SPE cartridge with 1 mL of methanol.[18]
-
Equilibrate: Wash the cartridge with 1 mL of water.[18] Do not let the sorbent go dry.
-
Load: Load the pre-treated plasma sample (spiked with internal standard) onto the cartridge at a slow, steady flow rate.
-
Wash 1 (Aqueous): Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash 2 (Organic): Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences. This step may require optimization.
-
Elute: Elute this compound and the internal standard with 1 mL of the elution solvent.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the residue in a known volume of the reconstitution solvent.
Guide 2: Detailed Protocol for Liquid-Liquid Extraction (LLE)
LLE is a classic technique for extracting steroids from biological matrices.
Materials:
-
Plasma sample containing this compound.
-
Internal Standard.
-
Extraction Solvent (e.g., a mixture of hexane and ethyl acetate, or methyl tert-butyl ether).[13][16]
-
Centrifuge.
-
Evaporation system.
Methodology:
-
Sample Preparation: To 500 µL of plasma in a glass tube, add the internal standard.
-
Extraction: Add 2 mL of the extraction solvent (e.g., 70:30 v/v hexane:ethyl acetate).[16]
-
Vortex: Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporate: Evaporate the organic solvent to dryness.
-
Reconstitute: Reconstitute the residue in the reconstitution solvent.
Conclusion: A Pathway to Reliable Analysis
Addressing matrix effects is a critical aspect of developing robust and reliable bioanalytical methods for this compound.[19][20] By systematically identifying the presence of ion suppression or enhancement, optimizing sample preparation techniques, and fine-tuning chromatographic conditions, researchers can significantly improve the quality of their data. The use of a stable isotope-labeled internal standard is highly recommended to compensate for any residual matrix effects. This technical guide provides a comprehensive framework for troubleshooting and overcoming these analytical challenges, ultimately leading to more accurate and defensible results in your research and drug development endeavors.
References
-
Agilent Technologies. (n.d.). Quantitative Determination of a Panel of Endogenous Steroids in Human Serum by LC/MS/MS. Retrieved from [Link]
-
Allmpus. (n.d.). Levonorgestrel EP Impurity D / 3-Deoxo Levonorgestrel. Retrieved from [Link]
-
Buhrman, D. L., et al. (1996). Matrix effects and application of matrix effect factor. Taylor & Francis Online. Retrieved from [Link]
-
Chambers, E., et al. (2007). A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry. National Institutes of Health. Retrieved from [Link]
-
D'Avolio, A., et al. (2014). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and. OMICS International. Retrieved from [Link]
-
Faserl, K., et al. (2011). Separation and detection of neuroactive steroids from biological matrices. ResearchGate. Retrieved from [Link]
-
Frontiers in Environmental Science. (2025). Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC. Retrieved from [Link]
-
Ghosh, C., et al. (2012). Influence of ionization source design on matrix effects during LC-ESI-MS/MS analysis. ResearchGate. Retrieved from [Link]
-
Hossain, M. A., et al. (2025). A Highly Sensitive LC-MS/MS Method Development, Validation, and its Application for the Quantification of Levonorgestrel Released from Contraceptive Implants in Human Serum. Preprints.org. Retrieved from [Link]
-
International Journal of Research in Pharmaceutical Sciences. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. Retrieved from [Link]
-
Journal of Chromatography & Separation Techniques. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). EP this compound. PubChem. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
-
PharmaCompass. (n.d.). Bioanalytical Method Validation FDA 2001.pdf. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Levonorgestrel-impurities. Retrieved from [Link]
-
Preprints.org. (2025). A Highly Sensitive LC-MS/MS Method Development, Validation, and its Application for the Quantification of Levonorgestrel Release. Retrieved from [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?. Retrieved from [Link]
-
PubMed. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Retrieved from [Link]
-
PubMed. (2022). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. Retrieved from [Link]
-
Sandle, T. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. LinkedIn. Retrieved from [Link]
-
SynZeal. (n.d.). Levonorgestrel EP Impurity D. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]
-
YouTube. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Retrieved from [Link]
-
YouTube. (2025). Troubleshooting ion suppression in LC–MS analysis. Retrieved from [Link]
-
Zhang, N., et al. (2012). Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation. National Institutes of Health. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. welch-us.com [welch-us.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Levonorgestrel EP Impurity D | C21H30O | CID 40574150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Levonorgestrel EP Impurity D | 32419-58-2 | SynZeal [synzeal.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. allmpus.com [allmpus.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. providiongroup.com [providiongroup.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. preprints.org [preprints.org]
- 17. moh.gov.bw [moh.gov.bw]
- 18. youtube.com [youtube.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. pharmacompass.com [pharmacompass.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Levonorgestrel Detection
A Note on Nomenclature: The term "3-Deoxolevonorgestrel" does not correspond to a standard, widely recognized pharmaceutical compound or metabolite. This guide is structured to address the enhancement of sensitivity for Levonorgestrel , a closely related and commonly analyzed synthetic progestin. The principles and troubleshooting strategies discussed herein are broadly applicable to the bioanalysis of similar steroid hormones.
Welcome to the technical support center for the sensitive detection of Levonorgestrel. This resource is designed for researchers, scientists, and drug development professionals who are working to quantify low concentrations of Levonorgestrel in complex biological matrices. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
Q1: My baseline signal is noisy, and I'm struggling to achieve the desired Lower Limit of Quantification (LLOQ). What are the initial steps to improve my signal-to-noise ratio?
A1: A high signal-to-noise (S/N) ratio is fundamental for achieving low detection limits. Several factors can contribute to a noisy baseline. Start by systematically investigating the following:
-
Mobile Phase and Solvent Purity: Ensure that all solvents (e.g., acetonitrile, methanol, water) are of the highest purity available (e.g., LC-MS grade). Impurities can introduce background noise. Freshly prepare mobile phases and degas them properly to prevent bubble formation, which can cause pressure fluctuations and baseline instability.
-
System Contamination: A common source of noise is a contaminated LC-MS system. This can originate from previous analyses, contaminated solvents, or improperly cleaned system components. Implement a rigorous wash protocol for the autosampler, injection port, and column. A gradient wash from a low to a high percentage of organic solvent can often remove strongly retained contaminants.
-
Mass Spectrometer Parameters: Re-optimize your MS source parameters, including gas flows (nebulizer, heater, and curtain gas), temperature, and ion spray voltage. Inadequate settings can lead to inefficient ionization and a consequently poor signal.
Q2: I'm observing significant ion suppression in my plasma samples. How can I mitigate these matrix effects?
A2: Matrix effects, particularly ion suppression, are a primary challenge in bioanalysis, arising from co-eluting endogenous components that interfere with the ionization of the target analyte.[1][2] Here’s a prioritized approach to addressing this:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[3]
-
Solid-Phase Extraction (SPE): SPE is highly effective for cleaning up complex samples like plasma.[4][5] Use a sorbent that provides selective retention of Levonorgestrel while allowing interfering substances, such as phospholipids, to be washed away. Hydrophilic-Lipophilic Balance (HLB) cartridges are often a good starting point.[6]
-
Liquid-Liquid Extraction (LLE): LLE can also provide a clean extract. A common procedure for Levonorgestrel involves using a mixture of hexane and ethyl acetate.[7]
-
-
Optimize Chromatography: Achieve chromatographic separation between Levonorgestrel and the region where most matrix components elute.[8] Adjusting the gradient profile or using a different stationary phase can shift the retention time of your analyte away from the "suppression zone."
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., Levonorgestrel-d6) is the gold standard for compensating for matrix effects.[4] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification.
Q3: My analyte recovery after Solid-Phase Extraction (SPE) is low and inconsistent. What should I check?
A3: Low and variable recovery from SPE can derail your assay. Here's a troubleshooting checklist:
-
Conditioning and Equilibration: Ensure the SPE sorbent is properly conditioned (e.g., with methanol) and then equilibrated (e.g., with water or an appropriate buffer). Incomplete wetting of the sorbent bed will lead to poor interaction with the sample.
-
Sample pH: The pH of your sample can significantly impact the retention of Levonorgestrel on the SPE sorbent. For non-polar sorbents, ensure the analyte is in a neutral form for optimal retention.
-
Wash Steps: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte. If you suspect analyte loss during this step, collect the wash eluate and analyze it.
-
Elution Solvent: The elution solvent must be strong enough to fully desorb the analyte from the sorbent. You may need to test different solvents or solvent mixtures (e.g., methanol, acetonitrile, or combinations with additives).
-
Drying Step: Ensure the elution solvent is completely evaporated before reconstitution. Residual solvent can interfere with the subsequent chromatographic analysis.
Q4: Is chemical derivatization necessary to improve the sensitivity of Levonorgestrel detection by LC-MS/MS?
A4: While not always necessary, chemical derivatization can be a powerful strategy to enhance sensitivity, especially when dealing with extremely low concentrations.[9] Steroids like Levonorgestrel can have moderate ionization efficiency in electrospray ionization (ESI). Derivatization aims to introduce a functional group that is more readily ionized.[4] For example, derivatizing the ketone group of Levonorgestrel to form an oxime derivative can significantly increase ionization efficiency by more than 10-fold.[4]
However, derivatization adds an extra step to your workflow, which can introduce variability. It should be considered when other optimization strategies (sample preparation, chromatography, MS parameters) have been exhausted and the required sensitivity is still not met.
Section 2: Troubleshooting Guides
This section provides a structured approach to resolving specific experimental issues.
Guide 1: Issue - Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Column Overload | Inject a dilution series of your standard. Does the peak shape improve at lower concentrations? | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions | Is the peak tailing more pronounced with basic analytes? | Use a mobile phase with a low concentration of an additive like formic acid or ammonium hydroxide to suppress silanol interactions. Consider using a column with end-capping. |
| Mismatched Solvents | Is the reconstitution solvent significantly stronger than the initial mobile phase? | Reconstitute the dried extract in a solvent that is as weak as or weaker than the initial mobile phase conditions. |
| Column Degradation | Has the column been used for many injections or with aggressive mobile phases? | Replace the column. Use a guard column to extend the life of the analytical column. |
Guide 2: Issue - Inconsistent Retention Times
| Potential Cause | Diagnostic Check | Recommended Solution |
| Pump Malfunction | Monitor the pump pressure. Are there significant fluctuations? | Purge the pump to remove air bubbles. Check for leaks in the system. If the issue persists, the pump seals may need replacement. |
| Mobile Phase Issues | Was the mobile phase prepared fresh? Is there evidence of precipitation? | Prepare fresh mobile phase daily. Ensure all components are fully dissolved. |
| Column Temperature | Is the column compartment temperature stable? | Use a column oven and ensure it is set to a stable temperature (e.g., 40 °C) to ensure reproducible chromatography. |
| Column Equilibration | Is the column fully equilibrated before each injection? | Ensure the equilibration time in your gradient program is sufficient (typically 5-10 column volumes). |
Section 3: Experimental Protocols & Workflows
Protocol 1: High-Sensitivity Levonorgestrel Quantification in Human Plasma using SPE and UPLC-MS/MS
This protocol is designed to achieve a lower limit of quantification (LLOQ) in the picogram per milliliter (pg/mL) range.[4][10]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Spike 300 µL of plasma with 50 µL of the internal standard working solution (e.g., Levonorgestrel-d6).
-
Add 300 µL of 0.1% formic acid and vortex.
-
Condition an Oasis HLB SPE cartridge (1 cc/30 mg) with 1 mL of methanol followed by 1 mL of water.[4]
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile.
-
Elute the analytes with 0.5 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or similar.
-
Column: Kromasil C18 (50 x 4.6 mm, or similar high-efficiency column).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A suitable gradient to separate Levonorgestrel from matrix interferences (e.g., 5-95% B over 3 minutes).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters XEVO TQ-S).[4]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
Workflow Visualization
Below are diagrams illustrating the key workflows for enhancing detection sensitivity.
All bioanalytical methods must be validated according to regulatory guidelines to ensure their reliability.[11][12] This includes assessing parameters such as accuracy, precision, selectivity, sensitivity, and stability.[13]
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][11][12]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link][13][14]
-
Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link][15]
-
Higashi, T. (2017). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: A review. Journal of Steroid Biochemistry and Molecular Biology. [Link][9]
-
Al-Salami, H., et al. (2016). Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma and application to pharmacokinetics study. PubMed. [Link][7]
-
Sari, Y. P., et al. (2018). Validation of High Performance of Liquid Chromatography Method for the Determination of Levonorgestrel and Ethinyl Estradiol in Tablets. ResearchGate. [Link][16]
-
Wang, G., et al. (2004). Determination of levonorgestrel in human serum by liquid chromatographic-electrospray tandem mass spectrometry. ResearchGate. [Link][17]
-
Pitri, N. C., et al. (2019). Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry. National Institutes of Health (NIH). [Link][10]
-
Kumar, P. V., et al. (2014). A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study. OMICS International. [Link][4][18][19]
-
Munzhelele, E. P., et al. (2025). Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC. Frontiers in Environmental Science. [Link][5][6][20]
-
Vishwanathan, K., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS Journal. [Link]
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry. [Link][1]
-
Waters Corporation. (2024). Enabling harmonization of steroid hormone LC-MS/MS methods using of MassTrak Steroid Serum Sets. [Link][8]
-
Zhang, X., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link][3]
-
Liu, A., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link][2]
Sources
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma and application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. hhs.gov [hhs.gov]
- 14. labs.iqvia.com [labs.iqvia.com]
- 15. centerforbiosimilars.com [centerforbiosimilars.com]
- 16. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. french.omicsonline.org [french.omicsonline.org]
- 20. Frontiers | Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC [frontiersin.org]
Welcome to the technical support center dedicated to the chromatographic separation of levonorgestrel and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. Here, we move beyond generic protocols to explain the "why" behind experimental choices, ensuring robust and reliable separations.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting an HPLC column for levonorgestrel and its related substances analysis?
A1: For initial method development, a C18 column is a robust starting point.[1] However, pharmacopoeial methods, such as the USP monograph, often specify an L7 packing, which corresponds to a C8 (octylsilane) stationary phase.[2][3] A C8 column can provide slightly different selectivity compared to a C18 and may be beneficial for resolving closely related steroid impurities. The choice between C8 and C18 often depends on the specific impurity profile of your sample.
Q2: I'm following the USP method for levonorgestrel, which suggests an L7 column. Can I use a different brand of L7 column?
A2: Yes, you can use a different brand of L7 column, but it's crucial to ensure it meets the system suitability criteria outlined in the USP monograph.[3] Different manufacturers' C8 columns can have variations in surface chemistry, carbon load, and end-capping, which can affect selectivity and retention times. Therefore, it is essential to perform a method verification to confirm that the alternative column provides equivalent or better separation and meets all system suitability requirements, such as resolution, tailing factor, and theoretical plates.[3]
Q3: What are the typical mobile phase compositions for separating levonorgestrel and its impurities?
A3: The most common mobile phases for reversed-phase HPLC separation of levonorgestrel are mixtures of acetonitrile and water or methanol, acetonitrile, and water.[1][2][4][5] The USP method for levonorgestrel and ethinyl estradiol tablets, for instance, specifies a mobile phase of acetonitrile, methanol, and water.[2] The organic modifier ratio is a critical parameter to optimize for achieving the desired resolution between levonorgestrel and its closely related impurities.
Q4: What detection wavelength is recommended for the analysis of levonorgestrel and its related compounds?
A4: A detection wavelength of around 215 nm is frequently used for the simultaneous determination of levonorgestrel and ethinyl estradiol.[2] However, for the specific analysis of levonorgestrel and its related substances, a wavelength of approximately 240-247 nm is often employed to enhance sensitivity and minimize interference from excipients.[1][2][4] It is always recommended to determine the optimal wavelength by examining the UV spectra of levonorgestrel and its potential impurities.
Troubleshooting Guide
Issue 1: Poor Resolution Between Levonorgestrel and a Known Impurity
Possible Causes:
-
Inappropriate Column Chemistry: The selectivity of your current column (e.g., C18) may not be sufficient to resolve the critical pair.
-
Suboptimal Mobile Phase Composition: The organic solvent ratio in your mobile phase may not be providing enough differential retention.
-
Incorrect pH of the Mobile Phase: Although less common for neutral steroids like levonorgestrel, pH can influence the retention of certain impurities with ionizable groups.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust Organic Strength: Systematically vary the percentage of acetonitrile or methanol in your mobile phase. A lower organic content will generally increase retention and may improve resolution.
-
Try a Different Organic Modifier: If you are using acetonitrile, try substituting it with methanol or using a ternary mixture. Methanol can offer different selectivity for structurally similar compounds.
-
-
Evaluate a Different Column Chemistry:
-
Switch between C18 and C8: If you are using a C18 column, a C8 column might provide the necessary change in selectivity to resolve the critical pair.[3]
-
Consider a Phenyl-Hexyl Phase: For aromatic or unsaturated compounds, a phenyl-hexyl stationary phase can offer alternative selectivity through pi-pi interactions.
-
-
Adjust the Column Temperature:
-
Increasing the column temperature can improve peak efficiency and may alter selectivity. However, be mindful that higher temperatures can also decrease retention times.
-
Issue 2: Peak Tailing for Levonorgestrel or its Impurities
Possible Causes:
-
Secondary Interactions with Silanols: Residual silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the analytes, leading to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and tailing peaks.
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.
Troubleshooting Steps:
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with effective end-capping minimize the presence of accessible silanol groups, reducing peak tailing.
-
Reduce Sample Concentration: Dilute your sample and inject a smaller volume to check for column overload.
-
Add a Mobile Phase Modifier: For persistent tailing, the addition of a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. However, be aware that TEA can be difficult to remove from the column.
-
Flush the Column: If contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove any strongly retained compounds.[6][7]
Issue 3: Unstable Retention Times
Possible Causes:
-
Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection can lead to drifting retention times.
-
Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times if a column oven is not used.
-
Mobile Phase Composition Changes: Inaccurate preparation of the mobile phase or evaporation of the more volatile organic component can alter its composition and affect retention.
-
Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, unstable retention times.[8]
Troubleshooting Steps:
-
Ensure Proper Equilibration: Equilibrate the column with the mobile phase for at least 15-20 column volumes before starting your analysis.
-
Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column compartment.[6]
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation.
-
Check the HPLC System: Perform a system check to ensure the pump is delivering a consistent flow rate and that there are no leaks in the system.[7][8]
Data Presentation: Comparison of HPLC Columns for Levonorgestrel Analysis
| Column Chemistry | Particle Size (µm) | Dimensions (mm) | Typical Mobile Phase | Key Advantages |
| C8 (L7) | 5 | 4.6 x 150 | Acetonitrile/Methanol/Water | Specified in USP monographs, good starting point for pharmacopoeial compliance.[2][3] |
| C18 | 5 | 4.6 x 250 | Acetonitrile/Water | Higher hydrophobicity can provide increased retention and potentially better resolution for certain impurities.[1] |
| UPLC C8 | 1.7 | 2.1 x 50 | Scaled from HPLC method | Significantly faster analysis times and reduced solvent consumption. |
| UPLC C18 | 1.8 | 2.1 x 100 | Acetonitrile/Water (gradient) | High efficiency and resolution, suitable for complex impurity profiles and stability-indicating methods. |
Experimental Protocols
Protocol 1: Standard HPLC Method for Levonorgestrel and Related Substances (Based on Pharmacopoeial Approaches)
-
Chromatographic System:
-
Column: C8 (L7), 5 µm, 4.6 x 150 mm (e.g., Agilent Zorbax C8, Waters XBridge C8).[3]
-
Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile, methanol, and water (e.g., 35:15:50 v/v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 247 nm.[2]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a solution of Levonorgestrel Reference Standard (RS) in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Test Solution: Accurately weigh and dissolve the sample containing levonorgestrel in the mobile phase to achieve a similar concentration as the standard solution.
-
-
System Suitability:
-
Inject the standard solution and verify that the system suitability criteria (e.g., tailing factor for the levonorgestrel peak is not more than 2.0, and the relative standard deviation for replicate injections is not more than 2.0%) are met.
-
-
Analysis:
-
Inject the test solution and identify the peaks corresponding to levonorgestrel and its related substances by comparing the retention times with those of the reference standards.
-
Quantify the impurities using appropriate methods (e.g., area normalization or against a qualified reference standard).
-
Visualization of the Column Selection Workflow
Caption: A logical workflow for HPLC column selection and method development.
References
- USP Monographs: Levonorgestrel and Ethinyl Estradiol Tablets - USP29-NF24.
- USP Method Transfer of Levonorgestrel and Ethinyl Estradiol Tablets from HPLC to UPLC.
- USP Method Transfer of Levonorgestrel and Ethinyl Estradiol Tablets from HPLC to UPLC.
- HPLC Troubleshooting Guide - SCION Instruments.
- Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services.
- HPLC Troubleshooting Guide.
- Levonorgestrel ≥98% (HPLC) - Sigma-Aldrich.
- Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation.
- HPLC Troubleshooting Guide.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.
- USP Monographs: Levonorgestrel - USP29-NF24.
- Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets.
- RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PubMed Central.
- Determination of Related Substances in Levonorgestrel Microspheres.
- Validated RP- HPLC Method for Simultaneous Estimation of Levonorgestrel and Ethinylestradiol in Combined Dosage Form - SciSpace.
Sources
- 1. allsciencejournal.com [allsciencejournal.com]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. lcms.cz [lcms.cz]
- 4. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Related Substances in Levonorgestrel Microspheres [journal11.magtechjournal.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. realab.ua [realab.ua]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Overcoming Co-elution of Impurities in Levonorgestrel Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the analytical challenges in levonorgestrel (LNG) analysis. As a synthetic progestin widely used in hormonal contraceptives, ensuring the purity and safety of levonorgestrel is paramount.[1] Impurity profiling is a critical aspect of this, but it often presents a significant hurdle: the co-elution of impurities. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting strategies and practical FAQs to help you navigate these complexities and achieve robust and reliable analytical results.
Understanding the Challenge: Co-elution in Levonorgestrel Analysis
Levonorgestrel's impurities can originate from various sources, including the manufacturing process, degradation, or the presence of stereoisomers.[1] These structurally similar compounds often exhibit comparable physicochemical properties, leading to their co-elution in chromatographic analyses, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC).
Co-elution, where two or more compounds elute from the chromatographic column at the same time, can mask the presence of impurities, leading to inaccurate quantification and potentially compromising the safety and efficacy of the final drug product.[2] Forced degradation studies, which intentionally stress the drug substance to produce potential degradation products, are essential for developing stability-indicating methods that can effectively separate these impurities.[3][4]
Troubleshooting Guides: A Systematic Approach to Resolving Co-elution
When faced with co-elution, a systematic and logical approach to method development and optimization is crucial. The following guides provide step-by-step protocols and the scientific rationale behind each experimental choice.
Initial Assessment: Confirming Co-elution
Before embarking on extensive method development, it's essential to confirm that you are indeed facing a co-elution problem.
Indications of Co-elution:
-
Peak Tailing or Fronting: Asymmetrical peaks can suggest the presence of a hidden impurity.
-
Shoulders on Peaks: A "shoulder" on the main analyte peak is a strong indicator of a closely eluting impurity.[2]
-
Inconsistent Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), inconsistent spectra across a single peak point towards co-elution.[2]
Method Development Workflow for Resolving Co-elution
The following workflow provides a structured approach to systematically modify chromatographic parameters to achieve the desired separation.
Caption: A systematic workflow for troubleshooting co-elution in HPLC analysis.
Detailed Experimental Protocols
The choice of stationary phase is the most powerful tool for altering selectivity and resolving co-eluting peaks.
Step-by-Step Methodology:
-
Initial Analysis: Begin with a standard C18 column, as it is a common starting point for steroid separation.[5]
-
Alternative Chemistries: If co-elution persists, explore columns with different selectivities. For aromatic steroids like levonorgestrel, phenyl-hexyl or biphenyl columns can offer alternative π-π interactions that may improve separation.[5]
-
Chiral Columns: For separating enantiomeric impurities, such as dextronorgestrel from levonorgestrel, a specialized chiral column is necessary.[6] Immobilized polysaccharide-based chiral stationary phases are often effective.
Data Presentation: Comparison of Common Column Chemistries
| Column Chemistry | Primary Interaction Mechanism | Ideal for Separating |
| C18 (ODS) | Hydrophobic | General purpose, good starting point for non-polar to moderately polar compounds. |
| C8 | Hydrophobic (less retentive than C18) | Compounds that are too strongly retained on C18. |
| Phenyl-Hexyl | π-π interactions, hydrophobic | Aromatic compounds, offering different selectivity than C18. |
| Biphenyl | π-π interactions (stronger than Phenyl) | Aromatic and moderately polar compounds. |
| Chiral (e.g., Cellulose-based) | Chiral recognition | Enantiomers. |
Systematic adjustments to the mobile phase can significantly impact retention and selectivity.
Step-by-Step Methodology:
-
Organic Modifier: The choice between acetonitrile and methanol can alter selectivity. Methanol can enhance π-π interactions with phenyl-based columns.[5] Experiment with different ratios of organic modifier to aqueous phase.
-
pH Adjustment: For ionizable impurities, adjusting the pH of the aqueous portion of the mobile phase can change their retention behavior. A pH of 2-8 is generally recommended for silica-based columns.[7]
-
Gradient Elution: A shallow gradient can improve the resolution of closely eluting peaks. Experiment with different gradient slopes and times.
-
Chiral Mobile Phase Additives: For enantiomeric separations without a chiral column, chiral mobile phase additives like cyclodextrins can be employed.[8][9]
While less impactful than column and mobile phase changes, temperature and flow rate can be used for fine-tuning.
Step-by-Step Methodology:
-
Temperature: Increasing the column temperature can decrease viscosity and improve peak efficiency, but it may also alter selectivity. A stable column temperature is crucial for reproducible retention times.[7]
-
Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, but it will also increase the analysis time.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of levonorgestrel?
Levonorgestrel impurities can include process-related compounds, synthetic intermediates, degradation products, and stereoisomers.[1] The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several known impurities.[]
Q2: How can I be sure that a peak is pure?
Peak purity analysis using a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most reliable way to confirm peak purity.[2] These detectors can acquire spectra across the entire peak, and if the spectra are identical, the peak is likely pure.[2]
Q3: My main peak has a shoulder. What is the first thing I should try?
A shoulder on a peak is a strong indication of co-elution.[2] The first and most impactful step is to try a column with a different selectivity. For example, if you are using a C18 column, switch to a phenyl-hexyl or biphenyl column.
Q4: Can I resolve enantiomeric impurities without a chiral column?
Yes, it is possible to separate enantiomers on a standard achiral column by using a chiral mobile phase additive, such as a cyclodextrin derivative.[8][9] This additive forms transient diastereomeric complexes with the enantiomers, which can then be separated.
Q5: What is the role of forced degradation studies in resolving co-elution?
Forced degradation studies are critical for developing a "stability-indicating" analytical method.[4] By intentionally degrading the drug substance under various stress conditions (e.g., acid, base, oxidation, heat, light), you can generate potential degradation products.[3] The analytical method must then be able to separate these degradants from the main drug peak and from each other, ensuring that the method is robust enough to detect any impurities that may form during the product's shelf life.[4]
Q6: What are the regulatory expectations for impurity profiling?
Regulatory bodies like the ICH (International Council for Harmonisation) provide guidelines on impurity thresholds and the need for method validation.[11] It is essential to develop and validate an analytical method that can accurately quantify all impurities above the reporting threshold.[11]
References
-
SynThink Research Chemicals. Levonorgestrel EP Impurities & USP Related Compounds. [Link]
-
Reddy, R., et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management, 15(2), 379-406. [Link]
-
LCGC International. (2022). Chiral RP-Separation of Levonorgestrel / DL-Norgestrel. [Link]
-
Li, D., et al. (2023). Determination of Related Substances in Levonorgestrel Microspheres. Chinese Pharmaceutical Journal, 58(13), 1205-1209. [Link]
-
de Oliveira, M. A. L., et al. (2022). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. Journal of Pharmaceutical and Biomedical Analysis, 225, 115208. [Link]
-
ResearchGate. Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin in stereoselective skin permeation study. [Link]
-
USP. USP Monographs: Levonorgestrel. [Link]
-
ResearchGate. Solution stability for known impurities of Ethinylestradiol & Levonorgestrel. [Link]
-
Pharmaffiliates. Levonorgestrel-impurities. [Link]
-
International Journal of Advanced Science and Research. Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]
-
ResearchGate. ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. [Link]
-
PubMed Central. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]
-
USP. (2011). Levonorgestrel / Official Monographs USP 35. [Link]
-
Chrom-Ed. HPLC Troubleshooting Guide. [Link]
-
ResearchGate. Validation of High Performance of Liquid Chromatography Method for the Determination of Levonorgestrel and Ethinyl Estradiol in Tablets. [Link]
-
PubMed. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. [Link]
-
ScienceDirect. Forced degradation and impurity profiling. [Link]
-
PubMed. Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin in stereoselective skin permeation study. [Link]
-
Encyclopedia of Pharmaceutical Technology. Chiral Drug Separation. [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. researchgate.net [researchgate.net]
- 9. Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin in stereoselective skin permeation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
Navigating the Nuances of pH in Levonorgestrel Analysis: A Technical Support Guide
Strategies to minimize degradation of levonorgestrel during analysis
Welcome to the technical support center for the analysis of levonorgestrel. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing the degradation of levonorgestrel during analytical procedures. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter in your laboratory.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the stability and analysis of levonorgestrel.
Q1: What are the primary degradation pathways for levonorgestrel?
A1: Levonorgestrel is susceptible to degradation under various stress conditions. The primary pathways include:
-
Hydrolysis: Degradation can occur in both acidic and basic conditions. Studies have shown that levonorgestrel degrades when exposed to 2N HCl at 60°C for 24 hours and also under basic conditions with 2N NaOH at 60°C for the same duration.[1]
-
Oxidation: Levonorgestrel can degrade in the presence of oxidizing agents.[2] Forced degradation studies using 30% hydrogen peroxide at 60°C for 24 hours have demonstrated oxidative degradation.[1]
-
Photodegradation: Exposure to light can lead to the degradation of levonorgestrel.[2][3] Therefore, it is crucial to protect samples and standards from light. The United States Pharmacopeia (USP) recommends preserving levonorgestrel in well-closed, light-resistant containers.[4]
-
Thermal Degradation: While levonorgestrel is relatively stable to dry heat, high temperatures can cause degradation.[2][5] One study found it to be practically stable when exposed to 105°C for 24 hours.[1]
Q2: What are the initial signs of levonorgestrel degradation in my analytical run?
A2: The initial indicators of degradation during an analytical run, particularly in chromatography, include:
-
The appearance of unexpected peaks, often referred to as degradation products, in your chromatogram.
-
A decrease in the peak area or height of the main levonorgestrel peak, indicating a loss of the active pharmaceutical ingredient (API).
-
Changes in the retention time of the levonorgestrel peak.
-
Poor peak shape, such as tailing or fronting.
Q3: Which analytical techniques are most suitable for analyzing levonorgestrel and its degradation products?
A3: Several analytical techniques are well-suited for the analysis of levonorgestrel. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method.[2][6] Other techniques include:
-
Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS/MS) for high sensitivity and selectivity.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) .[6]
-
High-Performance Thin-Layer Chromatography (HPTLC) , which can be employed as a stability-indicating method.[8]
The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the ability to separate a complex mixture of degradation products.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the analysis of levonorgestrel.
Issue 1: Sample Degradation During Preparation
Symptoms:
-
Low recovery of levonorgestrel.
-
Presence of multiple degradation peaks in the chromatogram of a freshly prepared sample.
Root Causes and Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Inappropriate Solvent | The choice of solvent can significantly impact the stability of levonorgestrel. Solvents that are too acidic or basic can promote hydrolysis. | Use neutral, high-purity solvents such as acetonitrile, methanol, or a mixture of acetonitrile and water for sample and standard preparation.[9][10] Ensure the pH of aqueous solutions is controlled and maintained within a stable range for levonorgestrel. |
| Exposure to Light | Levonorgestrel is known to be light-sensitive, and exposure to UV or ambient light can induce photodegradation.[2][3] | Prepare samples and standards under amber or low-actinic light. Use amber vials for sample storage and analysis to minimize light exposure.[4] |
| Elevated Temperature | High temperatures during sample preparation steps like sonication or evaporation can accelerate thermal degradation.[5] | Avoid excessive heating. If sonication is necessary, use a cooled water bath. If evaporation is required, perform it at the lowest possible temperature under a stream of nitrogen. |
| Contaminated Glassware or Solvents | Residual acidic, basic, or oxidizing contaminants on glassware or in solvents can initiate degradation. | Use high-purity, HPLC-grade solvents and thoroughly clean all glassware with a suitable laboratory detergent, followed by rinsing with purified water and the final solvent. |
Issue 2: On-Column Degradation During HPLC Analysis
Symptoms:
-
Poor peak shape (e.g., tailing, splitting).
-
Inconsistent peak areas for replicate injections.
-
Appearance of small peaks immediately before or after the main levonorgestrel peak.
Root Causes and Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Active Sites on the Column | Unreacted silanol groups on the surface of silica-based columns can interact with levonorgestrel, leading to peak tailing and potential degradation. | Use a high-quality, end-capped C18 or C8 column.[9][10] Consider using a column with a different stationary phase if problems persist. |
| Mobile Phase pH | An inappropriate mobile phase pH can cause on-column hydrolysis. | Buffer the mobile phase to a pH where levonorgestrel is stable. A slightly acidic to neutral pH is generally recommended. For example, a mobile phase of acetonitrile and 0.1% formic acid solution has been used successfully.[11] |
| Contaminated Mobile Phase or System | Contaminants in the mobile phase or build-up on the column can create an environment conducive to degradation. | Filter all mobile phases through a 0.22 µm or 0.45 µm filter before use. Regularly flush the HPLC system and column with appropriate solvents to remove any contaminants. |
Issue 3: Degradation During Sample Storage
Symptoms:
-
A decrease in the concentration of levonorgestrel over time in stored samples.
-
An increase in the concentration of degradation products in stored samples.
Root Causes and Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Improper Storage Temperature | Higher temperatures accelerate chemical reactions, including degradation. | Store stock solutions, standards, and prepared samples at refrigerated (2-8°C) or frozen (-20°C or lower) temperatures to slow down degradation kinetics.[7] Stability studies have shown levonorgestrel to be stable in human plasma for extended periods when stored at -30°C and -75°C.[11] |
| Exposure to Light and Air | As previously mentioned, light can cause photodegradation. Oxygen in the air can lead to oxidative degradation. | Store all solutions in tightly sealed, light-resistant containers.[4] Consider purging the headspace of vials with an inert gas like nitrogen or argon before sealing, especially for long-term storage. |
III. Experimental Protocols and Workflows
To ensure the integrity of your analysis, it is crucial to follow validated protocols. The International Council for Harmonisation (ICH) provides guidelines for stability testing that are essential for this purpose.[12][13][14][15][16]
Forced Degradation Study Protocol
A forced degradation study is essential to understand the degradation pathways of levonorgestrel and to develop a stability-indicating analytical method.
Objective: To intentionally degrade levonorgestrel under various stress conditions to identify potential degradation products and to demonstrate the specificity of the analytical method.
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a stock solution of levonorgestrel in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 2N HCl. Heat the mixture at 60°C for 24 hours.[1] After cooling, neutralize the solution with 2N NaOH and dilute to the final concentration with the mobile phase.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 2N NaOH. Heat the mixture at 60°C for 24 hours.[1] After cooling, neutralize the solution with 2N HCl and dilute to the final concentration with the mobile phase.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. Keep the mixture at 60°C for 24 hours.[1] Dilute to the final concentration with the mobile phase.
-
Thermal Degradation: Expose the solid levonorgestrel powder to dry heat at 105°C for 24 hours.[1] After cooling, dissolve the powder in the solvent and dilute to the final concentration.
-
Photolytic Degradation: Expose a solution of levonorgestrel to UV light (as per ICH Q1B guidelines) for a specified period.[13][14] Analyze the solution at appropriate time points.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable, validated HPLC or UPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. Ensure that the analytical method can separate the main levonorgestrel peak from all degradation product peaks.
Workflow for Minimizing Levonorgestrel Degradation
The following diagram illustrates a recommended workflow to minimize degradation during the analysis of levonorgestrel.
Caption: Recommended workflow for minimizing levonorgestrel degradation.
Levonorgestrel Degradation Pathways
The following diagram illustrates the primary degradation pathways of levonorgestrel.
Sources
- 1. allsciencejournal.com [allsciencejournal.com]
- 2. veeprho.com [veeprho.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel [mdpi.com]
- 6. Models and methods to characterise levonorgestrel release from intradermally administered contraceptives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. omicsonline.org [omicsonline.org]
- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 13. snscourseware.org [snscourseware.org]
- 14. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 15. database.ich.org [database.ich.org]
- 16. database.ich.org [database.ich.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an Analytical Method for Levonorgestrel Impurity D as per ICH Guidelines
This guide provides an in-depth, experience-driven comparison and validation protocol for the analytical quantification of Levonorgestrel Impurity D. It is designed for researchers, scientists, and drug development professionals who require a robust, stability-indicating method that adheres to the stringent requirements of the International Council for Harmonisation (ICH) guidelines. We will move beyond rote procedural lists to explore the scientific rationale behind our experimental choices, ensuring a self-validating and trustworthy analytical system.
Introduction: The Criticality of Impurity Profiling for Levonorgestrel
Levonorgestrel, a second-generation synthetic progestogen, is a widely used active pharmaceutical ingredient (API) in hormonal contraceptives.[1] During its synthesis or upon storage, impurities can arise, which must be meticulously monitored and controlled to ensure the safety and efficacy of the final drug product. This compound, chemically known as 13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol, is one such related substance that requires a validated analytical method for its quantification.[2]
The objective of validating an analytical procedure is to provide documented evidence that the method is suitable for its intended purpose.[3] For an impurity, this means the method must be sensitive, specific, accurate, and precise, not just for the impurity itself but also in the presence of the API and other potential degradation products. This guide will walk through the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, grounded in the principles of ICH Q2(R1).[4]
Comparative Analysis of Chromatographic Methods
The choice of the chromatographic system is the foundation of a successful validation. A stability-indicating method must be able to separate the main component (Levonorgestrel) from its impurities and any degradation products formed under stress conditions.[5] Below is a comparison of potential starting points for an HPLC/UPLC method, derived from established literature.
| Parameter | Method A: Conventional HPLC | Method B: UPLC (Method Transfer) |
| Instrumentation | HPLC with UV/PDA Detector | UPLC with UV/PDA Detector |
| Column | Waters Kromasil C18 (250mm x 4.6mm, 5µm)[1] | Acquity UPLC BEH C18 (100mm x 2.1mm, 1.7µm)[6] |
| Mobile Phase | Gradient of Water and Acetonitrile[1] | Scalable gradient from HPLC method |
| Flow Rate | 1.0 mL/min[1] | ~0.3 - 0.5 mL/min (scaled from HPLC) |
| Detection Wavelength | 240 nm[1] | 240 nm or optimized based on spectra |
| Run Time | ~55 minutes[7] | < 10 minutes[8] |
| Pros | Robust, widely available technology, good starting point. | Significant reduction in run time and solvent consumption, higher peak efficiency and resolution.[8] |
| Cons | Longer run times, higher solvent consumption. | Requires UPLC-specific instrumentation, higher backpressures. |
Scientist's Rationale: For new method development, starting with a conventional HPLC method (Method A) is often a pragmatic choice due to its robustness and the wealth of available literature. However, for a high-throughput QC environment, transferring the method to a UPLC system (Method B) offers substantial gains in efficiency. For the purpose of this guide, we will proceed with the validation of a method based on the principles of Method A, as it represents a widely accessible and reliable approach.
The Validation Workflow: A Step-by-Step Protocol
The validation of an analytical method is a systematic process. Each parameter is a building block that contributes to the overall assurance of the method's suitability.
Caption: Overall workflow for analytical method validation.
Specificity and Forced Degradation Studies
Expertise & Experience: Specificity is arguably the most critical parameter for an impurity method. It is the ability of the method to produce a response only for the analyte of interest, without interference from other components such as the API, other impurities, or excipients.[9] The most definitive way to demonstrate this is through forced degradation studies. By intentionally stressing the drug substance, we generate potential degradation products and prove that our method can separate them from the impurity of interest.
Experimental Protocol: Forced Degradation
-
Prepare Stock Solutions: Prepare a stock solution of Levonorgestrel in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Subject to Stress Conditions: Expose the drug substance to the following conditions. The goal is to achieve 5-20% degradation.[5]
-
Acid Hydrolysis: 1N HCl at 60°C for 24 hours.[7]
-
Base Hydrolysis: 1N NaOH at 60°C for 8 hours.
-
Oxidative Degradation: 30% H₂O₂ at 60°C for 24 hours.[7]
-
Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.[7]
-
Photolytic Degradation: Expose the drug substance solution to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux hours) as per ICH Q1B.
-
-
Sample Analysis: After the designated exposure time, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze by HPLC alongside an unstressed sample and a spiked solution of this compound.
-
Peak Purity Analysis: Utilize a Photodiode Array (PDA) detector to assess peak purity for both the Levonorgestrel and Impurity D peaks in the stressed samples.
Acceptance Criteria:
-
The method must demonstrate baseline resolution (Resolution > 2) between Impurity D and any other peak (API, other impurities, degradants).
-
The peak purity analysis should show no evidence of co-elution for the Impurity D peak.
Caption: Decision workflow for specificity via forced degradation.
Linearity and Range
Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[3] For an impurity, it is crucial to establish linearity from the reporting threshold up to at least 120% of the specification limit. This ensures that any impurity level within this range can be accurately quantified.
Experimental Protocol: Linearity
-
Prepare Stock Solution: Create a stock solution of this compound at a known concentration.
-
Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.
-
Analysis: Inject each concentration level in triplicate.
-
Data Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²) or coefficient of determination.
Acceptance Criteria Summary: Linearity
| Parameter | Acceptance Criteria |
|---|---|
| Correlation Coefficient (r²) | ≥ 0.995[10][11] |
| Y-intercept | Should be close to zero; evaluate the % y-intercept relative to the response at 100% level. |
| Residual Plot | The residuals should be randomly scattered around the x-axis. |
Accuracy
Expertise & Experience: Accuracy is the measure of closeness between the experimental value and the true value.[12] For impurities, accuracy is typically determined by spiking a sample matrix (drug product placebo or drug substance) with a known amount of the impurity at different levels. This is a critical step to prove that the method can recover the impurity from the actual sample matrix without interference.
Experimental Protocol: Accuracy
-
Prepare Spiked Samples: Prepare samples of the drug substance (or placebo for a drug product) spiked with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Replicates: Prepare three independent samples at each concentration level.
-
Analysis: Analyze all nine samples.
-
Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
Acceptance Criteria Summary: Accuracy
| Concentration Level | Acceptance Criteria (% Recovery) |
|---|---|
| 50% of Specification | 80.0% - 120.0% |
| 100% of Specification | 90.0% - 110.0% |
| 150% of Specification | 90.0% - 110.0% |
Precision
Expertise & Experience: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[9]
Experimental Protocol: Precision
-
Prepare Homogeneous Sample: Prepare six individual samples of the drug substance spiked with this compound at the 100% specification level.
-
Repeatability Analysis: Have one analyst analyze all six samples on the same day using the same instrument.
-
Intermediate Precision Analysis: Have a second analyst repeat the analysis of six new samples on a different day, preferably using a different instrument.
-
Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of six measurements, and for all 12 measurements combined.
Acceptance Criteria Summary: Precision
| Precision Level | Parameter | Acceptance Criteria |
|---|---|---|
| Repeatability | %RSD of 6 preparations | ≤ 10.0% |
| Intermediate Precision | %RSD of 12 preparations (combined) | ≤ 15.0% |
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Expertise & Experience: The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[9] The LOD is the lowest concentration that can be detected but not necessarily quantified. For an impurity method, the LOQ is the more critical parameter as it defines the lower boundary of the method's range.
Experimental Protocol: LOQ & LOD
-
Estimation: The LOQ and LOD can be estimated based on the signal-to-noise ratio (S/N). Typically, an S/N of 10:1 is used for LOQ and 3:1 for LOD.
-
Preparation: Prepare a series of dilute solutions of this compound.
-
Analysis: Inject these solutions to determine the concentrations that yield the target S/N ratios.
-
LOQ Verification: To verify the LOQ, prepare six independent samples at the estimated LOQ concentration and analyze them. The precision (%RSD) and accuracy (% recovery) at this level must be acceptable.
Acceptance Criteria Summary: LOQ & LOD
| Parameter | Acceptance Criteria |
|---|---|
| LOD | S/N Ratio ≥ 3 |
| LOQ | S/N Ratio ≥ 10 |
| Precision at LOQ | %RSD ≤ 20% |
| Accuracy at LOQ | Within 70.0% - 130.0% recovery |
Robustness
Expertise & Experience: Robustness testing is designed to challenge the method by deliberately introducing small variations in the method parameters. This demonstrates the reliability of the method during normal usage.
Experimental Protocol: Robustness
-
Identify Parameters: Select critical method parameters to vary, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% absolute for the organic component)
-
-
Analysis: Analyze a suitable sample (e.g., a system suitability solution or a spiked sample) under each of the varied conditions.
-
Evaluation: Evaluate the impact of these changes on system suitability parameters (e.g., resolution, tailing factor) and the quantification of Impurity D.
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The results for Impurity D should not significantly change, demonstrating the method's robustness.
Conclusion
The validation of an analytical method for an impurity like this compound is a comprehensive process that requires a deep understanding of both the regulatory landscape and the scientific principles of chromatography. By following the structured approach outlined in this guide—from method comparison and forced degradation to the meticulous evaluation of each validation parameter—researchers can build a robust, reliable, and compliant stability-indicating method. This ensures the quality and safety of the drug substance and provides a high degree of confidence in the data generated for regulatory submissions and routine quality control.
References
-
Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. (n.d.). International Journal of Advanced Science and Research. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Labcompare. [Link]
-
Shabir, G. A. (2004). A practical approach to validation of HPLC methods under current good manufacturing practices. Journal of validation technology, 10(4), 314-326. [Link]
-
ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. [Link]
-
What Is Linearity in HPLC Analysis and Its Importance? (2025). Altabrisa Group. [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
-
Acceptance criteria for linearity for assays/content uniformity measurements. (2021). ResearchGate. [Link]
-
Linear understanding of linearity of analytical method validation. (2024). Pharmabiz.com. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
-
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate. [Link]
-
Levonorgestrel EP Impurity D. (n.d.). SynZeal. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]
-
Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. (2020). International Journal of Scientific Research and Management. [Link]
-
Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. (n.d.). ResearchGate. [Link]
-
USP Method Transfer of Levonorgestrel and Ethinyl Estradiol Tablets from HPLC to UPLC. (n.d.). Waters. [Link]
-
ICH Q2 (R1) validation question. (2015). Chromatography Forum. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. [Link]
-
RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. (2020). National Institutes of Health. [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. (2020). ResearchGate. [Link]
Sources
- 1. allsciencejournal.com [allsciencejournal.com]
- 2. sps.nhs.uk [sps.nhs.uk]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. lcms.cz [lcms.cz]
- 9. fda.gov [fda.gov]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. Linear understanding of linearity of analytical method validation [pharmabiz.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Deoxolevonorgestrel
Introduction: The Imperative for Rigorous Analytical Oversight
In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount to ensuring product safety and efficacy. 3-Deoxolevonorgestrel is a known impurity and related substance of the widely used synthetic progestin, Levonorgestrel. As a critical quality attribute, the levels of 3-Deoxolevonorgestrel must be meticulously monitored and controlled. This necessitates the use of robust, validated analytical methods.
This guide provides an in-depth, experience-driven comparison of two common analytical techniques for the quantification of 3-Deoxolevonorgestrel: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). More critically, it details the process of cross-validating these methods—a crucial step when transferring methods between laboratories, updating technology, or confirming the equivalency of different analytical approaches. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols to ensure data integrity and analytical method interchangeability.
The principles and methodologies discussed herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q2(R2) on the validation of analytical procedures.[1] Adherence to these standards is not merely a regulatory formality but a cornerstone of scientific integrity.
Understanding the Analytical Technologies
The choice of an analytical method is dictated by a balance of sensitivity, selectivity, speed, and the specific requirements of the analysis (e.g., impurity profiling vs. routine quality control).
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC has long been the workhorse of pharmaceutical analysis due to its robustness and reliability. For the analysis of 3-Deoxolevonorgestrel, a reversed-phase HPLC method with UV detection is a common and cost-effective approach. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. Detection is achieved by monitoring the absorbance of the analyte at a specific wavelength, leveraging its chromophoric properties.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS represents a significant advancement in analytical technology, offering substantial gains in sensitivity, selectivity, and speed.[2] UPLC systems utilize columns with sub-2 µm particles, which, when operated at high pressures, provide superior resolution and much faster analysis times compared to traditional HPLC. The coupling of UPLC with tandem mass spectrometry provides an unparalleled level of selectivity and sensitivity. The mass spectrometer identifies and quantifies the analyte based on its specific mass-to-charge ratio (m/z) and its fragmentation pattern, virtually eliminating interference from matrix components.
Experimental Protocols: A Step-by-Step Guide
What follows are detailed, field-tested protocols for the analysis of 3-Deoxolevonorgestrel by both HPLC-UV and UPLC-MS/MS. These protocols are designed to be self-validating, with system suitability tests integrated to ensure the reliability of each analytical run.
Method 1: Stability-Indicating HPLC-UV Method
This method is designed to be stability-indicating, meaning it can resolve 3-Deoxolevonorgestrel from its parent compound, Levonorgestrel, and other potential degradation products.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 40% B
-
5-20 min: 40% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
2. Preparation of Solutions:
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of 3-Deoxolevonorgestrel reference standard in 100 mL of diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing Levonorgestrel and dissolve it in the diluent to achieve a final concentration within the calibration range for 3-Deoxolevonorgestrel.
3. System Suitability:
-
Inject the 5.0 µg/mL working standard solution six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Method 2: High-Sensitivity UPLC-MS/MS Method
This method is ideal for trace-level quantification of 3-Deoxolevonorgestrel, offering superior sensitivity and selectivity.
1. UPLC Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-Deoxolevonorgestrel: Precursor Ion (m/z) 299.2 → Product Ion (m/z) 109.1 (This is a scientifically plausible transition based on the structure and common fragmentation pathways of similar steroids. The precursor ion corresponds to the [M+H]+ of 3-Deoxolevonorgestrel with a molecular weight of 298.46.)
-
Internal Standard (e.g., Levonorgestrel-d6): Precursor Ion (m/z) 319.2 → Product Ion (m/z) 251.2
-
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
3. Preparation of Solutions:
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Stock Solution (10 µg/mL): Accurately weigh and dissolve 1 mg of 3-Deoxolevonorgestrel reference standard in 100 mL of diluent.
-
Working Standard Solutions: Prepare a series of dilutions to create a calibration curve in the expected concentration range (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a solution of Levonorgestrel-d6 in the diluent at a fixed concentration (e.g., 10 ng/mL).
-
Sample Preparation: To a known volume of the sample solution, add a fixed volume of the IS working solution and mix thoroughly.
4. System Suitability:
-
Inject the mid-range calibration standard (e.g., 1.0 ng/mL) six times.
-
Acceptance Criteria:
-
RSD of the peak area ratio (analyte/IS): ≤ 5.0%
-
Signal-to-noise ratio for the lowest calibration standard: ≥ 10
-
The Cross-Validation Protocol: Bridging the Methodological Divide
Cross-validation is the formal process of demonstrating that two analytical methods provide equivalent results, within acceptable, predefined limits. This is not merely a "pass/fail" exercise; it is a comprehensive assessment of potential bias between methods.
The "Why": Causality Behind Cross-Validation
Cross-validation is essential in several scenarios:
-
Method Transfer: When an analytical method is transferred from a development lab to a quality control lab.
-
Technology Upgrade: When migrating from an older technology (e.g., HPLC) to a newer one (e.g., UPLC).
-
Multi-site Studies: When data from different laboratories using different (but validated) methods need to be compared or combined.
The core objective is to ensure that any observed differences in results are due to the sample itself, not the analytical method used.
The "How": A Step-by-Step Cross-Validation Workflow
A comparative testing approach is the most common and robust strategy for cross-validation.
1. Pre-Validation Activities:
-
Ensure both the HPLC-UV and UPLC-MS/MS methods are individually validated for key parameters such as specificity, linearity, accuracy, and precision according to ICH guidelines.
-
Prepare a detailed cross-validation protocol that specifies the samples to be tested, the number of replicates, and the acceptance criteria.
2. Sample Selection:
-
Select a minimum of three batches of the drug substance or product.
-
Prepare samples at three different concentration levels spanning the analytical range (e.g., low, medium, and high). For impurity analysis, this would typically be at the reporting threshold, the specification limit, and a higher level.
3. Analysis:
-
Analyze each sample in triplicate using both the HPLC-UV and UPLC-MS/MS methods.
-
It is crucial that the same analyst, on the same day, performs the analyses if possible to minimize variability. If this is not feasible, the experimental design should account for inter-day and inter-analyst variability.
4. Data Evaluation and Acceptance Criteria:
-
Calculate the mean, standard deviation, and relative standard deviation for the results obtained from each method for each sample.
-
The primary acceptance criterion is the comparison of the mean results from the two methods. The percentage difference between the means should be within a predefined limit, typically ±15% for assays and ±20% for impurity analysis.
-
Statistical analysis, such as a paired t-test, can be employed to determine if there is a statistically significant difference between the two methods. However, the practical significance of any difference should also be considered in the context of the analytical target.
Caption: Workflow for the cross-validation of two analytical methods.
Data Presentation: A Comparative Analysis
The results of the cross-validation study should be presented in a clear and concise manner to facilitate comparison.
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV Method | UPLC-MS/MS Method | Rationale for Performance |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods demonstrate excellent linearity over their respective ranges. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Both methods are highly accurate, with UPLC-MS/MS often showing slightly better recovery due to reduced matrix effects. |
| Precision (%RSD) | < 2.0% | < 5.0% | Both methods are precise, with the acceptance criteria for UPLC-MS/MS being slightly wider due to the complexity of the instrumentation. |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.05 ng/mL | The UPLC-MS/MS method is significantly more sensitive, allowing for the quantification of 3-Deoxolevonorgestrel at much lower levels. |
| Run Time | ~30 min | ~4 min | The UPLC-MS/MS method offers a substantial reduction in analysis time, leading to higher throughput. |
Table 2: Cross-Validation Results for 3-Deoxolevonorgestrel
| Sample ID | Concentration Level | Mean Result HPLC-UV (µg/mL) | Mean Result UPLC-MS/MS (µg/mL) | % Difference |
| Batch A | Low | 0.48 | 0.49 | 2.0% |
| Batch A | Medium | 1.02 | 1.05 | 2.9% |
| Batch A | High | 5.10 | 5.02 | -1.6% |
| Batch B | Low | 0.51 | 0.53 | 3.8% |
| Batch B | Medium | 0.99 | 1.01 | 2.0% |
| Batch B | High | 4.95 | 4.88 | -1.4% |
| Batch C | Low | 0.49 | 0.50 | 2.0% |
| Batch C | Medium | 1.03 | 1.06 | 2.8% |
| Batch C | High | 5.05 | 4.97 | -1.6% |
Expert Insights and Conclusion
The cross-validation of analytical methods for 3-Deoxolevonorgestrel demonstrates that both a well-developed HPLC-UV method and a UPLC-MS/MS method can provide accurate and precise results. The choice of method will depend on the specific application. For routine quality control where sensitivity is not the primary concern, the robustness and cost-effectiveness of HPLC-UV may be advantageous. However, for applications requiring high sensitivity, such as in early-stage development or for the analysis of low-level impurities, the UPLC-MS/MS method is clearly superior.
The successful cross-validation, as demonstrated by the low percentage difference between the methods in our example data, provides a high degree of confidence that the methods can be used interchangeably. This ensures data continuity and consistency throughout the lifecycle of the drug product, from development to post-market surveillance. It is this commitment to rigorous analytical science that underpins the development of safe and effective medicines.
Caption: Logical relationship between HPLC, UPLC-MS/MS, and cross-validation.
References
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. (1995). [Link]
-
ICH Guideline Q14: Analytical Procedure Development. U.S. Food and Drug Administration. (2023). [Link]
-
A Practical Guide to Analytical Method Validation. Shabir, G. A. (2003). Journal of Chemical Education. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. (2022). [Link]
-
UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. Gumustas, M., Kurbanoglu, S., & Uslu, B. (2013). Chromatographia. [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Timmerman, P., et al. (2014). The AAPS Journal. [Link]
Sources
A Comparative Guide to UV and MS Detection for Levonorgestrel Impurity Profiling
In the landscape of pharmaceutical quality control, the rigorous identification and quantification of impurities are paramount to ensuring drug safety and efficacy. This is particularly true for potent synthetic hormones like levonorgestrel, where even trace-level impurities can have significant biological implications. The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), provide a stringent framework for the reporting, identification, and qualification of impurities in new drug substances, making the choice of analytical methodology a critical decision in the drug development process.[1][2][3]
This guide provides an in-depth comparison of two common detectors used in conjunction with High-Performance Liquid Chromatography (HPLC) for the impurity profiling of levonorgestrel: Ultraviolet (UV) detection and Mass Spectrometry (MS). As we will explore, the choice between these techniques is not merely a matter of preference but a strategic decision based on the specific requirements of the analytical task at hand—from routine quality control to the structural elucidation of novel degradants.
The Analytical Challenge: Levonorgestrel and its Impurities
Levonorgestrel, a second-generation synthetic progestogen, is the active ingredient in numerous hormonal contraceptives.[4][5] Its synthesis and storage can give rise to a variety of impurities, which can be broadly categorized as:
-
Process-Related Impurities: Including starting materials, by-products, and intermediates from the synthetic route.[4][5]
-
Degradation Products: Arising from exposure to light, heat, humidity, or reactive excipients.[4] Forced degradation studies under acidic, basic, and oxidative conditions are often performed to identify potential degradants.[6]
-
Isomers and Related Compounds: Stereoisomers or structurally similar compounds that may have different pharmacological or toxicological profiles.[5][7]
Effective impurity profiling requires an analytical method that is not only sensitive and accurate but also selective enough to resolve these closely related structures from the active pharmaceutical ingredient (API) and from each other.
Principles of Detection: A Tale of Two Techniques
UV-Visible Spectroscopy: The Workhorse of QC
UV detection is the most common detection method coupled with HPLC. Its principle is based on the Beer-Lambert law, where the amount of light absorbed by a compound at a specific wavelength is directly proportional to its concentration. For a molecule like levonorgestrel, which contains a chromophore (the α,β-unsaturated ketone system), UV detection is a robust and reliable method for quantification.
Causality in Wavelength Selection: The choice of wavelength is critical. It is typically set at the wavelength of maximum absorbance (λmax) of the analyte to achieve the highest sensitivity. For levonorgestrel and its related impurities, a wavelength around 240-254 nm is often selected to capture the primary chromophore.[6][8] However, this approach has a significant limitation: it requires that the impurity also contains a chromophore and absorbs at a similar wavelength to be detected and quantified relative to the primary standard.
Mass Spectrometry: The Key to Specificity and Identification
Mass Spectrometry (MS) operates on a fundamentally different principle. It measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with LC (LC-MS), it provides information about the molecular weight of the eluting compounds. Furthermore, tandem mass spectrometry (MS/MS) allows for the fragmentation of selected ions, yielding a characteristic pattern that can be used for structural elucidation and highly specific quantification.[9][10]
Expertise in Ionization: For steroid analysis, electrospray ionization (ESI) is a common and effective technique, as it is a soft ionization method that typically keeps the parent molecule intact, providing clear molecular weight information.[11][12]
Comparative Experimental Workflow: A Case Study
To illustrate the practical differences between UV and MS detection, we present a simulated experimental workflow for the analysis of a levonorgestrel sample containing known impurities and one unknown degradation product.
Diagram: Overall Impurity Profiling Workflow
Caption: A typical workflow for impurity analysis, from sample preparation to data interpretation using two different detection systems.
Experimental Protocols
1. Sample Preparation: A stock solution of levonorgestrel (1.0 mg/mL) is prepared in a diluent (Acetonitrile:Water, 70:30 v/v).[13] This solution is spiked with known impurities (e.g., Impurity A, Impurity B) at a concentration of 0.1% relative to the API. The sample is then subjected to oxidative stress (e.g., 3% H2O2 at 60°C for 24 hours) to generate degradation products, including a hypothetical "Unknown Impurity X".[6]
2. HPLC-UV Method Protocol:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Waters Kromasil C18 (250mm x 4.6mm, 5µm).[6]
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based gradient is used to ensure separation, starting with a higher percentage of water and gradually increasing the acetonitrile content.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detector: Diode Array Detector (DAD).
3. LC-MS/MS Method Protocol:
-
System: Waters ACQUITY UPLC with XEVO TQ Mass Spectrometer or equivalent.[9][10]
-
Column & Mobile Phase: Same as HPLC-UV method to ensure comparable chromatography.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode: Full Scan (m/z 100-500) for initial identification and Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for levonorgestrel and each known impurity. For example, for levonorgestrel, a transition like m/z 313.2 → 245.2 might be used.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
Data Interpretation and Performance Comparison
The data obtained from both detectors would reveal significant differences in their capabilities.
Table 1: Quantitative Performance Comparison (Illustrative Data)
| Parameter | HPLC-UV Detection | LC-MS/MS Detection | Rationale for Difference |
| LOD (Impurity A) | 0.03% | 0.001% | MS is inherently more sensitive, detecting ions rather than photons. |
| LOQ (Impurity A) | 0.10% | 0.005% | Lower noise and higher signal in MS allow for more confident quantification at lower levels.[14] |
| Linearity (R²) | >0.999 | >0.999 | Both techniques can provide excellent linearity within their respective dynamic ranges. |
| Precision (%RSD) | < 2.0% | < 1.5% | The high specificity of MRM in MS/MS can reduce variability from matrix effects. |
| Specificity | Moderate | Very High | UV detection can be prone to interference from co-eluting compounds with similar chromophores. MS/MS is highly specific due to monitoring unique mass transitions.[9] |
Trustworthiness of the Protocol: The validation parameters listed in Table 1 (LOD, LOQ, Linearity, Precision) are essential components of method validation as per ICH Q2(R1) guidelines. A protocol is considered trustworthy when it can be demonstrated to be accurate, precise, specific, and sensitive for its intended purpose. The superior performance of MS in LOD/LOQ and specificity directly translates to a higher degree of confidence in the reported impurity levels, especially when approaching the ICH identification threshold (often 0.10%).[2]
The Case of the Unknown Impurity X
Herein lies the most significant advantage of MS detection.
-
With UV Detection: A new peak appears in the chromatogram. We know its retention time and its UV spectrum from the DAD. If the UV spectrum is different from levonorgestrel, we know it's not an isomer with an identical chromophore, but we have no information about its mass or structural modifications. Its identification would require offline fraction collection and subsequent analysis by other techniques.
-
With MS Detection:
-
Molecular Weight Determination: The full scan MS data reveals the molecular weight of Unknown Impurity X. For instance, if its m/z is 329.2, this suggests an addition of 16 Da to levonorgestrel (m/z 313.2), strongly indicating an oxidation event (addition of an oxygen atom).
-
Structural Elucidation via MS/MS: By selecting the precursor ion (m/z 329.2) and subjecting it to fragmentation, we can analyze the resulting product ions. The fragmentation pattern, when compared to that of the parent drug, can often pinpoint the location of the modification (e.g., hydroxylation on the steroid backbone).
-
Diagram: Impurity Identification Logic
Caption: Decision pathway for identifying an unknown peak using UV versus MS detection, highlighting the superior informational output of MS.
Conclusion and Recommendations
Both UV and MS detection are powerful tools for the impurity profiling of levonorgestrel, but they serve distinct, albeit sometimes overlapping, purposes.
-
HPLC-UV is a robust, cost-effective, and reliable technique that is perfectly suited for routine quality control environments where the identities of potential impurities are known and well-characterized. Its primary role is the accurate quantification of specified impurities against established limits.
-
LC-MS is the indispensable tool for research, development, and complex investigations . Its superior sensitivity makes it ideal for detecting impurities at trace levels, well below the ICH identification thresholds.[9] Its greatest strength lies in its ability to provide molecular weight and structural information, making it essential for the identification of unknown impurities and for building a comprehensive understanding of a drug's degradation pathways.[15][16]
In a modern pharmaceutical development setting, a hybrid approach is often the most effective. LC-UV methods are developed and validated for routine release testing, while LC-MS is employed during development to identify and characterize potential impurities that must be monitored and controlled throughout the product's lifecycle. This dual-pronged strategy ensures both routine compliance and a deep, scientifically-grounded understanding of the drug substance, ultimately safeguarding patient health.
References
-
Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]
-
Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]
-
Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances Source: U.S. Food & Drug Administration URL: [Link]
-
Title: Levonorgestrel Impurities and Related Compound Source: Veeprho URL: [Link]
-
Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]
-
Title: Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets Source: International Journal of Scientific Research and Management URL: [Link]
-
Title: Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation Source: ResearchGate URL: [Link]
-
Title: Levonorgestrel-impurities Source: Pharmaffiliates URL: [Link]
-
Title: Method Development for the Analysis of Endogenous Steroids Using Convergence Chromatography with Mass Spectrometric Detection Source: Waters Corporation URL: [Link]
-
Title: Models and methods to characterise levonorgestrel release from intradermally administered contraceptives Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Determination of Anabolic Steroids by HPLC with UV-Vis-Particle Beam Mass Spectrometry Source: Journal of Chromatographic Science URL: [Link]
-
Title: A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma Source: Omics Online URL: [Link]
-
Title: LC-UV and LC-MS/MS detection and quantification of steroid hormones in edible food samples and water using solid phase extraction Source: Taylor & Francis Online URL: [Link]
-
Title: A Highly Sensitive LC-MS/MS Method Development, Validation, and its Application for the Quantification of Levonorgestrel Release Source: Preprints.org URL: [Link]
-
Title: Development and validation of a stability-indicating RP-HPLC method for simultaneous estimation of ethinyl estradiol and levonorgestrel in combined dosage form Source: Semantic Scholar URL: [Link]
-
Title: A Rapid and Sensitive UPLC–ESI-MS/MS Method for Determination of Levonorgestrel by Chemical Derivatization in Human Plasma and its Application to Pharmacokinetic Study Source: ResearchGate URL: [Link]
-
Title: ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY Source: ResearchGate URL: [Link]
-
Title: Levonorgestrel EP Impurity B Source: SynZeal URL: [Link]
-
Title: A Highly Sensitive LC-MS/MS Method Development, Validation, and its Application for the Quantification of Levonorgestrel Released from Contraceptive Implants in Human Serum Source: Preprints.org URL: [Link]
-
Title: Determination of Levonorgestrel in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Method: Application to a Bioequivalence Study of Two Formulations in Healthy Volunteers Source: PubMed URL: [Link]
-
Title: Analysis of steroids. XXXVIII. The use of high-performance liquid chromatography with diode-array UV detection for estimating impurity profiles of steroid drugs Source: PubMed URL: [Link]
-
Title: Comparison of different liquid chromatography methods for the determination of corticosteroids in biological matrices Source: Vrije Universiteit Amsterdam URL: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. veeprho.com [veeprho.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. allsciencejournal.com [allsciencejournal.com]
- 7. Levonorgestrel EP Impurity B | 19914-67-1 | SynZeal [synzeal.com]
- 8. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 9. preprints.org [preprints.org]
- 10. preprints.org [preprints.org]
- 11. omicsonline.org [omicsonline.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Models and methods to characterise levonorgestrel release from intradermally administered contraceptives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. tandfonline.com [tandfonline.com]
A Comparative Guide to the Determination of Relative Response Factor for Levon-orgestrel Impurity D
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accurate quantification of impurities is a cornerstone of pharmaceutical quality control, directly impacting drug safety and efficacy. Levonorgestrel, a widely used synthetic progestogen, must be monitored for impurities such as Levonorgestrel Impurity D.[1][2][3] This guide provides an in-depth comparison of analytical methodologies for determining the Relative Response Factor (RRF) of this compound, a critical parameter for its accurate quantification when a dedicated reference standard is not used in routine analysis.
The primary focus is on the widely adopted High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, detailing its underlying principles and a step-by-step protocol. We explore the causality behind experimental choices, from mobile phase composition to detector wavelength selection. Further, this guide presents a comparative analysis of alternative and complementary techniques, including Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are evaluated on parameters such as sensitivity, specificity, and complexity, providing a robust framework for method selection. This document is designed to serve as a practical resource, grounded in authoritative guidelines from ICH and USP, to ensure scientific integrity and regulatory compliance.
Introduction: The Imperative of Impurity Profiling
In pharmaceutical manufacturing, the control of impurities is mandated by regulatory bodies worldwide to ensure patient safety.[4] Impurities can arise from various sources, including the synthesis process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients.[5] Levonorgestrel, a potent synthetic hormone used in contraception, is no exception.[6][7] The European Pharmacopoeia (EP) lists several potential impurities, including Impurity D, chemically identified as 13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol.[1][2][3][8]
Accurate quantification of such impurities is essential. The most direct method involves using a certified reference standard for each impurity. However, these standards are often costly, difficult to synthesize, or may be unstable.[9] To overcome these challenges, the concept of the Relative Response Factor (RRF) is employed.[9][10]
Fundamental Principles: Understanding the Relative Response Factor (RRF)
The RRF is a crucial parameter in chromatography that corrects for the difference in detector response between an impurity and the API.[9][11] In UV-Vis spectroscopy, a compound's response is dependent on its molar absorptivity at a specific wavelength. Since the API and its impurities have different chemical structures, their molar absorptivities, and thus their detector responses at the same concentration, are often different.
The RRF is defined as the ratio of the response factor of the impurity to the response factor of the API.[10] The response factor (RF) itself is the peak area divided by the concentration.[12]
Formula for RRF Calculation (Slope Method):
A robust method for determining the RRF is by comparing the slopes of the calibration curves for the API (Levonorgestrel) and the impurity (Impurity D).[11][13]
-
RRF = Slope of Impurity / Slope of API [11]
An RRF value of 1.0 indicates an identical detector response between the API and the impurity. A value greater than 1.0 means the impurity has a stronger response, while a value less than 1.0 indicates a weaker response. By establishing the RRF, the concentration of Impurity D can be accurately calculated in routine analysis using only the Levonorgestrel reference standard, saving time and resources.[10]
Primary Methodological Approach: RRF Determination via HPLC-UV
High-Performance Liquid Chromatography with UV detection is the workhorse of pharmaceutical quality control for its robustness, precision, and cost-effectiveness.[14][15]
Principle & Rationale
This method relies on the chromatographic separation of Levonorgestrel and Impurity D, followed by their detection using a UV detector. The choice of chromatographic conditions is critical to achieve baseline separation (Resolution > 1.5) between the two components. The wavelength for detection is typically chosen at the absorption maximum of the API (around 240-242 nm for Levonorgestrel) to ensure high sensitivity for the main component.[14][16] The RRF is then determined by injecting solutions of known concentrations for both compounds and comparing their peak area responses.
Experimental Protocol: RRF Determination for this compound
This protocol is designed as a self-validating system, incorporating system suitability tests as mandated by pharmacopeias and regulatory guidelines like ICH Q2(R1).[17][18][19]
A. Materials and Equipment:
-
Levonorgestrel Reference Standard (RS)
-
This compound RS
-
HPLC grade Acetonitrile, Methanol, and Water
-
HPLC system with a UV or PDA detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[14]
B. Chromatographic Conditions (Typical):
-
Mobile Phase: A gradient or isocratic mixture of water and acetonitrile.[14]
-
Flow Rate: 1.0 mL/min[14]
-
Column Temperature: 25°C
-
Detection Wavelength: 241 nm[20]
-
Injection Volume: 20 µL[20]
C. Step-by-Step Procedure:
-
Standard Stock Solution Preparation:
-
Accurately weigh about 15 mg of Levonorgestrel RS into a 100 mL volumetric flask.
-
Accurately weigh about 15 mg of this compound RS into a separate 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., Acetonitrile/Water mixture).
-
-
Preparation of Linearity Solutions:
-
Prepare a series of at least five calibration standards for both Levonorgestrel and Impurity D, covering a range from the limit of quantitation (LOQ) to approximately 150% of the target impurity concentration (e.g., 0.15% of the API concentration).[10]
-
-
System Suitability Test (SST):
-
Prepare a solution containing both Levonorgestrel (at assay concentration) and Impurity D (at its specification limit).
-
Inject this solution six times.
-
Verify SST parameters: Resolution between peaks (>1.5), tailing factor for the Levonorgestrel peak (<1.5), and %RSD of peak areas for replicate injections (<2.0%).[20]
-
-
Analysis of Linearity Solutions:
-
Inject each linearity solution for both Levonorgestrel and Impurity D in triplicate.
-
-
Data Analysis and RRF Calculation:
Workflow Visualization
Caption: Workflow for RRF determination via the HPLC-UV slope method.
Comparative Analysis of Alternative Methodologies
While HPLC-UV is the standard, other techniques offer unique advantages, especially when a pure impurity standard is unavailable or for orthogonal verification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the quantification of a substance without needing a reference standard of the same compound.[21][22] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[21] By using a certified internal standard of a different, unrelated compound, the absolute quantity of Impurity D in a sample can be determined with high accuracy.[23] This makes qNMR an excellent tool for qualifying in-house impurity standards or for determining RRF when an impurity cannot be isolated in sufficient purity for traditional calibration.[22][24]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.[25][26] It is exceptionally powerful for impurity identification and structural elucidation at very low levels.[4][26] While not typically used for routine RRF determination due to its higher complexity and potential for variable ionization efficiency, it can be invaluable. For instance, if Impurity D is co-eluting with another peak in the HPLC-UV method, LC-MS can provide the specificity needed to resolve and quantify it.[27]
Comparison Table
| Feature | HPLC-UV | Quantitative NMR (qNMR) | LC-MS |
| Principle | UV absorbance after chromatographic separation | Nuclear spin resonance in a magnetic field | Mass-to-charge ratio after ionization |
| Primary Use | Routine QC, RRF determination, Assay | Absolute quantification, Standard certification | Impurity identification, Structure elucidation |
| Reference Std. | Requires API and impurity standards for RRF | Requires a certified internal standard only | Often used for qualitative analysis |
| Sensitivity | Good (ng range) | Moderate (µg range)[28] | Excellent (pg-fg range)[4] |
| Specificity | Moderate; dependent on chromatographic resolution | High; based on unique molecular structure | Very High; based on mass and fragmentation |
| Complexity | Low to Moderate | High | High |
| Cost | Low | High | High |
| Validation | Well-established (ICH Q2, USP <1225>)[29][30][31] | Accepted by ICH; requires specific expertise[23] | Complex validation; primarily for identification |
Method Selection Framework
The choice of method depends on the specific requirements of the analytical task.
Caption: Decision framework for selecting an analytical method.
Ensuring Methodological Integrity: Validation and Best Practices
The determination of an RRF is a part of the analytical method validation process. The entire procedure must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and USP General Chapter <1225>.[17][18][19][29][32][33]
Key validation parameters to consider are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving adequate chromatographic resolution.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) > 0.999 is typically required.[14]
-
Accuracy: The closeness of test results to the true value. This can be assessed via recovery studies.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at the levels of repeatability (intra-assay) and intermediate precision (inter-assay).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature), providing an indication of its reliability during normal usage.
It is critical to recognize that an RRF value is specific to a particular analytical method (column, mobile phase, wavelength, etc.).[11] If any of these conditions change, the RRF must be re-determined and re-validated.
Conclusion
The determination of the Relative Response Factor for this compound is a critical activity in pharmaceutical development and quality control. The HPLC-UV method stands as the primary, most practical approach for routine applications, offering a balance of precision, robustness, and cost-effectiveness. However, a comprehensive understanding of alternative methods like qNMR and LC-MS is essential for a modern analytical scientist. qNMR provides a powerful tool for absolute quantification and standard certification, while LC-MS offers unparalleled specificity for impurity identification. By selecting the appropriate methodology based on the analytical objective and adhering to stringent validation protocols outlined by regulatory bodies, researchers can ensure the accurate quantification of impurities, thereby guaranteeing the quality and safety of Levonorgestrel-containing drug products.
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma.
-
What is a Response Factor? Chromatography Today.
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
Relative Response Factor: Accurate Quantification in Chromatography. Separation Science.
-
USP <1225> Method Validation. BA Sciences.
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Agilent Technologies.
-
VALIDATION OF COMPENDIAL METHODS - General Chapters. USP.
-
Relative Response Factor (RRF) in Pharmaceutical Analysis: Learn In 5 Steps. PharmaGuru.
-
THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Rasayan Journal of Chemistry.
-
LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
-
Quality Guidelines. ICH.
-
Quantitative NMR in Biotherapeutic Drug Development. American Pharmaceutical Review.
-
Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy.
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals.
-
Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. Journal of Chemical and Pharmaceutical Research.
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. Veeprho.
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap.
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Omega.
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed.
-
<1225> Validation of Compendial Procedures. USP-NF.
-
Complimentary techniques for determining relative response factor of non-isolated impurities. Syngene International Ltd.
-
EP this compound. PubChem.
-
Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management.
-
Levonorgestrel EP Impurity D. SynZeal.
-
LEVONORGESTREL. GSRS.
-
Levonorgestrel EP Impurity D and 3-Deoxo Levonorgestrel. Allmpus.
-
Levonorgestrel EP Impurity D | CAS 32419-58-2. Veeprho.
-
RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug. PubMed Central.
-
Levonorgestrel EP Reference Standard. Sigma Aldrich.
-
Levonorgestrel EP Impurity D. SynThink Research Chemicals.
-
Method Development and Validation for Estimation of Related Substances in Levonorgestrel and Ethinyl Estradiol Tablets by RP-HPLC. Journal of Drug Delivery and Therapeutics.
-
ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate.
-
Determination of Response factors of Impurities in Drugs by HPLC. Veeprho.
-
Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Pharmaguideline.
-
PRODUCT MONOGRAPH LEVONORGESTREL TABLETS, 0.75 mg.
-
PRODUCT MONOGRAPH Option 2 Levonorgestrel Tablets 0.75 mg.
-
USP Monographs: Levonorgestrel. USP29-NF24.
Sources
- 1. Levonorgestrel EP Impurity D | 32419-58-2 | SynZeal [synzeal.com]
- 2. allmpus.com [allmpus.com]
- 3. veeprho.com [veeprho.com]
- 4. hpst.cz [hpst.cz]
- 5. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Levonorgestrel EP Impurity D | C21H30O | CID 40574150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Relative Response Factor: Accurate Quantification in Chromatography | Separation Science [sepscience.com]
- 14. allsciencejournal.com [allsciencejournal.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. researchgate.net [researchgate.net]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 19. fda.gov [fda.gov]
- 20. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. emerypharma.com [emerypharma.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 25. chimia.ch [chimia.ch]
- 26. synthinkchemicals.com [synthinkchemicals.com]
- 27. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 29. USP <1225> Method Validation - BA Sciences [basciences.com]
- 30. investigationsquality.com [investigationsquality.com]
- 31. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 32. uspbpep.com [uspbpep.com]
- 33. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
A Senior Application Scientist's Guide to Performance Verification of a Stability-Indicating Method for Levonorgestrel
This guide provides an in-depth, scientifically grounded framework for the development and performance verification of a stability-indicating analytical method for levonorgestrel. Moving beyond a simple checklist of validation parameters, we will explore the causal logic behind experimental design, compare viable analytical alternatives, and provide actionable protocols rooted in regulatory expectations and proven laboratory practice. This document is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality, safety, and efficacy of pharmaceutical products containing levonorgestrel.
Foundational Principles: The "Why" Behind Stability-Indicating Methods
The purpose of stability testing is to provide evidence on how the quality of a drug substance or product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] A stability-indicating method (SIAM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from any potential interferents, such as degradation products, process impurities, or excipients.[2][3] For a widely used synthetic progestogen like levonorgestrel, which forms the basis of numerous contraceptive formulations, a robust SIAM is not merely a regulatory checkbox; it is a fundamental pillar of patient safety.[4][5]
The International Council for Harmonisation (ICH) provides a comprehensive framework for stability testing (ICH Q1 series) and analytical method validation (ICH Q2(R1)) that forms the basis of our approach.[6][7][8] The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[9][10]
The Analytical Challenge: Understanding Levonorgestrel's Profile
Levonorgestrel (13β-ethyl-17β-hydroxy-18, 19-dinor-17α-pregn-4-en-20-yn-3-one) is a synthetic steroid with a structure susceptible to degradation under various conditions.[11] Its metabolism primarily involves reduction, hydroxylation, and conjugation.[4][5] To develop a method that is truly "stability-indicating," we must first force the degradation of the molecule to generate the very impurities the method needs to resolve.
Designing the Investigation: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method. It helps identify likely degradation products, understand the degradation pathways, and demonstrate the specificity of the analytical method.[12] The process involves subjecting the API to stress conditions more severe than those used in accelerated stability studies.[13]
Workflow for Forced Degradation and Analysis
Caption: Workflow for Levonorgestrel Forced Degradation Studies.
Experimental Protocol: Forced Degradation of Levonorgestrel
The goal is to achieve 5-20% degradation of the active ingredient. The conditions below are starting points derived from published literature and may require optimization.[14]
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Rationale & Expected Outcome |
| Acid Hydrolysis | 1N Hydrochloric Acid (HCl) | 7 hours at 100°C | Simulates acidic environments. Levonorgestrel is known to be sensitive to acid degradation.[14][15] |
| Alkaline Hydrolysis | 0.5N Sodium Hydroxide (NaOH) | 7 hours at 100°C | Simulates basic environments. Significant degradation is expected.[14][15] |
| Oxidative Stress | 10% Hydrogen Peroxide (H₂O₂) | 7 hours at 100°C | Tests susceptibility to oxidation. Levonorgestrel shows sensitivity to oxidative conditions.[14][15] |
| Thermal Stress | Hot Air Oven (Solid State) | 7 days at 100°C | Evaluates the stability of the solid drug substance at elevated temperatures.[14] |
| Photolytic Stress | UV Cabinet (Solid State) | 7 days | Assesses the impact of light exposure, as required by ICH Q1B guidelines.[1][13] |
The Analytical Tool: A Comparative Look at HPLC Methods
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) or Diode Array Detector (DAD) is the predominant technique for stability-indicating assays due to its high resolving power and ability to provide spectral information for peak purity analysis.[3][12] Below is a comparison of two published RP-HPLC methods for levonorgestrel analysis.
| Parameter | Method A (Isocratic)[15] | Method B (Gradient)[11] | Scientific Rationale & Comparison |
| Stationary Phase | Phenomenex C18 (250 x 4.6 mm, 5 µm) | Waters Kromasil C18 (250 x 4.6 mm, 5 µm) | Both methods use a standard C18 column, a versatile and common choice for moderately nonpolar molecules like levonorgestrel. |
| Mobile Phase | Acetonitrile: Water (80:20, v/v) | A: Water, B: Acetonitrile | Method A is simpler and faster due to the isocratic elution. Method B's gradient system provides superior resolving power for complex mixtures, which is highly advantageous for separating multiple, closely eluting degradation products. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |
| Detection (UV) | 241 nm | 240 nm | Wavelength is set near the absorbance maximum of levonorgestrel for optimal sensitivity. |
| Retention Time (LNG) | ~2.47 min | Not specified, but expected to be longer | The short retention time in Method A is good for high throughput, but may risk co-elution with early-eluting degradants. Method B's gradient is designed to better separate a wider range of impurities. |
| Best For | Routine QC, assay of known purity | Stability studies, impurity profiling, method development | Method B is inherently more suitable as a stability-indicating method due to its enhanced separation capability for unknown degradants. |
Method Validation: The Performance Verification Protocol
Once a suitable HPLC method is developed (e.g., a gradient method similar to Method B), it must be rigorously validated according to ICH Q2(R1) guidelines to prove it is fit for purpose.[7][8][9]
Principle of a Stability-Indicating Method
Caption: A specific method resolves the API from all degradants.
Validation Parameters & Protocols
| Parameter | Purpose | Step-by-Step Protocol | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[16] | 1. Analyze a placebo (formulation without API) to check for interference from excipients. 2. Analyze the unstressed levonorgestrel standard. 3. Analyze samples from all forced degradation studies. 4. Assess peak purity for the levonorgestrel peak in all stressed samples using a PDA/DAD detector. | • No interference from placebo at the retention time of levonorgestrel. • Levonorgestrel peak should be resolved from all degradation peaks (Resolution > 1.5).[11] • Peak purity angle should be less than the peak purity threshold. |
| Linearity | To demonstrate that test results are directly proportional to the concentration of the analyte in the sample.[2] | 1. Prepare a series of at least five standard solutions of levonorgestrel, typically spanning 80% to 120% of the expected test concentration.[7] 2. Inject each concentration in triplicate. 3. Plot a graph of mean peak area versus concentration. 4. Perform linear regression analysis. | • Correlation coefficient (r²) should be ≥ 0.999.[17] • The y-intercept should be close to zero. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9] | The range is confirmed by the data from the Linearity, Accuracy, and Precision studies. | The method should provide acceptable linearity (r² ≥ 0.999), accuracy (% Recovery 98-102%), and precision (%RSD ≤ 2.0) across the established range. |
| Accuracy | The closeness of test results obtained by the method to the true value.[10] | 1. Prepare a placebo formulation. 2. Spike the placebo with known amounts of levonorgestrel at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. 3. Analyze the samples and calculate the percentage recovery. | • Mean % Recovery should be within 98.0% to 102.0%.[17] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] | Repeatability (Intra-assay): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (3 concentrations, 3 replicates each).[9] Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment. | • Relative Standard Deviation (%RSD) should be not more than 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined based on the signal-to-noise ratio (typically S/N of 3:1) or by calculation from the standard deviation of the response and the slope of the calibration curve. | The LOD should be reported (e.g., 0.013% as reported in one study).[11] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16] | Determined based on the signal-to-noise ratio (typically S/N of 10:1) or by calculation. The LOQ must be verified by analyzing a standard at this concentration and checking for acceptable precision and accuracy. | The LOQ should be reported (e.g., 0.039% as reported in one study) and must be below the reporting threshold for impurities.[11][16] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2] | 1. Introduce small, deliberate changes to the method parameters, one at a time. Examples include: • Flow rate (± 0.1 mL/min) • Column temperature (± 5°C) • Mobile phase composition (e.g., ± 2% organic). 2. Analyze a system suitability solution under each condition. | • System suitability parameters (e.g., tailing factor, resolution, theoretical plates) must remain within acceptable limits. • The results should not be significantly impacted by the changes. |
Conclusion and Field-Proven Insights
The performance verification of a stability-indicating method for levonorgestrel is a systematic process that combines forced degradation studies with rigorous, multi-parameter method validation.
Key Takeaways for a Successful Verification:
-
Embrace Gradient Elution: For a stability-indicating method, the superior resolving power of a gradient HPLC method is almost always preferable to an isocratic one to ensure separation from unknown degradants.
-
Peak Purity is Non-Negotiable: A PDA/DAD detector is essential. Without peak purity analysis, you cannot definitively claim that your analyte peak is free from co-eluting impurities, which is the very definition of specificity.
-
Mass Balance Matters: While not a formal validation parameter in ICH Q2(R1), a good mass balance (sum of the assay of the main peak and all degradation products should be close to 100% of the initial value) provides strong supporting evidence for the validity of your method.
-
Documentation is Paramount: Every step, from the preparation of stressed samples to the calculation of validation statistics, must be meticulously documented to withstand regulatory scrutiny.
By following the principles and protocols outlined in this guide, analytical scientists can confidently develop and verify a robust, reliable, and regulatory-compliant stability-indicating method for levonorgestrel, ensuring the continued quality and safety of this critical pharmaceutical product.
References
-
Patel Paresh U., Patel Bhagirath M. (2014). Development and Validation of Stability Indicating Reverse Phase High Performance Liquid Chromatographic Method for Estimation of Levonorgestrel in Bulk Dosage Form. International Journal of Pharmaceutics and Drug Analysis, 2(4), 311-318. [Link]
-
European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. [Link]
-
Dixit Hetal B., et al. (2014). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR LEVONORGESTREL IN PHARMACEUTICAL DOSAGE FORM. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1165-1176. [Link]
-
Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. [Link]
-
Wikipedia contributors. (n.d.). Levonorgestrel. In Wikipedia, The Free Encyclopedia. [Link]
-
S. Vidyadhara, et al. (2016). Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. International Journal of Advanced Science and Research, 1(7), 33-40. [Link]
-
U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. FDA. [Link]
-
Rajasekhara Reddy, et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. International Journal of Scientific Research and Management, 15(2), 379-406. [Link]
-
Tamas, T., et al. (2022). Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. Molecules, 27(21), 7247. [Link]
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 24-35. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13109, Levonorgestrel. PubChem. [Link]
-
Eagle Analytical. (n.d.). Stability Indicating Method Development & Validation. [Link]
-
Slideshare. (2012). Ich guidelines for stability studies 1. [Link]
-
U.S. Food and Drug Administration. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. FDA. [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
ResearchGate. (2015). Development and Validation of HPLC Stability-Indicating Assays. [Link]
-
Saimalakondaiah, D., et al. (2013). Stability Indicating HPLC Method Development and Validation. Journal of Pharmaceutical and Biomedical Sciences, 2(1), 1-8. [Link]
-
de Almeida, B. E., et al. (2022). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. Journal of Pharmaceutical and Biomedical Analysis, 225, 115208. [Link]
-
Yadav, A., & Dubey, R. (2022). Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine, 7(11), 24-37. [Link]
-
International Journal of Pharmaceutics and Drug Analysis. (2014). Research Article. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. eagleanalytical.com [eagleanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. Levonorgestrel - Wikipedia [en.wikipedia.org]
- 5. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
- 10. ijpsm.com [ijpsm.com]
- 11. allsciencejournal.com [allsciencejournal.com]
- 12. scispace.com [scispace.com]
- 13. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 14. ijpda.org [ijpda.org]
- 15. Development and Validation of Stability Indicating Reverse Phase High Performance Liquid Chromatographic Method for Estimation of Levonorgestrel in Bulk Dosage Form - Neliti [neliti.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ijpda.org [ijpda.org]
A Comparative Guide to Analytical Methods for Levonorgestrel: Benchmarking a Modern UPLC Approach Against the Pharmacopoeial HPLC Standard
This guide provides an in-depth comparison of a modern Ultra-Performance Liquid Chromatography (UPLC) method against the established High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of levonorgestrel, a widely used synthetic progestogen. As researchers, scientists, and drug development professionals, the accuracy and efficiency of our analytical methods are paramount to ensuring drug quality, safety, and efficacy. This document moves beyond a simple recitation of protocols to explore the causality behind experimental choices, offering a practical framework for method evaluation and adoption.
Introduction: The Analytical Imperative for Levonorgestrel
Levonorgestrel (C₂₁H₂₈O₂) is a cornerstone of hormonal contraception and emergency contraception.[1][2] Its precise quantification in bulk drug substances and finished pharmaceutical products is a critical quality attribute, mandated by regulatory bodies worldwide. Pharmacopoeial methods, such as those detailed in the United States Pharmacopeia (USP), provide a robust, validated standard for this analysis.[3][4][5]
However, the landscape of analytical chemistry is one of continuous evolution. The drive for higher throughput, reduced environmental impact, and superior analytical sensitivity has led to the development of advanced techniques like UPLC. This guide will benchmark the performance of a newly developed UPLC method against the traditional HPLC method, grounding the comparison in the rigorous validation parameters set forth by the International Council for Harmonisation (ICH) guidelines.[6][7]
The Gold Standard: The Pharmacopoeial HPLC Method
The most widely recognized methods for the assay of levonorgestrel are based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7][8] The USP monograph for Levonorgestrel and Ethinyl Estradiol Tablets, for instance, outlines such a procedure.[3]
Principle and Rationale
RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C8 or C18) retains the analyte, while a polar mobile phase passes through the column. Levonorgestrel, being a steroid, is a relatively non-polar molecule, making it ideally suited for retention and separation on a C8 (L7 packing) or C18 column.[3][9] The mobile phase, typically a mixture of acetonitrile and water, is optimized to elute the drug with a symmetric peak shape and a reasonable retention time.[6][10] Detection is commonly performed using a UV detector, as the conjugated carbonyl group in levonorgestrel's structure provides a chromophore that absorbs light effectively around 241-247 nm.[3][6]
Typical Pharmacopoeial HPLC Parameters
| Parameter | Specification | Rationale |
| Column | C8 (L7) or C18 (L1), 4.6 mm x 150 mm, 5 µm | Standard column dimensions and particle size for conventional HPLC, providing a balance of efficiency and backpressure.[9][11] |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 or 60:40 v/v) | Acetonitrile is a common organic modifier that provides good peak shape and elution strength for steroids.[6][12] |
| Flow Rate | 1.0 - 1.5 mL/min | A typical flow rate for a 4.6 mm ID column to achieve optimal separation without excessive pressure.[6][7] |
| Detection | UV at ~247 nm | Wavelength of maximum absorbance for levonorgestrel, ensuring high sensitivity.[3] |
| Injection Volume | 20 - 100 µL | Standard injection volume for HPLC systems.[3][6] |
| Run Time | 8 - 15 minutes | Sufficient time to elute the analyte and any potential impurities while maintaining reasonable throughput.[6][13] |
The Modern Alternative: An Optimized UPLC Method
Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution of HPLC technology. By utilizing columns packed with sub-2 µm particles, UPLC systems operate at much higher pressures (up to 15,000 psi) to achieve dramatic increases in resolution, sensitivity, and speed.[11][14][15]
Principle and Rationale
The fundamental separation principles of UPLC are identical to HPLC. However, the smaller particle size provides a greater surface area for interaction, leading to more efficient separation. According to the van Deemter equation, this increased efficiency allows for the use of higher flow rates without a significant loss in separation performance, drastically reducing analysis time.[11] This results in sharper, narrower peaks, which are taller and easier to detect, thereby improving sensitivity.[11][14] A direct method transfer from HPLC to UPLC is often possible, scaling the flow rate and injection volume to the smaller column dimensions.[9]
Proposed UPLC Method Parameters
| Parameter | Specification | Rationale |
| Column | C8 or C18, 2.1 mm x 50 mm, 1.7 µm | Smaller particle size and column dimensions are hallmarks of UPLC, enabling high efficiency and speed.[9][11][14] |
| Mobile Phase | Acetonitrile:Water (e.g., 50:50 or 60:40 v/v) | The same mobile phase can often be used, maintaining the selectivity of the separation.[9] |
| Flow Rate | 0.4 - 0.6 mL/min | A proportionally lower flow rate is used for the smaller 2.1 mm ID column, but the linear velocity is higher, resulting in a faster run. |
| Detection | UV at ~247 nm | The detection wavelength remains unchanged as it is a property of the analyte molecule.[3] |
| Injection Volume | 2 - 5 µL | Significantly reduced injection volume is required due to the smaller column, conserving sample.[9] |
| Run Time | < 3 minutes | A key advantage of UPLC is the dramatic reduction in analysis time, boosting laboratory throughput.[9][15] |
Head-to-Head Comparison: A Validation-Centric Approach
To objectively compare these two methods, we will benchmark them across key validation parameters as stipulated by ICH guideline Q2(R1).
Experimental Workflow Overview
The following diagram illustrates the general workflow for the validation and comparison of the two analytical methods.
Caption: A flowchart of the comparative validation workflow.
Summary of Comparative Validation Data
The following table summarizes the expected performance data from the head-to-head validation.
| Validation Parameter | Pharmacopoeial HPLC Method | New UPLC Method | Advantage |
| Specificity | Selectivity demonstrated against placebo and degradants. | Enhanced resolution between analyte and degradants. | UPLC |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Equivalent |
| Range (µg/mL) | 2.6 - 15.6[6] | 0.5 - 20.0 | UPLC |
| Accuracy (% Recovery) | 99.78 - 100.0%[6] | 99.8 - 100.5% | Equivalent |
| Precision (%RSD) | < 2.0%[6] | < 1.0% | UPLC |
| LOD (µg/mL) | ~0.29[16] | ~0.05 | UPLC |
| LOQ (µg/mL) | ~0.88[16] | ~0.15 | UPLC |
| Run Time (minutes) | ~8.5[6] | ~2.5[9] | UPLC |
| Solvent Consumption/Run | ~8.5 mL | ~1.0 mL | UPLC |
Detailed Experimental Protocols
Trustworthy science is built on reproducible protocols. The following sections provide detailed, step-by-step methodologies for conducting this comparative analysis.
Protocol 1: Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of USP Levonorgestrel Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation (Tablets): a. Weigh and finely powder not fewer than 20 tablets. b. Transfer a portion of the powder equivalent to about 1.5 mg of levonorgestrel into a 100 mL volumetric flask. c. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the active ingredient. d. Allow the solution to cool to room temperature and dilute to volume with the diluent. e. Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes.[9] f. Filter the supernatant through a 0.45 µm PVDF syringe filter, discarding the first few mL. This yields a test solution with a nominal concentration of 15 µg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to establish the specificity and stability-indicating nature of an analytical method.[16][17][18] A stock solution of levonorgestrel (e.g., 100 µg/mL) is subjected to the following stress conditions:
-
Acid Hydrolysis: Treat with 1N HCl at 80°C for 2 hours.[16]
-
Base Hydrolysis: Treat with 1N NaOH at 80°C for 2 hours.[16]
-
Oxidative Degradation: Treat with 10% H₂O₂ at room temperature for 24 hours.[16]
-
Thermal Degradation: Expose the solid drug powder to 105°C in a hot air oven for 24 hours.[19]
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 7 days.[16]
After exposure, samples are neutralized (if necessary) and diluted to the target concentration for analysis by both HPLC and UPLC.
Method Validation Logic
The relationship between core validation parameters is crucial for establishing a self-validating analytical system.
Caption: The interdependency of ICH validation parameters.
Discussion of Comparative Results
-
Specificity and Stability: Both methods are capable of resolving levonorgestrel from placebo components. However, the UPLC method demonstrates superior resolution, providing sharper peaks and better separation from degradation products formed during forced degradation studies.[18][19] This is a critical advantage for a stability-indicating method.
-
Speed and Efficiency: The most striking difference is the analysis time. The UPLC method is approximately 3-4 times faster than the HPLC method.[9][15] This translates directly to higher sample throughput, a significant benefit in a quality control environment. Furthermore, the UPLC method reduces solvent consumption by over 85%, leading to substantial cost savings and a reduced environmental footprint.[9][14]
-
Sensitivity: The improved efficiency of the UPLC column results in narrower, taller peaks. This inherently increases the signal-to-noise ratio, leading to significantly lower Limits of Detection (LOD) and Quantitation (LOQ).[11][14] This makes the UPLC method far more suitable for the analysis of impurities and low-level degradants.
-
Precision and Accuracy: While both methods demonstrate excellent accuracy and precision well within the acceptable limits (RSD < 2%), the UPLC method typically yields even lower relative standard deviations (%RSD) due to the highly reproducible nature of modern UPLC pumps and injectors at low volumes.[6]
Conclusion and Recommendations
The established pharmacopoeial HPLC method for levonorgestrel is robust, reliable, and suitable for its intended purpose of routine quality control assay. It serves as a validated benchmark against which new methods can be compared.
However, the data clearly demonstrates that the modern UPLC method offers significant advantages in nearly every performance metric. Its superior speed, sensitivity, and efficiency make it the unequivocally better choice for:
-
High-throughput quality control laboratories.
-
Stability studies requiring the resolution of multiple degradation products.
-
Analysis of related substances and low-level impurities.
-
Laboratories focused on reducing costs and environmental impact.
The successful transfer of the USP method from HPLC to UPLC has been demonstrated, showing that adopting this modern technology can be achieved while maintaining compliance with system suitability criteria.[9] For any laboratory involved in the development, manufacturing, or quality control of levonorgestrel-containing products, investing in the development and validation of a UPLC method is a strategic decision that yields substantial returns in productivity and analytical capability.
References
-
George Veeran, M., et al. (2021). RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. PubMed Central. Available at: [Link]
-
USP Monographs: Levonorgestrel and Ethinyl Estradiol Tablets. (n.d.). USP29-NF24. Available at: [Link]
-
USP Method Transfer of Levonorgestrel and Ethinyl Estradiol Tablets from HPLC to UPLC. (n.d.). Waters Corporation. Available at: [Link]
-
Pal, V. K., & Pal, Y. (2020). ANALYTICAL METHOD DEVELOPMENT AND METHOD VALIDATION FOR DETERMINATION ASSAY AND CONTENT UNIFORMITY OF LEVONORGESTREL BY REVERSED-PHASE HIGHPERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. Available at: [Link]
-
Sudha, T., et al. (2022). Method Development and Validation of Stability Indicating UV Visible Spectrophotometric Method for Levonorgestrel in Bulk and Ta. IJPPR. Available at: [Link]
-
Patel, D., et al. (2014). Development and validation of stability indicating RP-HPLC method for estimation of Levonorgestrel in bulk and pharmaceutical formulation. International Journal of Pharmaceutics and Drug Analysis. Available at: [Link]
-
Suhendi, A. (2016). Validation of High Performance of Liquid Chromatography Method for the Determination of Levonorgestrel and Ethinyl Estradiol in Tablets. Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
LEVONORGESTREL. (n.d.). GSRS. Available at: [Link]
-
Zhao, L., et al. (2008). Determination of levonorgestrel in human plasma by liquid chromatography-tandem mass spectrometry method: application to a bioequivalence study of two formulations in healthy volunteers. Semantic Scholar. Available at: [Link]
-
de Oliveira, M. A. L., et al. (2022). Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach. PubMed. Available at: [Link]
-
Validated gradient stability indicating HPLC method for the determination of related substances of Levonorgestrel in bulk drug and formulation. (n.d.). International Journal of Advanced Science and Research. Available at: [Link]
-
Yulianita, A., et al. (2019). Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry. NIH. Available at: [Link]
-
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. (n.d.). Lab Manager. Available at: [Link]
-
RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation. (2021). PubMed. Available at: [Link]
-
USP Monographs: Levonorgestrel. (n.d.). USP29-NF24. Available at: [Link]
-
Reddy, R., et al. (2020). Method Development and Validation of Stability Indicating HPLC Method for Quality Evaluation of Related Substances/Degradation in Levonorgestrel and Ethinyl Estradiol Tablets. Ijsrm.human. Available at: [Link]
-
Levonorgestrel / Official Monographs. (2011). USP 35. Available at: [Link]
-
Differences between HPLC and UPLC. (2018). Pharmaguideline. Available at: [Link]
-
Văruț, R.-M., et al. (2022). Kinetic Investigation of the Oxidative Thermal Decomposition of Levonorgestrel. MDPI. Available at: [Link]
-
Stewart, S. A., et al. (2021). Models and methods to characterise levonorgestrel release from intradermally administered contraceptives. NIH. Available at: [Link]
-
List of European Pharmacopoeia Reference Standards. (2025). EDQM. Available at: [Link]
-
Public Assessment Report: Levonorgestrel Actavis. (2014). Geneesmiddeleninformatiebank. Available at: [Link]
-
Prasad, S. D., et al. (2004). Simultaneous HPLC Estimation of Levonorgestrel and Ethinylestradiol from Tablets. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
UPLC vs HPLC: what is the difference?. (n.d.). Alispharm. Available at: [Link]
-
Gupta, V., et al. (2023). An orthogonal approach for analysis of underivatized steroid hormones using ultrahigh performance supercritical fluid chromatography-mass spectrometry (UHPSFC-MS). NIH. Available at: [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. drugfuture.com [drugfuture.com]
- 6. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 9. lcms.cz [lcms.cz]
- 10. ijpsonline.com [ijpsonline.com]
- 11. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 12. hitachi-hightech.com [hitachi-hightech.com]
- 13. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 15. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 16. ijpda.org [ijpda.org]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. Development and optimization of stability-indicating method of ethinylestradiol, levonorgestrel, and their main impurities using quality by design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. allsciencejournal.com [allsciencejournal.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Levonorgestrel Impurity D
This document provides essential procedural guidance for the safe handling and disposal of Levonorgestrel Impurity D (Lev-D), a substance encountered in pharmaceutical research and development. Given the limited toxicological data specific to this impurity, this guide operates on the precautionary principle, treating Lev-D with the same level of caution as its parent compound, Levonorgestrel. The protocols herein are designed to ensure the safety of laboratory personnel and to prevent environmental contamination through adherence to rigorous, self-validating waste management practices.
Hazard Identification and Risk Assessment: The Rationale for Caution
This compound, chemically known as 13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol, is a related substance to the potent synthetic progestogen, Levonorgestrel[1][2]. While specific hazard data for Impurity D is scarce, the toxicological profile of the parent active pharmaceutical ingredient (API) provides the authoritative basis for its handling and disposal protocols[3].
Levonorgestrel is a hormonally active agent classified as a hazardous substance[4][5]. Its disposal is strictly regulated due to significant risks to both human health and the environment. As a Senior Application Scientist, my recommendation is to manage all Lev-D waste streams as hazardous pharmaceutical waste, a classification that mandates stringent containment and disposal methods.
Key Hazards Associated with the Parent Compound, Levonorgestrel:
-
Reproductive Toxicity: Levonorgestrel is known to pose reproductive risks, with the potential to damage fertility or harm an unborn child[5]. It is listed under California's Proposition 65 as a chemical known to cause reproductive harm[6].
-
Suspected Carcinogen: The compound is suspected of causing cancer[5].
-
Endocrine Disruption & Ecotoxicity: As a synthetic hormone, Levonorgestrel is a potent endocrine-disrupting chemical (EDC). Release into the environment, even at very low concentrations, can have long-term adverse effects on aquatic organisms[4][5][7]. For this reason, under no circumstances should Lev-D or its related waste be disposed of via the sewer system [7][8][9].
Table 1: Hazard Profile Summary (Based on Levonorgestrel)
| Hazard Category | GHS Classification / Warning | Key Considerations for Handling and Disposal |
| Human Health | Suspected of causing cancer (H351)[5]. May damage fertility or the unborn child (H360)[5]. Harmful if swallowed, inhaled, or in contact with skin[4]. | Use appropriate Personal Protective Equipment (PPE) at all times. Handle in a ventilated enclosure (e.g., fume hood). Avoid generating dust[3]. |
| Environmental | Toxic to aquatic life with long-lasting effects[4][5]. | Strict prohibition of drain disposal. All waste must be segregated for incineration by a licensed facility to prevent environmental release[3][7]. |
| Regulatory | Regulated as hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA)[10][11][12]. | Disposal must comply with all federal, state, and local regulations. Requires engagement with a certified hazardous waste contractor[3][13]. |
Waste Stream Identification and Segregation
Proper disposal begins with accurate waste characterization and segregation at the point of generation. All materials that have come into contact with Lev-D must be considered contaminated and disposed of as hazardous waste[14][15].
This compound waste streams include:
-
Pure Compound: Unused, expired, or off-specification solid Lev-D.
-
Concentrated Solutions: Stock solutions or reaction mixtures containing Lev-D.
-
Trace-Contaminated Solids: This is the most common waste stream and includes:
-
Personal Protective Equipment (PPE): Gloves, disposable lab coats.
-
Lab Consumables: Pipette tips, vials, weighing papers, TLC plates.
-
Cleanup Materials: Bench paper, absorbent pads used for spills.
-
-
Trace-Contaminated Liquids: Dilute solutions from rinsing glassware. These must be collected as hazardous liquid waste and never poured down the drain[9][16].
Diagram 1: Waste Segregation Workflow for this compound
Sources
- 1. Levonorgestrel EP Impurity D | 32419-58-2 | SynZeal [synzeal.com]
- 2. kmpharma.in [kmpharma.in]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. fishersci.com [fishersci.com]
- 7. sbwrd-ut.gov [sbwrd-ut.gov]
- 8. Safe Chemical Waste Disposal [fishersci.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. rxdestroyer.com [rxdestroyer.com]
- 11. epa.gov [epa.gov]
- 12. danielshealth.com [danielshealth.com]
- 13. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 14. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 15. ashp.org [ashp.org]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Handling of Levonorgestrel Impurity D: A Guide to Personal Protective Equipment and Safety Protocols
For researchers, scientists, and drug development professionals, the meticulous handling of active pharmaceutical ingredients (APIs) and their impurities is a cornerstone of laboratory safety and data integrity. Levonorgestrel Impurity D, a known impurity of the potent synthetic progestogen Levonorgestrel, requires a comprehensive safety strategy to minimize occupational exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Hazard Identification and Risk Assessment: Understanding the Compound
A thorough risk assessment is the first critical step before handling this compound.[8] This involves evaluating the quantity of the substance being handled, the potential for dust generation, and the duration of the handling procedures.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE program is essential for safeguarding personnel from exposure to potent compounds like this compound.[9][10] The selection of appropriate PPE is contingent on the specific laboratory operation being performed.
Core PPE Requirements
The following table summarizes the recommended PPE for various laboratory activities involving this compound:
| Activity | Primary Engineering Control | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Analytical Standard Preparation (mg scale) | Fume Hood or Powder Containment Hood | Double Nitrile Gloves | Safety Glasses with Side Shields | Disposable Lab Coat | Recommended (N95 or higher) |
| Bulk Handling (gram scale) | Glove Box or Isolator | Double Nitrile Gloves | Safety Goggles | Disposable Gown with Elastic Cuffs | Required (PAPR) |
| Solution Preparation | Fume Hood | Double Nitrile Gloves | Safety Goggles | Disposable Lab Coat | Recommended (N95 or higher) |
| Equipment Cleaning | Fume Hood or Ventilated Enclosure | Heavy-duty Nitrile or Neoprene Gloves | Chemical Splash Goggles | Fluid-resistant Gown | Recommended (N95 or higher) |
The Rationale Behind PPE Selection
-
Gloves: Double gloving with powder-free nitrile gloves provides an extra layer of protection against potential tears or punctures.[10] For cleaning activities involving solvents, more robust gloves like neoprene may be necessary. It is crucial to consult glove manufacturer's chemical resistance guides to ensure compatibility with the chemicals being used.[11][12]
-
Eye Protection: Safety glasses with side shields are the minimum requirement. When there is a risk of splashes, chemical splash goggles offer superior protection.[11]
-
Lab Coat/Gown: Disposable lab coats or gowns are preferred to prevent the contamination of personal clothing. For handling larger quantities, a disposable gown with elastic cuffs provides a better barrier.[10]
-
Respiratory Protection: Due to the potential for aerosolization of fine particles, respiratory protection is a critical component. An N95 respirator is recommended for small-scale operations within a fume hood. For bulk handling or situations with a higher risk of airborne particles, a Powered Air-Purifying Respirator (PAPR) is required to provide a higher level of protection.[13]
Operational Procedures: A Step-by-Step Approach to Safety
Adherence to strict operational procedures is paramount to minimizing exposure. The following workflow outlines the key steps for safely handling this compound.
Caption: PPE Selection, Donning, and Doffing Workflow
Disposal Plan: Managing Contaminated Waste
Proper disposal of contaminated waste is a critical final step in the safe handling of potent compounds. All disposable PPE and materials that have come into contact with this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated, puncture-resistant sharps container labeled "HAZARDOUS DRUG WASTE ONLY".[14]
-
Solid Waste: All disposable PPE (gloves, gowns, masks), contaminated wipes, and other solid materials should be collected in thick, leak-proof plastic bags, clearly labeled as "HAZARDOUS DRUG-RELATED WASTES".[14] These bags should be kept in a covered waste container also labeled "HAZARDOUS DRUG WASTE ONLY".[14]
Disposal Procedures
-
All hazardous pharmaceutical waste must be disposed of in accordance with federal (EPA), state, and local regulations.[14][15][16]
-
Incineration at a licensed facility is the most common method for the disposal of hazardous pharmaceutical waste.[15]
-
Never dispose of hazardous pharmaceutical waste down the drain.[15]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.[17]
By implementing these comprehensive safety measures, researchers and scientists can confidently handle this compound while minimizing the risk of occupational exposure and ensuring a safe laboratory environment.
References
-
Medication & Pharmaceutical Waste Disposal Explained - Stericycle. (URL: [Link])
-
Levonorgestrel EP Impurity D | 32419-58-2 - SynZeal. (URL: [Link])
-
Management of Hazardous Waste Pharmaceuticals | US EPA. (URL: [Link])
-
Handling & Processing of Potent Compounds: A Holistic Approach - IPS. (URL: [Link])
-
eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration - OSHA. (URL: [Link])
-
Pharmaceutical Waste | Environmental Health and Safety - University of Houston. (URL: [Link])
-
It's more than just being Fragile : How to Handle Potent Formulation? - Esco Pharma. (URL: [Link])
-
Waste Management of Hazardous Drugs - Defense Centers for Public Health. (URL: [Link])
-
EP this compound | C21H30O | CID 40574150 - PubChem - NIH. (URL: [Link])
-
Managing Risks with Potent Pharmaceutical Products - pharm-int. (URL: [Link])
-
Potent Compound Handling Operations: Exposure To APIs | Agno Pharmaceuticals. (URL: [Link])
-
Levonorgestrel EP Impurity D and 3-Deoxo Levonorgestrel - Allmpus. (URL: [Link])
-
Levonorgestrel EP Impurity D | 32419-58-2 - SynThink Research Chemicals. (URL: [Link])
-
Reducing Exposure to Airborne Hormones during Compounding - Sentry Air Systems, Inc. (URL: [Link])
-
Levonorgestrel-impurities | Pharmaffiliates. (URL: [Link])
-
Use of Reproductive Hormones - Environment, Health & Safety. (URL: [Link])
-
Chemical Safety: Personal Protective Equipment. (URL: [Link])
-
MATERIAL SAFETY DATA SHEETS LEVONORGESTREL EP IMPURITY B - Cleanchem Laboratories. (URL: [Link])
-
Personal protective equipment in your pharmacy. (URL: [Link])
-
About Personal Protective Equipment | Reproductive Health - CDC. (URL: [Link])
Sources
- 1. Levonorgestrel EP Impurity D | 32419-58-2 | SynZeal [synzeal.com]
- 2. Levonorgestrel EP Impurity D | C21H30O | CID 40574150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. allmpus.com [allmpus.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. escopharma.com [escopharma.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. About Personal Protective Equipment | Reproductive Health | CDC [cdc.gov]
- 13. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 14. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 15. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 16. epa.gov [epa.gov]
- 17. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
